molecular formula C11H15NO2 B1267188 2-Amino-5-phenylpentanoic acid CAS No. 2046-19-7

2-Amino-5-phenylpentanoic acid

Cat. No.: B1267188
CAS No.: 2046-19-7
M. Wt: 193.24 g/mol
InChI Key: XOQZTHUXZWQXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-phenylpentanoic acid is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQZTHUXZWQXOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347674
Record name 2-Amino-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2046-19-7, 34993-02-7, 36061-08-2
Record name NSC167401
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167401
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-2-Amino-5-phenyl-pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-phenylpentanoic acid, also known as 5-phenylnorvaline, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a phenylalkyl side chain, makes it a valuable building block for designing peptide-based pharmaceuticals and other bioactive compounds.[1] This document provides a comprehensive technical overview of established synthetic routes and detailed characterization methods for this compound, tailored for professionals in chemical research and drug development.

Introduction

This compound is an analog of norvaline containing a terminal phenyl group. This modification imparts hydrophobicity and potential for aromatic interactions, making it a useful component in the synthesis of peptidomimetics and other complex molecular architectures.[1] The ability to synthesize and characterize this compound with high purity is crucial for its application in research and development. This guide details two primary synthetic methodologies and the analytical protocols for its structural confirmation and purity assessment.

Synthesis Methodologies

Two common and effective methods for the synthesis of this compound are the malonic ester synthesis route, which produces a racemic mixture, and the catalytic hydrogenation of a precursor, which can yield specific enantiomers.

Method 1: Malonic Ester Synthesis of (±)-2-Amino-5-phenylpentanoic acid

This classical approach involves the alkylation of diethyl acetamidomalonate with 1-bromo-3-phenylpropane, followed by hydrolysis and decarboxylation to yield the racemic amino acid.[2][3]

start Starting Materials: - Diethyl acetamidomalonate - 1-Bromo-3-phenylpropane - Sodium Ethoxide step1 Alkylation Reaction: Reflux in anhydrous ethanol start->step1 step2 Work-up: Cool, filter precipitate, remove solvent under reduced pressure step1->step2 step3 Hydrolysis & Decarboxylation: Reflux with concentrated HCl step2->step3 step4 Purification: Aqueous phase wash (ether), adjust pH to 7-8 with NH4OH step3->step4 step5 Isolation & Final Product: Filter solid, recrystallize from ethanol-water step4->step5 end_node (±)-2-Amino-5-phenylpentanoic acid step5->end_node

Caption: Workflow for the malonic ester synthesis of racemic this compound.

  • Preparation of Sodium Ethoxide: Under a nitrogen atmosphere, dissolve sodium (24 g) in anhydrous ethanol (500 mL) to prepare a sodium ethoxide solution.[2]

  • Alkylation: Add diethyl acetamidomalonate (220 g) dissolved in anhydrous ethanol (1 L) to the sodium ethoxide solution. Reflux the mixture for 30 minutes.[2]

  • Addition of Alkyl Halide: Add 1-bromo-3-phenylpropane (200 g) to the reaction mixture and continue to reflux overnight.[2]

  • Initial Work-up: After cooling to room temperature, filter the mixture to remove the precipitate. Remove the solvent from the filtrate by distillation under reduced pressure.[2]

  • Hydrolysis: Add concentrated hydrochloric acid (800 mL) to the residue and reflux the mixture for 14 hours.[2]

  • Purification: After cooling, wash the aqueous phase with ether (2 x 200 mL). Remove residual ether by bubbling nitrogen through the aqueous phase. Adjust the pH of the aqueous phase to 7-8 using ammonium hydroxide.[2]

  • Isolation: Collect the resulting product by filtration, air dry, and recrystallize from an ethanol-water mixed solvent to yield the final product.[2]

Method 2: Catalytic Hydrogenation for (S)-2-Amino-5-phenylpentanoic acid

This stereoselective method is suitable for producing the L-enantiomer (S-form) of the amino acid from an unsaturated precursor.[4]

start Starting Material: L-Styryl alanine step1 Reaction Setup: Dissolve in Methanol (MeOH), flush with Nitrogen start->step1 step2 Catalytic Hydrogenation: Add 10% Palladium on Carbon (Pd/C), stir under H2 atmosphere (2h, RT) step1->step2 step3 Catalyst Removal: Filter reaction mixture over celite step2->step3 step4 Product Isolation: Remove solvent in vacuo step3->step4 end_node (S)-2-Amino-5-phenylpentanoic acid step4->end_node

Caption: Workflow for the catalytic hydrogenation synthesis of L-2-amino-5-phenylpentanoic acid.

  • Reaction Setup: Dissolve L-styryl alanine (50 mg, 0.26 mmol) in methanol (5 mL) in a reaction vessel.[4]

  • Inert Atmosphere: Flush the vessel with nitrogen gas.[4]

  • Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C).[4]

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere and stir the mixture for 2 hours at room temperature.[4]

  • Work-up: Upon completion, filter the reaction mixture through celite to remove the catalyst.[4]

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent, affording the target product as a white powder.[4]

Characterization Data

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

product Synthesized Product (Crude solid) purification Purification (e.g., Recrystallization) product->purification mp Melting Point Analysis purification->mp Structural Confirmation ms Mass Spectrometry (MS) (Confirms Molecular Weight) purification->ms Structural Confirmation nmr NMR Spectroscopy (¹H, ¹³C) (Confirms Structure) purification->nmr Structural Confirmation purity Purity Assessment (e.g., HPLC, Elemental Analysis) ms->purity Purity & Identity nmr->purity Purity & Identity final Characterized Compound purity->final

Caption: Logical workflow for the characterization of this compound.

Physical and Chemical Properties

The fundamental physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₁₁H₁₅NO₂[5][6]
Molecular Weight 193.24 g/mol [5][7]
Appearance White solid/powder[4][8]
Melting Point 255-257 °C[2]
CAS Number (Racemate) 34993-02-7[2][5]
CAS Number (L-isomer) 62777-25-7[4][6]
CAS Number (D-isomer) 2046-19-7[5][7]
Spectroscopic Data

Spectroscopic data is critical for unambiguous structural elucidation.

Analysis TypeDataReference
Mass Spec. (FAB) m/e: 194 (M+H)⁺[2]
Mass Spec. (ESI-MS) Calculated for [M+H]⁺: 194.12; Found: 194.4[4]
¹H-NMR (400 MHz, CD₃OD)δ= 7.42-7.25 (m, 5H, Ar-H ), 3.71 (t, J=6.0 Hz, 1H, CH -NH₂), 2.69 (t, J=6.4 Hz, 2H, Ph-CH ₂), 1.85 (m, 2H, -CH ₂-), 1.70 (m, 2H, -CH ₂-)[4]

Summary

This guide has outlined two reliable synthetic pathways for this compound: a malonic ester synthesis for the racemic form and a catalytic hydrogenation for the enantiomerically pure L-isomer. Detailed experimental protocols and comprehensive characterization data, including physical properties and spectroscopic analysis, have been provided. The included workflows and data tables serve as a practical resource for chemists and researchers engaged in peptide synthesis, drug design, and the development of novel therapeutics.

References

A Comprehensive Technical Guide to 2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols, and potential biological relevance of 2-Amino-5-phenylpentanoic acid. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Physicochemical Properties

This compound, also known as 5-phenyl-L-norvaline, is a non-proteinogenic amino acid.[1] It exists in different stereoisomeric forms, including the D- and L-enantiomers, as well as a racemic mixture.[1][2][3] The compound typically appears as a white solid or powder.[4] For optimal stability, it should be stored at room temperature in a dark place under an inert atmosphere.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental sources, other values are computationally predicted.

PropertyValueData TypeSource
Molecular Formula C₁₁H₁₅NO₂Experimental[1][2][3][4]
Molecular Weight 193.24 g/mol Calculated[2][3][5]
IUPAC Name (2S)-2-amino-5-phenylpentanoic acid (L-form) (2R)-2-amino-5-phenylpentanoic acid (D-form) this compound (Racemic)Standardized[1][2][3]
CAS Number 62777-25-7 (L-form) 36061-08-2 (D-form) 34993-02-7 (Racemic)Identifier[1][2]
Physical Form Solid, powderExperimental[4]
Boiling Point 375.2 ± 42.0 °C at 760 mmHgPredicted[5]
XLogP3 -0.4Computed[2][3]
Topological Polar Surface Area 63.3 ŲComputed[2][3]

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters of this compound are outlined below. These protocols are based on standard practices for amino acids and pharmaceutical compounds.

Synthesis of L-2-Amino-5-phenylpentanoic Acid

A common method for the synthesis of the L-enantiomer involves the hydrogenation of L-Styryl alanine.[6]

Materials:

  • L-Styryl alanine

  • Methanol (MeOH)

  • Palladium on carbon (10%)

  • Nitrogen gas

  • Hydrogen gas

  • Celite

Procedure:

  • Dissolve L-Styryl alanine (0.26 mmol) in methanol (5 mL) in a reaction vessel.

  • Flush the vessel with nitrogen gas.

  • Add a catalytic amount of 10% palladium on carbon.

  • Place the reaction vessel under a hydrogen atmosphere.

  • Stir the mixture for 2 hours at room temperature.

  • Filter the mixture through Celite to remove the catalyst.

  • Remove the organic solvent in vacuo to yield (S)-2-amino-5-phenylpentanoic acid.[6]

G Synthesis Workflow for L-2-Amino-5-phenylpentanoic Acid cluster_0 Synthesis Workflow for L-2-Amino-5-phenylpentanoic Acid A Dissolve L-Styryl alanine in Methanol B Flush with Nitrogen A->B C Add 10% Pd/C catalyst B->C D Introduce Hydrogen Atmosphere C->D E Stir for 2h at RT D->E F Filter through Celite E->F G Evaporate Solvent F->G H Obtain pure L-2-Amino-5- phenylpentanoic acid G->H

Synthesis Workflow
Melting Point Determination using Fast Scanning Calorimetry (FSC)

Due to the tendency of amino acids to decompose upon slow heating, conventional DSC methods may not be suitable.[7][8] Fast Scanning Calorimetry (FSC) is a recommended alternative to obtain accurate melting properties.[7][8][9][10]

Procedure:

  • A small sample of this compound is placed on the FSC sensor.

  • To ensure good thermal contact, a small amount of silicon oil can be used.

  • The sample is subjected to a series of heating and cooling cycles at very high scanning rates (e.g., up to 20,000 K/s).[8][11]

  • The melting peak is recorded during the heating steps.

  • The melting temperature (Tfus) is determined by extrapolating the onset temperature of the melting peak to a zero heating rate.[9]

  • The enthalpy of fusion (ΔfusH) is calculated from the area of the melting peak.[9][10]

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[12]

Materials:

  • This compound (solid)

  • Buffer solutions at various pH values (e.g., pH 1.2, 4.5, 6.8)[12]

  • Mechanical shaker or agitator

  • Temperature-controlled incubator (37 ± 1 °C)[12]

  • Filtration or centrifugation apparatus

  • A validated analytical method for quantification (e.g., HPLC)

Procedure:

  • Add an excess amount of solid this compound to vials containing the buffer solutions.

  • Place the vials in a mechanical shaker within an incubator set at 37 °C.

  • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

  • After equilibration, separate the undissolved solid from the solution via filtration or centrifugation.[14]

  • Analyze the clear supernatant using a validated HPLC or LC-MS/MS method to determine the concentration of the dissolved compound.[14]

  • The measured concentration represents the equilibrium solubility at the specific pH and temperature.

G Workflow for Equilibrium Solubility Determination cluster_0 Workflow for Equilibrium Solubility Determination A Add excess solid to buffer B Incubate and agitate (e.g., 24-48h at 37°C) A->B C Separate solid and liquid (centrifuge/filter) B->C D Quantify concentration in supernatant (e.g., HPLC) C->D E Determine Equilibrium Solubility D->E G Conceptual GPCR Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Drug Derivative of This compound GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Protein_Kinase Protein Kinase Second_Messenger->Protein_Kinase Activates Cellular_Response Cellular Response Protein_Kinase->Cellular_Response Phosphorylates & Triggers

References

An In-depth Technical Guide to 2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-phenylpentanoic acid, a non-proteinogenic amino acid of significant interest in pharmaceutical and biochemical research. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its role as a building block in peptide synthesis and in the development of enzyme inhibitors.

Chemical Identity: CAS Numbers and Synonyms

This compound exists in racemic and enantiomerically pure forms, each identified by a unique CAS Registry Number. Additionally, its derivatives, such as the Fmoc-protected variant commonly used in peptide synthesis, have their own identifiers.

Compound NameCAS NumberSynonyms
This compound (Racemic)34993-02-75-phenylnorvaline[1]
L-2-Amino-5-phenylpentanoic acid62777-25-7L-Nva(5-phenyl)-OH, H-Nva(5-phenyl)-OH[2]
D-2-Amino-5-phenylpentanoic acid36061-08-2(2R)-2-amino-5-phenylpentanoic acid[3]
Fmoc-L-2-amino-5-phenylpentanoic acid959578-11-1Fmoc-L-Nva(5-phenyl)-OH, Fmoc-Nva(5-phenyl)-OH[4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These properties are essential for its application in chemical synthesis and biochemical assays.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[2][5][6]
Molecular Weight 193.24 g/mol [4][6][7]
Appearance White solid/powder[2][4]
Melting Point 255-257 °C[8]
Boiling Point (est.) 375.2 ± 42.0 °C at 760 mmHg[6]
Density (est.) 1.1 ± 0.1 g/cm³[6]
Storage Temperature 0 - 8 °C; Keep in dark place, inert atmosphere[1][2]

Experimental Protocols: Synthesis Methodologies

Detailed protocols for the chemical synthesis of both racemic and enantiomerically pure L-2-Amino-5-phenylpentanoic acid are provided below.

Protocol 1: Synthesis of (±)-2-Amino-5-phenylpentanoic Acid[8]

This method outlines a robust procedure for preparing the racemic mixture of this compound.

Materials:

  • Diethyl acetamidomalonate (220 g)

  • Anhydrous ethanol (1.5 L)

  • Sodium (24 g)

  • 1-Bromo-3-phenylpropane (200 g)

  • Concentrated hydrochloric acid (800 mL)

  • Ammonium hydroxide

Procedure:

  • Preparation of Sodium Ethoxide: Under a nitrogen atmosphere, dissolve sodium (24 g) in anhydrous ethanol (500 mL) to prepare a sodium ethoxide solution.

  • Alkylation: Add diethyl acetamidomalonate (220 g) dissolved in anhydrous ethanol (1 L) to the sodium ethoxide solution. Reflux the mixture under nitrogen for 30 minutes.

  • Add 1-bromo-3-phenylpropane (200 g) to the reaction mixture and continue to reflux overnight.

  • Work-up: Cool the reaction to room temperature and filter to remove the precipitate. Remove the solvent by distillation under reduced pressure.

  • Hydrolysis: Add concentrated hydrochloric acid (800 mL) to the residue and reflux for 14 hours.

  • After cooling, wash the aqueous phase with water (2 x 200 mL) and remove any residual ether by bubbling nitrogen through the solution.

  • Purification: Adjust the pH of the aqueous phase to 7-8 with ammonium hydroxide. Collect the resulting precipitate by filtration.

  • Dry the product in air and recrystallize from an ethanol-water mixed solvent to yield the final compound (150 g, 83% yield).

Protocol 2: Synthesis of L-2-Amino-5-phenylpentanoic Acid[9]

This protocol describes the synthesis of the L-enantiomer via catalytic hydrogenation.

Materials:

  • L-styrylalanine (50 mg, 0.26 mmol)

  • Methanol (5 mL)

  • 10% Palladium on carbon (catalytic amount)

  • Hydrogen gas

  • Celite

Procedure:

  • Reaction Setup: Dissolve L-styrylalanine (50 mg) in methanol (5 mL) in a reaction vessel. Flush the vessel with nitrogen.

  • Catalyst Addition: Add a catalytic amount of 10% palladium on carbon to the solution.

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere and stir the mixture at room temperature for 2 hours.

  • Filtration: Upon completion, filter the reaction mixture through Celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the organic solvent, yielding (S)-2-amino-5-phenylpentanoic acid as a white powder (51 mg, quantitative yield).

Biological Activity and Applications

This compound serves as a versatile building block in medicinal chemistry and biochemical research.[2][5] Its unique structure, featuring a phenyl side chain, is valuable for designing bioactive compounds and pharmaceuticals with enhanced hydrophobic interactions.[4]

Inhibition of Nitric Oxide Synthase (NOS)

Derivatives of 2-amino-pentanoic acids have been investigated as inhibitors of nitric oxide synthase (NOS) isoforms.[8] NOS enzymes catalyze the conversion of L-arginine to L-citrulline and nitric oxide (NO), a critical signaling molecule in various physiological processes.[2] The overproduction of NO is implicated in several pathological conditions, making NOS a significant therapeutic target. The structural similarity of these amino acid derivatives to the natural substrate, L-arginine, allows them to act as competitive inhibitors.[6] The diagram below illustrates the catalytic action of NOS and its inhibition.

NOS_Inhibition cluster_0 Physiological Process cluster_1 Inhibition Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline  + NO Nitric Oxide (NO) NOS->NO  + Signaling Cellular Signaling (e.g., Vasodilation) NO->Signaling Inhibitor 2-Amino-5-phenyl- pentanoic Acid Derivative Inhibitor->NOS Blocks Substrate Binding

Caption: Mechanism of Nitric Oxide Synthase (NOS) inhibition.

Application in Solid-Phase Peptide Synthesis (SPPS)

As an unnatural amino acid, this compound is a valuable component in peptide synthesis, particularly for creating peptide-based pharmaceuticals with improved stability and efficacy.[2][4] It is typically incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc chemistry. The general workflow for incorporating an amino acid in Fmoc-based SPPS is depicted below.

SPPS_Workflow Fmoc Solid-Phase Peptide Synthesis Cycle Resin 1. Start (Amino Acid on Solid Resin) Deprotection 2. Fmoc Deprotection (e.g., Piperidine) Resin->Deprotection Wash1 3. Wash (e.g., DMF) Deprotection->Wash1 Coupling 4. Coupling (Fmoc-2-Amino-5-phenylpentanoic acid + Activation Reagent) Wash1->Coupling Wash2 5. Wash (e.g., DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Start next cycle

Caption: General workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).

Conclusion

This compound is a key non-proteinogenic amino acid with significant applications in drug discovery and biochemical research. Its straightforward synthesis and utility as a building block for peptides and enzyme inhibitors make it a valuable tool for developing novel therapeutics. The protocols and data presented in this guide offer a foundational resource for researchers and scientists working with this versatile compound.

References

The Multifaceted Biological Activities of 2-Amino-5-phenylpentanoic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-phenylpentanoic acid, a non-proteinogenic amino acid, and its structurally diverse derivatives have emerged as a significant scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of the biological activities of this chemical class, focusing on their roles as enzyme inhibitors and modulators of key physiological pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering a consolidated overview of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.

I. Enzyme Inhibition Profiles

Derivatives of this compound have demonstrated potent inhibitory activity against a range of clinically relevant enzymes. The following sections summarize the quantitative inhibition data for key enzyme targets.

A. HIV-1 Protease Inhibition

A series of 2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid derivatives have been synthesized and evaluated as inhibitors of HIV-1 protease, a critical enzyme in the viral life cycle. Several of these compounds exhibit potent inhibition with Ki values in the nanomolar range, highlighting their potential as antiretroviral agents.[1]

Compound/DerivativeR GroupKi (nM)
Lead Compound (Structure not fully specified in snippet)3.4
Additional 45 DerivativesVarious heterosubstitutionsNanomolar range
B. Nitric Oxide Synthase (NOS) Inhibition

S-2-amino-5-azolylpentanoic acids, which are derivatives of the core scaffold, have been investigated as inhibitors of nitric oxide synthase (NOS) isoforms. One of the most potent compounds identified is 2-amino-5-(imidazol-1-yl)pentanoic acid, which shows activity against rat iNOS, rat nNOS, and a human-derived cNOS.[2]

Compound/DerivativeTarget Enzyme(s)IC50 (µM)
2-amino-5-(imidazol-1-yl)pentanoic acidrat iNOS, rat nNOS, human cNOSSpecific IC50 values not provided in snippets
C. Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition

A library of 2-amino-5-nitrothiazole derived semicarbazones has been synthesized and evaluated for their ability to inhibit monoamine oxidase (MAO) and cholinesterases (AChE and BuChE), enzymes implicated in neurodegenerative diseases.[3][4]

CompoundTarget EnzymeIC50 (µM)
4 (1-(1-(4-Bromophenyl)ethylidene)-4-(5-nitrothiazol-2-yl)semicarbazide)MAO-B0.212
17 (1-((4-Chlorophenyl)(phenyl)methylene)-4-(5-nitrothiazol-2-yl)semicarbazide)BuChE0.024
21 (1-(5-Bromo-2-oxoindolin-3-ylidene)-4-(5-nitrothiazol-2-yl)semicarbazide)AChE0.264

II. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for reproducing and building upon these findings.

A. Synthesis of 2-Heterosubstituted Statine Derivatives (HIV-1 Protease Inhibitors)

A general procedure for the synthesis of these derivatives involves a multi-step process starting from protected L-phenylalaninols.[1]

  • Conversion to γ-amino α,β-unsaturated esters: Protected L-phenylalaninols are converted in a one-pot procedure.

  • Diastereoselective epoxidation: The N-protected (E)-enoates undergo highly diastereoselective epoxidation.

  • Regioselective ring opening: The resulting 2,3-epoxy esters are subjected to regioselective ring opening with a variety of heteronucleophiles to yield the final 2-heterosubstituted statine derivatives.

B. Synthesis of S-2-amino-5-azolylpentanoic acids (NOS Inhibitors)

The synthesis of these nitric oxide synthase inhibitors is achieved through the following steps.[2]

  • Starting Material: The synthesis begins with 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester.

  • Alkylation: The starting material is treated with appropriate imidazoles, 1,2,4-triazoles, or tetrazole under basic conditions.

  • Deprotection: The final 2-amino-5-azolylpentanoic acids are obtained after acidolytic deprotection.

C. Synthesis of 2-amino-5-nitrothiazole derived semicarbazones (MAO and ChE Inhibitors)

The synthetic route for these dual-target inhibitors is as follows.[3]

  • Urea Formation: 2-Amino-5-nitrothiazole is reacted with sodium cyanate in glacial acetic acid to form 1-(5-nitrothiazol-2-yl)urea.

  • Semicarbazide Formation: The urea derivative is then refluxed with hydrazine hydrate in ethanol to yield 4-(5-nitrothiazol-2-yl)semicarbazide.

  • Final Semicarbazone Synthesis: The semicarbazide is then reacted with various aldehydes or ketones to produce the final semicarbazone derivatives.

D. In Vitro Enzyme Inhibition Assays

The inhibitory activity against HIV-1 protease is determined using a competitive binding assay. The inhibition constant (Ki) is calculated to quantify the potency of the compounds.[1]

The ability of the compounds to inhibit different NOS isoforms is assessed. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined.[2]

The inhibitory potential against MAO-A, MAO-B, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) is evaluated. IC50 values are determined from the plots of inhibition percentage versus the logarithm of the inhibitor concentration using software such as GraphPad Prism.[3]

  • Enzyme Source: Rat brain mitochondria are used as a source for MAO isoforms.

  • Data Analysis: IC50 values are calculated with 95% confidence limits from dose-response curves.

III. Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are rooted in their interaction with specific signaling pathways. This section provides visual representations of these mechanisms.

A. HIV Life Cycle and Inhibition by Protease Inhibitors

HIV-1 protease is essential for the maturation of new viral particles. Protease inhibitors, including derivatives of this compound, block this enzyme, thereby halting the viral life cycle.[5][6][7][8]

HIV_Lifecycle_Inhibition cluster_host_cell Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Host DNA Host DNA Viral DNA->Host DNA Integration Viral mRNA Viral mRNA Host DNA->Viral mRNA Transcription Viral Polyproteins Viral Polyproteins Viral mRNA->Viral Polyproteins Translation Mature Viral Proteins Mature Viral Proteins Viral Polyproteins->Mature Viral Proteins Cleavage HIV_Protease HIV Protease Viral Polyproteins->HIV_Protease New Virus Assembly New Virus Assembly Mature Viral Proteins->New Virus Assembly Budding Virus Budding Virus New Virus Assembly->Budding Virus Budding HIV Virus HIV Virus HIV Virus->Viral RNA Entry & Uncoating Protease_Inhibitor Protease Inhibitor (2-Amino-5-phenylpentanoic acid derivative) Protease_Inhibitor->Viral Polyproteins Inhibits Cleavage HIV_Protease->Mature Viral Proteins caption Figure 1. Mechanism of HIV-1 Protease Inhibition.

Figure 1. Mechanism of HIV-1 Protease Inhibition.

B. Neurological Activity: NMDA Receptor Antagonism

Some derivatives of this compound are expected to exhibit activity as N-methyl-D-aspartate (NMDA) receptor antagonists due to their structural similarity to known NMDA receptor ligands. NMDA receptor antagonists modulate glutamatergic neurotransmission and have therapeutic potential in various neurological disorders.[9][10][11]

NMDA_Receptor_Antagonism cluster_synapse Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Opens Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Cellular_Response Cellular Response (e.g., LTP, Excitotoxicity) Ca_Influx->Cellular_Response Glutamate->NMDA_Receptor Binds NMDA_Antagonist NMDA Antagonist (2-Amino-5-phenylpentanoic acid derivative) NMDA_Antagonist->NMDA_Receptor Blocks caption Figure 2. Signaling pathway of NMDA Receptor Antagonism.

References

The Strategic Integration of 2-Amino-5-phenylpentanoic Acid in Advanced Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-phenylpentanoic acid, a non-proteinogenic amino acid, has emerged as a valuable building block in the landscape of organic synthesis and medicinal chemistry. Its unique structural features, comprising a phenylalkyl side chain, offer opportunities to design and synthesize novel peptides and small molecules with tailored pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its utility in peptide synthesis and as a scaffold for drug discovery. Detailed experimental protocols, comparative data on synthetic and coupling methodologies, and visualizations of synthetic workflows are presented to facilitate its practical application in the laboratory.

Introduction

The quest for novel therapeutic agents with enhanced efficacy, selectivity, and metabolic stability has driven the exploration of non-natural amino acids as chiral synthons. This compound, with its extended hydrophobic side chain, serves as a versatile scaffold for introducing lipophilicity and conformational constraints into bioactive molecules. This guide aims to be an in-depth resource for researchers leveraging this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Properties

This compound is a chiral molecule that can exist as D- and L-enantiomers, or as a racemic mixture. The properties of these forms, along with the commonly used Fmoc-protected L-enantiomer for peptide synthesis, are summarized below.

PropertyValueReference
Molecular Formula C₁₁H₁₅NO₂[1]
Molecular Weight 193.24 g/mol
CAS Number (Racemic) 34993-02-7[2]
CAS Number (L-enantiomer) 62777-25-7
CAS Number (D-enantiomer) 2046-19-7[1]
Appearance White solid[2]
Purity (Typical) ≥ 97%[2]
Storage Temperature Room temperature, inert atmosphere, keep in dark place[2]
¹H NMR (L-enantiomer, 400 MHz, CD₃OD) δ= 7.42-7.25 (m, 5H), 3.71 (t, J=6.0, 1H), 2.69 (t, J=6.4, 2H), 1.85 (m, 2H), 1.70 (m, 2H)[3]
Mass Spectrum (L-enantiomer, M+H⁺) Calculated: 194.12, Found: 194.4[3]

Fmoc-L-2-amino-5-phenylpentanoic acid is a key derivative for solid-phase peptide synthesis.

PropertyValue
CAS Number 959578-11-1
Molecular Formula C₂₆H₂₅NO₄
Molecular Weight 415.49
Purity (HPLC) ≥ 98%
Appearance White solid
Optical Rotation ([a]D²⁰, C=1 in DMF) -10 ± 2º

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, yielding either the racemic mixture or the desired enantiomer.

Racemic Synthesis via Malonic Ester Alkylation

A common and high-yielding method for preparing racemic this compound involves the alkylation of diethyl acetamidomalonate.

G A Diethyl acetamidomalonate C Alkylated Intermediate A->C NaOEt, EtOH, Reflux B 1-Bromo-3-phenylpropane B->C D (±)-2-Amino-5-phenylpentanoic acid C->D HCl (conc.), Reflux then NH4OH (pH 7-8)

Workflow for Racemic Synthesis.

Experimental Protocol:

  • Alkylation: Diethyl acetamidomalonate is dissolved in anhydrous ethanol and added to a solution of sodium ethoxide in ethanol. The mixture is refluxed, and then 1-bromo-3-phenylpropane is added. The reaction is continued at reflux overnight.

  • Hydrolysis and Decarboxylation: After cooling and filtration, the solvent is removed under reduced pressure. Concentrated hydrochloric acid is added to the residue, and the mixture is refluxed for 14 hours.

  • Work-up and Isolation: The aqueous phase is washed with ether, and the pH is adjusted to 7-8 with ammonium hydroxide to precipitate the product. The crude product is collected by filtration and can be recrystallized from an ethanol-water mixture.

Starting MaterialsReagentsYieldMelting Point
Diethyl acetamidomalonate, 1-Bromo-3-phenylpropane1. NaOEt, EtOH2. conc. HCl, NH₄OH83%255-257 °C
Enantioselective Synthesis of L-2-Amino-5-phenylpentanoic Acid

An enantioselective route to the L-enantiomer involves the catalytic hydrogenation of a suitable precursor.

G A L-Styryl alanine B (S)-2-Amino-5-phenylpentanoic acid A->B H₂, 10% Pd/C, MeOH, rt, 2h

Workflow for L-Enantiomer Synthesis.

Experimental Protocol:

  • Hydrogenation: L-Styryl alanine is dissolved in methanol, and a catalytic amount of 10% palladium on carbon is added.

  • Reaction: The mixture is stirred under a hydrogen atmosphere at room temperature for 2 hours.

  • Isolation: The catalyst is removed by filtration through celite, and the solvent is evaporated in vacuo to yield the product.

Starting MaterialCatalystYield
L-Styryl alanine10% Pd/CQuantitative

Applications in Peptide Synthesis

The incorporation of this compound, particularly its Fmoc-protected L-enantiomer, into peptide chains is a key application. Due to its bulky side chain, it is considered a sterically hindered amino acid, which can make peptide bond formation challenging. The choice of coupling reagent is therefore critical to ensure high coupling efficiency and minimize racemization.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating Fmoc-L-2-amino-5-phenylpentanoic acid into a growing peptide chain on a solid support is as follows:

G cluster_0 SPPS Cycle A Resin-Bound Peptide (Free N-terminus) D Coupling A->D B Fmoc-L-2-amino-5-phenylpentanoic acid B->D C Coupling Reagent + Base C->D E Washing D->E Completed Coupling F Fmoc Deprotection (e.g., Piperidine/DMF) E->F G Washing F->G Free N-terminus H Next Coupling Cycle G->H

General SPPS Cycle for Amino Acid Incorporation.
Comparative Performance of Coupling Reagents

The efficiency of coupling sterically hindered amino acids like this compound varies significantly with the choice of coupling reagent. Modern uronium/aminium and phosphonium salt-based reagents are generally more effective than traditional carbodiimides.

Coupling ReagentClassRelative Reactivity for Hindered CouplingsKey Considerations
HATU Aminium/Uronium SaltVery HighHighly effective for hindered and N-methylated amino acids.
HBTU Aminium/Uronium SaltHighLess reactive than HATU for highly hindered couplings.
PyAOP Phosphonium SaltVery HighExcellent for sterically demanding couplings with low racemization.
BOP Phosphonium SaltHighEffective, but produces a carcinogenic byproduct (HMPA).
DIC/HOBt Carbodiimide/AdditiveModerateCan be sluggish for hindered couplings, higher risk of racemization.

Experimental Protocol for Coupling using HATU:

  • Resin Preparation: The resin-bound peptide is swelled in DMF and the N-terminal Fmoc group is removed using 20% piperidine in DMF. The resin is then washed thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-2-amino-5-phenylpentanoic acid (3 eq.), HATU (2.9 eq.), and a non-nucleophilic base such as DIPEA or Collidine (6 eq.) in DMF.

  • Coupling: The activated amino acid solution is added to the deprotected resin, and the mixture is agitated at room temperature. For hindered couplings, a longer reaction time (2-4 hours) is recommended.

  • Monitoring and Washing: The coupling efficiency can be monitored using a qualitative test (e.g., Kaiser test). After completion, the resin is washed with DMF.

Role in Drug Discovery and Development

The structural characteristics of this compound make it an attractive component in the design of peptidomimetics and small molecule drugs, particularly in the field of neurodegenerative diseases.

Neuroprotective Peptides

Peptides containing modified amino acids are being investigated as potential therapeutics for diseases like Alzheimer's and Parkinson's.[4] The introduction of this compound can enhance the hydrophobicity of peptides, potentially improving their ability to cross the blood-brain barrier and interact with protein targets implicated in these diseases. For instance, peptides designed to inhibit the aggregation of α-synuclein, a key pathological event in Parkinson's disease, could benefit from the inclusion of such residues.[4]

G cluster_0 Proposed Neuroprotective Mechanism A α-Synuclein Monomers B Toxic Oligomers & Aggregates A->B Aggregation C Neuronal Toxicity B->C D Peptide containing This compound D->B Inhibition

Inhibition of α-Synuclein Aggregation.

The rationale is that the phenylalkyl side chain can engage in hydrophobic and aromatic interactions with the aggregation-prone regions of proteins like α-synuclein, thereby stabilizing non-toxic conformations and preventing the formation of harmful oligomers.

Conclusion

This compound is a powerful and versatile building block for organic chemists and drug developers. Its straightforward synthesis and the commercial availability of its protected derivatives facilitate its use in a wide range of applications. The ability to introduce specific lipophilic and conformational properties makes it a valuable tool in the design of novel peptides and peptidomimetics with improved pharmacological profiles. As our understanding of the structural requirements for targeting complex biological systems grows, the strategic incorporation of non-natural amino acids like this compound will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

References

An In-depth Technical Guide to Structural Analogs of 2-Amino-5-phenylpentanoic Acid and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 2-amino-5-phenylpentanoic acid, a non-proteinogenic amino acid, and their associated chemical and biological properties. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of analgesic and anti-inflammatory agents.

Introduction to this compound

This compound, also known as 5-phenyl-norvaline, is an amino acid derivative that has garnered interest in medicinal chemistry due to its structural similarity to endogenous amino acids and its potential as a scaffold for the development of novel therapeutic agents.[1][2][3][4][5] Its basic structure consists of a pentanoic acid backbone with an amino group at the alpha position and a phenyl group at the terminal end of the side chain. This unique combination of a chiral amino acid and a hydrophobic phenylalkyl side chain makes it a versatile building block for creating a diverse range of molecular architectures.

Structural Analogs and Their Properties

The therapeutic potential of this compound can be modulated by systematic structural modifications. These modifications can be broadly categorized into three main areas: substitution on the phenyl ring, modification of the alkyl chain, and alterations to the amino and carboxylic acid groups. Such changes can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its analgesic and anti-inflammatory activities.

Phenyl Ring Substituted Analogs

Modifications to the phenyl ring, such as the introduction of various substituents, can significantly impact the biological activity of the parent compound. These substitutions can alter the electronic and steric properties of the molecule, influencing its interaction with biological targets.

Alkyl Chain Modified Analogs

Alterations to the length and rigidity of the pentanoic acid alkyl chain can affect the molecule's overall conformation and its ability to fit into the binding sites of target proteins.

Analogs with Modified Functional Groups

Modifications to the core amino acid structure, such as the conversion of the carboxylic acid to an ester or amide, or the substitution of the amino group, can lead to compounds with altered physicochemical properties and biological activities. For instance, phenyl-substituted alpha-amino ketones have demonstrated notable anti-inflammatory and analgesic effects.[6]

Table 1: Summary of Analgesic and Anti-inflammatory Activities of Selected Structural Analogs

Compound/AnalogModificationBiological ActivityQuantitative DataReference(s)
Phenyl-substituted alpha-amino ketonesReplacement of carboxylic acid with a keto groupAnalgesic and Anti-inflammatoryEffective analgesic dose is ten times lower than that for anti-inflammatory action.[6]
L-beta-phenylalanineIsomer of phenylalanineAnti-inflammatory (carrageenan-induced edema)-
2-amino-5-tert-butyl-2-oxazolineCyclization and tert-butyl substitutionPeripheral antinociceptive effect-[7]
2-methyl-5-(3-phenylpropionyl)-1-benzoxolaneAryl ketone derivativeAnti-inflammatory and AnalgesicLess potent than indomethacin, more potent than acetylsalicylic acid.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the analgesic and anti-inflammatory properties of structural analogs of this compound.

Synthesis of Structural Analogs

The synthesis of various amino acid analogs can be achieved through established organic chemistry methods. A general approach for creating substituted 2-amino-5-phenylpentanoic acids involves the alkylation of a protected glycine equivalent with a suitably substituted 1-bromo-3-phenylpropane, followed by deprotection.

Workflow for Analog Synthesis

G start Start with protected glycine step1 Alkylation with substituted 1-bromo-3-phenylpropane start->step1 step2 Purification of intermediate step1->step2 step3 Deprotection step2->step3 end Final Analog step3->end

A general workflow for the synthesis of this compound analogs.
In Vivo Analgesic Activity Assessment: Tail-Flick Test

The tail-flick test is a standard method for assessing the central analgesic activity of a compound by measuring the latency of a rodent to withdraw its tail from a thermal stimulus.[9][10][11][12][13]

Protocol:

  • Animal Acclimatization: Acclimate mice or rats to the testing environment and handling for at least 2-3 days before the experiment.

  • Apparatus: Use a tail-flick analgesiometer that provides a focused beam of radiant heat.

  • Baseline Latency: Determine the baseline tail-flick latency for each animal by applying the heat source to the tail (approximately 2-3 cm from the tip) and recording the time taken for the animal to flick its tail. A cut-off time (typically 10-12 seconds) should be set to prevent tissue damage.

  • Compound Administration: Administer the test compound or vehicle control to the animals via the desired route (e.g., intraperitoneal, oral).

  • Post-treatment Latency: Measure the tail-flick latency at various time points after compound administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the percentage increase in reaction time (Index of Analgesia) to evaluate the analgesic effect of the compound.

Experimental Workflow for Tail-Flick Test

G start Animal Acclimatization step1 Determine Baseline Tail-Flick Latency start->step1 step2 Administer Test Compound or Vehicle step1->step2 step3 Measure Post-treatment Latency at Time Intervals step2->step3 step4 Calculate Index of Analgesia step3->step4 end Assess Analgesic Effect step4->end

Workflow for assessing analgesic activity using the tail-flick test.
In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema

This widely used model assesses the anti-inflammatory activity of compounds by measuring their ability to reduce the edema induced by the injection of carrageenan, a phlogistic agent, into the paw of a rodent.[14][15][16][17][18]

Protocol:

  • Animal Preparation: Use rats or mice and measure their initial paw volume using a plethysmometer.

  • Compound Administration: Administer the test compound or vehicle control to the animals. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.

  • Induction of Edema: After a set period (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

In Vitro Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition Assays

The anti-inflammatory effects of many compounds are mediated through the inhibition of cyclooxygenase (COX) and/or 5-lipoxygenase (5-LOX) enzymes, which are key in the biosynthesis of prostaglandins and leukotrienes, respectively.[9][10][14][15][16]

Protocol for COX Inhibition Assay (General):

  • Reagents: Use a commercial COX inhibitor screening kit containing purified COX-1 and COX-2 enzymes, reaction buffer, heme cofactor, and arachidonic acid as the substrate.

  • Assay Setup: In a 96-well plate, set up reactions containing the enzyme, buffer, heme, and the test compound at various concentrations. Include control wells with no inhibitor and a positive control inhibitor (e.g., indomethacin).

  • Reaction Initiation and Termination: Initiate the reaction by adding arachidonic acid and stop it after a defined incubation period.

  • Detection: Measure the product formation (e.g., prostaglandin E2) using a suitable method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the IC50 value for the test compound.

Protocol for 5-LOX Inhibition Assay (General):

  • Reagents: Utilize a commercial 5-LOX inhibitor screening kit.

  • Assay Procedure: The procedure is similar to the COX inhibition assay, but uses the 5-LOX enzyme and measures the formation of leukotrienes or other 5-LOX products.

  • Data Analysis: Determine the IC50 value for the test compound.

Signaling Pathways

The biological activities of this compound and its analogs are likely mediated through their interaction with specific cellular signaling pathways involved in pain and inflammation. Key pathways that are often implicated include the nuclear factor-kappa B (NF-κB) and the p38 mitogen-activated protein kinase (MAPK) pathways. Amino acids and their metabolites can also influence the mTOR signaling pathway, which is a central regulator of cell growth and metabolism and has been linked to inflammation.[19][20][21][22][23][24][25][26]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of this pathway is a key target for anti-inflammatory drug development.

Hypothesized NF-κB Inhibition by Analogs

G stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to genes Pro-inflammatory Gene Expression nucleus->genes activates analog 2-Amino-5-phenylpentanoic Acid Analog analog->IKK inhibits?

Hypothesized inhibition of the NF-κB signaling pathway by analogs.
p38 MAPK Signaling Pathway

The p38 MAPK pathway is another crucial signaling cascade involved in the cellular response to inflammatory stimuli. Activation of p38 MAPK leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Hypothesized p38 MAPK Inhibition by Analogs

G stimulus Inflammatory Stimulus MAPKKK MAPKKK (e.g., ASK1) stimulus->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates transcription_factors Transcription Factors (e.g., AP-1, CREB) p38->transcription_factors activates cytokines Pro-inflammatory Cytokine Production transcription_factors->cytokines analog 2-Amino-5-phenylpentanoic Acid Analog analog->MAPKKK inhibits?

Hypothesized inhibition of the p38 MAPK signaling pathway by analogs.

Conclusion

The structural framework of this compound offers a promising starting point for the design and development of novel analgesic and anti-inflammatory agents. Through systematic structural modifications, it is possible to generate a wide array of analogs with diverse and potentially enhanced biological activities. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this class of compounds further. Future structure-activity relationship studies, coupled with detailed mechanistic investigations, will be crucial in identifying lead candidates with optimal efficacy and safety profiles for clinical development.

References

2-Amino-5-phenylpentanoic Acid: A Scrutiny of its Biological Significance and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-phenylpentanoic acid, a non-proteinogenic amino acid, serves as a pivotal structural motif in the landscape of medicinal chemistry and biochemical research. While direct evidence for a specific, intrinsic mechanism of action in biological systems remains elusive in current scientific literature, its significance lies in its role as a versatile building block for the synthesis of a diverse array of bioactive molecules. This technical guide consolidates the available information on this compound, focusing on its application in the development of therapeutic agents and its utility as a tool in studying biological processes. The activities of derivative compounds, which incorporate the this compound scaffold, will be explored to provide a comprehensive understanding of its contribution to pharmacology.

Introduction

This compound, also known as 5-phenylnorvaline, is an amino acid derivative characterized by a pentanoic acid backbone with an amino group at the alpha-position and a phenyl group at the 5-position. Its structural similarity to natural amino acids, such as phenylalanine and leucine, allows for its incorporation into peptides and other molecules intended to interact with biological systems. This guide will delve into the known applications of this compound, summarizing its role in the synthesis of molecules with defined biological activities and outlining its use in biochemical studies.

Role as a Synthetic Precursor in Drug Discovery

The primary and most well-documented role of this compound is as a precursor in the synthesis of more complex molecules with therapeutic potential. Its utility stems from the ability to introduce a unique combination of hydrophobicity and structural conformation into a target molecule.

In the Synthesis of Neurological Agents

Due to its structural resemblance to neurotransmitter precursors, this compound is a valuable starting material for the development of compounds targeting the central nervous system. While the direct neuroactivity of this compound has not been established, its incorporation into larger molecules has led to the discovery of compounds with potential neurological effects.

One notable application is in the bio-inspired synthesis of pharmaceutical scaffolds. For instance, L-2-amino-5-phenylpentanoic acid can be enzymatically converted by yeast into 4-phenylbutyraldehyde.[1] This aldehyde can then be used as a precursor for the synthesis of phenylpropyl-tetrahydroisoquinolines (THIQs), a class of compounds that have demonstrated analgesic properties.[1]

In the Development of Enzyme Inhibitors

Derivatives of this compound have been investigated as inhibitors of various enzymes.

  • HIV-1 Protease Inhibitors: Although not a direct inhibitor itself, the this compound scaffold has been incorporated into more complex molecules designed to inhibit HIV-1 protease, a key enzyme in the life cycle of the human immunodeficiency virus.

  • Nitric Oxide Synthase (NOS) Inhibitors: Similarly, derivatives of this amino acid have been explored for their potential to inhibit nitric oxide synthase, an enzyme involved in a wide range of physiological and pathological processes.

The workflow for such a synthetic approach is outlined below:

G cluster_synthesis Synthetic Pathway 2-Amino-5-phenylpentanoic_acid This compound Chemical_Modification Chemical Modification (e.g., acylation, coupling) 2-Amino-5-phenylpentanoic_acid->Chemical_Modification Derivative_Compound Derivative Compound Chemical_Modification->Derivative_Compound Biological_Target Biological Target (e.g., Enzyme, Receptor) Derivative_Compound->Biological_Target Inhibition/Modulation

Caption: Synthetic workflow for developing bioactive compounds from this compound.

Incorporation into Bioactive Peptides

This compound is utilized in peptide synthesis to create analogues of naturally occurring peptides with modified properties. Its inclusion can influence the peptide's conformation, stability, and interaction with its biological target.

Anabaenopeptins

L-2-amino-5-phenylpentanoic acid is a constituent of some anabaenopeptins, a class of cyclic peptides produced by cyanobacteria. Anabaenopeptins are known to be potent inhibitors of proteases, such as carboxypeptidases and protein phosphatases. The presence of this compound contributes to the overall structure and inhibitory activity of these natural products.

AM-Toxins

AM-toxins are cyclic depsipeptides produced by the fungus Alternaria alternata. The L-enantiomer of this compound is found in AM-toxin II. These toxins are known to be phytotoxic, causing necrosis on susceptible plants by affecting chloroplasts and the plasma membrane.

The general structure of these cyclic peptides and the role of this compound is depicted below:

G cluster_peptide Bioactive Peptide Structure Core_Peptide Cyclic Peptide/Depsipeptide Backbone Amino_Acids Other Amino/Hydroxy Acids Core_Peptide->Amino_Acids APPA 2-Amino-5-phenylpentanoic Acid Residue Core_Peptide->APPA Biological_Activity Biological Activity (e.g., Protease Inhibition, Phytotoxicity) Core_Peptide->Biological_Activity

Caption: Incorporation of this compound into bioactive peptides.

Use in Biochemical and Metabolic Studies

The non-proteinogenic nature of this compound makes it a useful tool for probing biological systems. It can be used in studies of protein synthesis, enzyme specificity, and metabolic pathways to understand how these systems accommodate or are affected by unnatural amino acids.

Quantitative Data

As there is no established direct biological activity for this compound, quantitative data such as IC50, Ki, or EC50 values for the compound itself are not available in the literature. The biological activity data that exists pertains to the more complex molecules into which this amino acid has been incorporated.

Experimental Protocols

Detailed experimental protocols for determining a direct mechanism of action of this compound are not present in the scientific literature, as its primary role is that of a synthetic building block. Methodologies for its synthesis and incorporation into larger molecules are widely available in organic and medicinal chemistry literature.

Conclusion

References

An In-depth Technical Guide to 2-Amino-5-phenylpentanoic Acid: From Discovery to Synthetic Protocols and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-5-phenylpentanoic acid, a non-proteinogenic amino acid also known as homophenylalanine, has emerged from relative obscurity as a natural product constituent to a valuable building block in medicinal chemistry and a modulator of biological processes. Initially identified as a component of the phytotoxic AM-toxins in the 1970s, its unique structural properties have since been exploited in the development of angiotensin-converting enzyme (ACE) inhibitors and bitter taste modulators. This technical guide provides a comprehensive overview of the historical background, synthetic methodologies, and biological applications of this compound, tailored for professionals in research and drug development.

Discovery and Historical Background

The discovery of this compound is intrinsically linked to the study of natural toxins. In the mid-1970s, during the structural elucidation of AM-toxins, a group of host-specific phytotoxins produced by the fungus Alternaria mali, this novel amino acid was identified as a key structural component. Specifically, L-2-amino-5-phenylpentanoic acid (L-App) was found to be a constituent of AM-toxin II. This discovery marked the first identification of this amino acid in a natural product and laid the groundwork for future investigations into its biological roles and synthetic pathways.

While its initial discovery was in the context of phytotoxicity, the unique side chain of this compound, an extended version of phenylalanine, soon attracted the attention of synthetic and medicinal chemists. This led to the development of various synthetic routes to access this compound, initially for the total synthesis of AM-toxins and later for its incorporation into other biologically active molecules. The biosynthesis of homophenylalanine has also been investigated, with studies identifying the responsible gene clusters in organisms like the cyanobacterium Nostoc punctiforme, where it is a precursor for the synthesis of anabaenopeptins.

Physicochemical Properties

PropertyValueReference
IUPAC Name This compound-
Other Names Homophenylalanine, hPhe, App[1][2]
CAS Number 62777-25-7 (L-isomer)-
Molecular Formula C₁₁H₁₅NO₂-
Molecular Weight 193.24 g/mol -
Appearance White to off-white crystalline powder-
Melting Point >300 °C[3]

Synthesis of this compound

A variety of synthetic methods, both chemical and enzymatic, have been developed to produce this compound, with a strong emphasis on achieving high enantiopurity for the desired L-isomer (L-homophenylalanine).

Chemical Synthesis

Early chemical syntheses often involved the alkylation of malonic esters followed by hydrolysis and decarboxylation. Modern approaches focus on asymmetric synthesis to directly obtain the enantiomerically pure compound.

Experimental Protocol: Asymmetric Synthesis via Chiral Auxiliary

A common strategy involves the use of a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate equivalent.

  • Preparation of the Chiral Glycinate: A chiral auxiliary, such as (1R,2S)-ephedrine, is reacted with glyoxylic acid to form a chiral oxazolidinone.

  • Enolate Formation: The chiral glycinate is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding enolate.

  • Stereoselective Alkylation: The enolate is then reacted with a suitable electrophile, 1-bromo-3-phenylpropane, to introduce the phenylpropyl side chain. The chiral auxiliary directs the alkylation to occur from the less hindered face, leading to a high diastereomeric excess.

  • Hydrolysis and Removal of Auxiliary: The resulting product is hydrolyzed under acidic conditions to cleave the chiral auxiliary and afford L-2-amino-5-phenylpentanoic acid. The chiral auxiliary can often be recovered and reused.

Enzymatic Synthesis

Biocatalytic methods offer a green and highly selective alternative for the synthesis of L-homophenylalanine. Transaminases are particularly effective for this transformation.

Experimental Protocol: Asymmetric Synthesis using a Recombinant Aromatic L-Amino Acid Transaminase [4]

This method utilizes a recombinant aromatic L-amino acid transaminase (AroAT) for the asymmetric synthesis of L-homophenylalanine (L-HPA) from 2-oxo-4-phenylbutyric acid (2-OPBA) and an amino donor like L-aspartate.

  • Reaction Setup: The reaction mixture is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.5) containing 2-oxo-4-phenylbutyric acid, L-aspartate as the amino donor, and pyridoxal 5'-phosphate (PLP) as a cofactor.

  • Enzyme Addition: The reaction is initiated by the addition of the recombinant AroAT enzyme.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 37 °C) with stirring.

  • Equilibrium Shift: Due to the low solubility of L-homophenylalanine in the reaction buffer, the product continuously precipitates, driving the reaction equilibrium towards product formation.[4]

  • Product Isolation: After the reaction is complete, the precipitated L-homophenylalanine can be recovered by simple filtration. The pH of the reaction mixture can be adjusted to further facilitate precipitation. The resulting L-HPA is of high purity and enantiomeric excess (>99% ee).[4]

Biological Activity and Applications

This compound and its derivatives have demonstrated significant biological activities, leading to their application in various fields of drug discovery and development.

Component of Natural Toxins

As previously mentioned, L-2-amino-5-phenylpentanoic acid is a constituent of AM-toxin II, a phytotoxin that causes leaf spot disease in apples. The phytotoxicity of AM-toxins is attributed to their ability to disrupt the plasma membrane and chloroplasts of susceptible plant cells, leading to electrolyte leakage and inhibition of photosynthesis.[5]

Quantitative Biological Activity of AM-Toxins

ToxinBiological ActivityConcentrationTarget Organism/CellReference
AM-toxin INecrosis on apple leaves10⁻⁸ MSusceptible apple cultivars[5]
AK-toxin IVenous necrosis5 nMSusceptible Japanese pear cultivar[6]
AK-toxin IIVenous necrosis100 nMSusceptible Japanese pear cultivar[6]
ABR-toxinInduces symptoms on leaves0.5–1 μg·mL⁻¹Brassica[6]
Angiotensin-Converting Enzyme (ACE) Inhibition

ACE Inhibitory Activity of Peptides Containing a Homophenylalanine-like Scaffold

CompoundIC₅₀ (nM)Reference
Sec-Pro-Phe-OMe183.2 ± 10.6[7]
Sec-Pro-OMe342 ± 33[7]
Captopril1.4[8]
Lisinopril0.39[8]

Note: The table includes comparative data for known ACE inhibitors and peptides with related structures to provide context for the potential contribution of the homophenylalanine moiety.

Bitter Taste Modulation

Derivatives of this compound have been identified as antagonists of human type 2 taste receptors (hT2Rs), which are responsible for the perception of bitter taste.[9] This discovery has opened avenues for the development of bitter blockers for the food and pharmaceutical industries. These antagonists can reduce the bitterness of certain foods, beverages, and oral medications, thereby improving their palatability.

Signaling Pathway of Bitter Taste Transduction

Bitter compounds activate TAS2Rs, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade.

Bitter_Taste_Signaling cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Bitter_Ligand Bitter Ligand (e.g., antagonist derived from This compound) TAS2R TAS2R (Bitter Taste Receptor) Bitter_Ligand->TAS2R Binds to G_Protein G-protein (Gustducin) TAS2R->G_Protein Activates PLCb2 PLCβ2 G_Protein->PLCb2 Activates IP3 IP₃ PLCb2->IP3 Generates DAG DAG PLCb2->DAG TRPM5 TRPM5 Channel Depolarization Depolarization TRPM5->Depolarization Causes IP3R IP₃ Receptor IP3->IP3R Binds to Ca_release Ca²⁺ Release Ca_release->TRPM5 Activates Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Leads to Signal to Brain Signal to Brain Neurotransmitter_Release->Signal to Brain IP3R->Ca_release Induces

Caption: Bitter taste signaling pathway initiated by ligand binding to TAS2R.

The binding of a bitter ligand to a TAS2R activates the G-protein gustducin.[10][11] The G-protein, in turn, activates phospholipase C-β2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[11] IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[10][11] The increase in intracellular Ca²⁺ activates the TRPM5 ion channel, causing cell depolarization and subsequent neurotransmitter release, which sends a bitter taste signal to the brain.[12] Antagonists derived from this compound can block the initial binding of bitter compounds to TAS2Rs, thereby inhibiting this signaling cascade.

Future Perspectives

This compound continues to be a molecule of interest for researchers. Its role as a versatile chiral building block is well-established, and its incorporation into novel peptide and non-peptide scaffolds is an active area of research. Further exploration of its derivatives as modulators of various biological targets, beyond ACE and taste receptors, holds significant promise. The development of more efficient and sustainable large-scale synthetic methods, particularly through biocatalysis and metabolic engineering, will be crucial for its broader application in the pharmaceutical and food industries. The continued study of its natural origins and biosynthetic pathways may also unveil new biological functions and enzymatic tools for its synthesis.

Conclusion

From its discovery as a component of a natural phytotoxin to its current status as a valuable tool in drug discovery, this compound has traversed a remarkable scientific journey. This in-depth guide has provided a comprehensive overview of its historical context, synthetic accessibility, and diverse biological applications. For researchers and scientists, this non-proteinogenic amino acid represents a versatile platform for the design and synthesis of novel bioactive molecules with therapeutic and commercial potential.

References

Spectroscopic Profile of 2-Amino-5-phenylpentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the non-proteinogenic amino acid, 2-Amino-5-phenylpentanoic acid (also known as 5-phenylnorvaline). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings, particularly in the fields of medicinal chemistry and drug discovery. This document details available experimental data for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and provides expected Infrared (IR) absorption bands based on the compound's functional groups. Detailed, generalized experimental protocols for acquiring these spectra are also provided.

Molecular Structure and Spectroscopic Overview

This compound is an alpha-amino acid with a pentanoic acid backbone and a terminal phenyl group. This unique structure imparts specific spectroscopic characteristics that are crucial for its unambiguous identification. The following sections provide a detailed analysis of its NMR, IR, and MS data.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for (S)-2-Amino-5-phenylpentanoic acid.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.42-7.25m5HPhenyl C-H
3.71t1Hα-CH
2.69t2Hδ-CH₂
1.85m2Hβ-CH₂
1.70m2Hγ-CH₂

Solvent: CD₃OD, Spectrometer Frequency: 400 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm) of 5-Phenylpentanoic Acid
C=O175.0186.77
α-C55.0-
β-C32.028.25
γ-C29.033.56
δ-C35.037.59
Phenyl C (quaternary)142.0146.01
Phenyl C-H128.5, 128.4, 126.0131.36, 131.32, 128.63

Predicted data is based on standard chemical shift prediction algorithms. Experimental data for 5-Phenylpentanoic Acid is provided for comparison.[2]

Infrared (IR) Spectroscopy Data

Table 3: Expected Infrared (IR) Absorption Bands.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3100-3000MediumAromatic C-H stretch
3000-2850MediumAliphatic C-H stretch
3000-2500BroadO-H stretch (carboxylic acid)
~1710StrongC=O stretch (carboxylic acid)
1610-1550Medium-StrongN-H bend (primary amine)
1500-1400Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (carboxylic acid)
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data.

m/zIonMethod
194.12[M+H]⁺ (Calculated)-
194.4[M+H]⁺ (Found)FAB

Data obtained from synthesis and characterization of (S)-2-amino-5-phenylpentanoic acid.[1]

Predicted Fragmentation:

The primary fragmentation pathways for this compound under electron ionization or collision-induced dissociation are expected to involve the loss of small neutral molecules from the amino acid core. Key predicted fragments include:

  • Loss of H₂O: [M-H₂O]⁺

  • Loss of COOH (formic acid) or CO and H₂O: [M-HCOOH]⁺

  • Loss of the carboxylic acid group: [M-COOH]⁺

  • Cleavage of the side chain , particularly benzylic cleavage, leading to fragments such as the tropylium ion (m/z 91).

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the sample and the desired exchange of labile protons.

  • Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm) or to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/organic solvent mixture.

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • FAB-MS: Mix the sample with a suitable matrix (e.g., glycerol) on the FAB probe tip. Bombard the sample with a high-energy beam of neutral atoms (e.g., Xenon).

    • Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Processing: The resulting mass spectrum displays relative intensity versus the mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the molecular structure of this compound and a general workflow for its spectroscopic analysis.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data m/z Values Fragmentation Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Caption: Molecular structure of this compound.

References

Solubility Profile of 2-Amino-5-phenylpentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-phenylpentanoic acid is a non-proteinogenic amino acid with a structure similar to the essential amino acid phenylalanine, featuring an extended alkyl chain separating the phenyl group from the α-carbon. This structural modification imparts distinct physicochemical properties, influencing its behavior in various solvent systems. Understanding the solubility of this compound is critical for a range of applications, including drug development, peptide synthesis, and metabolic research. Poor solubility can be a significant hurdle in the formulation of pharmaceuticals and the design of biochemical assays.

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide utilizes solubility data for the structurally related amino acid, L-phenylalanine, as a predictive proxy. This approach is based on the shared phenyl and amino acid moieties, which are primary determinants of solubility behavior. The experimental protocols detailed herein are established methods for determining amino acid solubility and are directly applicable to this compound.

Core Principles of Amino Acid Solubility

The solubility of amino acids is governed by a balance of hydrophilic and hydrophobic interactions, as well as the ionic state of the molecule. Key factors influencing solubility include:

  • pH: Amino acids are zwitterionic at their isoelectric point (pI), where they exhibit minimum solubility. At pH values above or below the pI, the amino and carboxyl groups become charged, increasing the molecule's polarity and enhancing its solubility in polar solvents.

  • Solvent Polarity: The presence of polar functional groups (the amino and carboxyl groups) generally makes amino acids more soluble in polar solvents like water and less soluble in non-polar organic solvents.

  • Temperature: For most amino acids, solubility in water is an endothermic process, meaning solubility increases with temperature.

  • Presence of Salts: The effect of salts on amino acid solubility can be complex, leading to either "salting-in" (increased solubility) or "salting-out" (decreased solubility) depending on the nature of the salt and its concentration.

Quantitative Solubility Data (L-phenylalanine as a Proxy)

The following tables summarize the experimentally determined solubility of L-phenylalanine in various solvent systems. This data serves as a valuable estimate for the solubility behavior of this compound.

Table 1: Solubility of L-phenylalanine in Water at Various Temperatures

Temperature (°C)Temperature (K)Solubility (g / kg of H₂O)
0273.1520.20[1]
10283.1523.86[1]
20293.1528.17[1]
25298.1529.65
30303.1533.16[1]
40313.1539.18[1]
50323.1546.35[1]
60333.1554.85[1]
70343.1565.08[1]

Table 2: Solubility of L-phenylalanine in Methanol-Water Mixtures at 25 °C (298.15 K)

Mole Fraction of MethanolSolubility (Mole Fraction x 10³)
0.00002.98
0.05272.15
0.11231.44
0.18040.94
0.25950.61
0.35300.38
0.46620.24
0.60750.16
0.79010.10
1.00000.07

Table 3: Solubility of L-phenylalanine in Ethanol-Water Mixtures at 25 °C (298.15 K)

Mole Fraction of EthanolSolubility (Mole Fraction x 10³)
0.00002.98
0.03012.13
0.06431.54
0.10381.07
0.15040.72
0.20650.49
0.27600.32
0.36530.21
0.48640.14
0.66130.09
1.00000.05

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Protocol 1: Isothermal Saturation and Gravimetric Analysis

This is a classical and straightforward method for determining solubility.

1. Materials and Equipment:

  • This compound (solid)

  • Selected solvent(s)

  • Thermostatically controlled water bath or incubator

  • Sealed vials or flasks

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Drying oven

2. Procedure:

  • Add an excess amount of solid this compound to a known volume or mass of the chosen solvent in a sealed vial. The excess solid is crucial to ensure saturation is reached.

  • Place the vial in a thermostatically controlled bath set to the desired temperature.

  • Stir the mixture vigorously using a magnetic stirrer for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

  • Once equilibrium is reached, cease stirring and allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, airtight syringe fitted with a filter to remove any solid particles.

  • Transfer the filtered supernatant to a pre-weighed container.

  • Determine the mass of the collected supernatant.

  • Evaporate the solvent from the supernatant in a drying oven at a temperature that will not cause decomposition of the amino acid.

  • Once the solvent is completely evaporated, weigh the container with the dried solute.

  • Calculate the solubility as the mass of the dissolved amino acid per mass or volume of the solvent.

Protocol 2: Isothermal Saturation and High-Performance Liquid Chromatography (HPLC) Analysis

This method is highly sensitive and accurate, particularly for compounds with low solubility or when working with complex mixtures.

1. Materials and Equipment:

  • Same as Protocol 1 for sample preparation.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or fluorescence).

  • Appropriate HPLC column (e.g., a reversed-phase C18 column).

  • Mobile phase solvents.

  • Volumetric flasks and pipettes for standard preparation.

2. Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.[2][3]

  • Prepare saturated solutions of this compound in the desired solvents at a constant temperature as described in Protocol 1 (steps 1-4).

  • Withdraw an aliquot of the clear supernatant and filter it.

  • Dilute the saturated solution with a known factor to bring its concentration within the range of the calibration curve.

  • Inject the diluted sample into the HPLC system.

  • Determine the concentration of the diluted sample from the calibration curve based on its peak area.[2][3]

  • Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result Compound Excess Solid Compound Equilibration Stir at Constant Temperature (24-72 hours) Compound->Equilibration Solvent Known Volume of Solvent Solvent->Equilibration Settling Allow Undissolved Solid to Settle Equilibration->Settling Filtration Filter Supernatant Settling->Filtration Gravimetric Gravimetric Analysis: Evaporate Solvent & Weigh Residue Filtration->Gravimetric HPLC HPLC Analysis: Dilute & Inject Filtration->HPLC SolubilityData Quantitative Solubility Data Gravimetric->SolubilityData HPLC->SolubilityData

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

References

Crystal Structure of 2-Amino-5-phenylpentanoic Acid: A Search for Definitive Crystallographic Data

Author: BenchChem Technical Support Team. Date: December 2025

While the molecular structure and basic chemical properties of 2-Amino-5-phenylpentanoic acid are well-documented in chemical databases such as PubChem and ChemicalBook, the specific spatial arrangement of atoms in its crystalline state has not been published in a readily accessible format. This technical guide will outline the available information regarding its synthesis and properties, and present a template of the crystallographic data that would be included should a structure be determined and published.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below.

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₂PubChem[1][2][3]
Molecular Weight193.24 g/mol PubChem[1][2][3]
IUPAC NameThis compoundPubChem[1]
CAS Number2046-19-7PubChem[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. One common method involves the alkylation of a malonic ester derivative followed by hydrolysis and decarboxylation. A general workflow for this synthesis is outlined below.

Synthesis_Workflow General Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 1_bromo 1-Bromo-3-phenylpropane alkylation Alkylation in the presence of a base (e.g., Sodium Ethoxide) 1_bromo->alkylation diethyl_acetamido Diethyl acetamidomalonate diethyl_acetamido->alkylation hydrolysis Acid Hydrolysis (e.g., HCl) and Decarboxylation alkylation->hydrolysis product This compound hydrolysis->product

A generalized synthetic route to this compound.

Hypothetical Crystallographic Data

Should the crystal structure of this compound be determined, the following tables would be populated with the relevant quantitative data. This information is crucial for understanding the solid-state conformation, intermolecular interactions, and for computational modeling in drug design.

Table 1: Crystal Data and Structure Refinement Details (Illustrative)

ParameterValue
Empirical formulaC₁₁H₁₅NO₂
Formula weight193.24
Temperaturee.g., 293(2) K
Wavelengthe.g., 0.71073 Å
Crystal systeme.g., Monoclinic
Space groupe.g., P2₁/c
Unit cell dimensionsa = x Å, α = 90°b = y Å, β = z°c = w Å, γ = 90°
VolumeV ų
Zn
Density (calculated)ρ g/cm³
Absorption coefficientμ mm⁻¹
F(000)f
Crystal sizex x y x z mm³
Theta range for data collectionθ₁ to θ₂°
Index ranges-h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collectedN
Independent reflectionsn [R(int) = r]
Completeness to theta = θ₂°c %
Refinement methode.g., Full-matrix least-squares on F²
Data / restraints / parametersd / r / p
Goodness-of-fit on F²g
Final R indices [I>2sigma(I)]R1 = r₁, wR2 = wr₂
R indices (all data)R1 = r₁', wR2 = wr₂'
Largest diff. peak and holep and -p e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) (Illustrative)

BondLength (Å)AngleDegree (°)
C1-C2e.g., 1.52(3)C1-C2-C3e.g., 112.1(2)
C2-N1e.g., 1.48(3)C1-C2-N1e.g., 110.5(2)
C2-C(O)OHe.g., 1.53(3)N1-C2-C(O)OHe.g., 109.8(2)
............

Experimental Protocols

A typical experimental protocol for determining the crystal structure of a small molecule like this compound would involve the following key steps.

Experimental_Workflow Workflow for Single-Crystal X-ray Diffraction synthesis Synthesis and Purification of this compound crystallization Crystallization (e.g., slow evaporation, vapor diffusion) synthesis->crystallization crystal_selection Single Crystal Selection and Mounting crystallization->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution (e.g., direct methods) data_collection->structure_solution structure_refinement Structure Refinement (e.g., full-matrix least-squares) structure_solution->structure_refinement validation Validation and Analysis (e.g., CIF generation) structure_refinement->validation

A standard workflow for determining a crystal structure.

Biological Context and Signaling Pathways

This compound is primarily utilized as a non-proteinogenic amino acid in peptide synthesis and drug design.[4] It serves as a building block for creating novel peptides with potentially enhanced stability or altered pharmacological properties.[4] There is no specific signaling pathway directly associated with this compound itself in the current literature. Its biological effects would be determined by the larger molecule into which it is incorporated.

Conclusion

While a comprehensive technical guide on the crystal structure of this compound cannot be completed at this time due to the lack of publicly available crystallographic data, this document provides a framework for the information that would be essential for researchers in the field. The synthesis and basic properties are known, but a definitive understanding of its solid-state structure awaits experimental determination and publication. The scientific community would benefit from the public deposition of this data to further enable its application in rational drug design and materials science.

References

Potential Research Applications of 2-Amino-5-phenylpentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-phenylpentanoic acid, a non-proteinogenic amino acid, and its derivatives represent a versatile scaffold with significant potential in medicinal chemistry and drug discovery. This technical guide explores the core research applications of this compound, focusing on its role in the development of therapeutics for neurological disorders, viral infections, and cancer. Detailed experimental protocols, quantitative biological activity data, and visualizations of key signaling pathways are provided to facilitate further research and development in these areas.

Introduction

This compound is a phenylalanine derivative with an extended alkyl chain. This structural modification provides a unique chemical space for the design of novel bioactive molecules. Its derivatives have been investigated for a range of therapeutic applications, leveraging their ability to interact with key biological targets such as enzymes and receptors. This guide will delve into three primary areas of research: NMDA receptor antagonism for neurological disorders, HIV-1 protease inhibition for antiviral therapy, and emerging applications in oncology.

Neurological Disorders: NMDA Receptor Antagonism

Derivatives of this compound have been identified as potent antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. Overactivation of NMDA receptors is implicated in a variety of neurological and psychiatric conditions, including epilepsy, ischemic stroke, and depression. Antagonism of this receptor is a validated therapeutic strategy.

Quantitative Data: NMDA Receptor Antagonist Activity

The following table summarizes the in vitro antagonist activity of several phosphonate analogues of glutamate, including a close derivative of this compound (D-AP5), against the NMDA receptor.

CompoundAntagonism of 40 µM NMDA (IC50, µM)[1][3H]-CPP Binding (Ki, nM)[1]
D-2-amino-5-phosphonopentanoate (D-AP5)3.7 ± 0.32-
DL-2-amino-7-phosphonoheptanoate (DL-AP7)11.1 ± 2.1-
3-(2-carboxypiperazin-4-yl)propyl-1-phosphonate (CPP)0.64 ± 0.06446 ± 150
3-(2-carboxy-piperidin-4-yl)methyl-1-phosphonate (CPMP)1.65 ± 0.13183 ± 74
3-(2-carboxypiperidin-4-yl)propyl-1-phosphonate (CPPP)0.89 ± 0.09179 ± 13
Signaling Pathway: NMDA Receptor Antagonism

NMDA receptor antagonists block the influx of Ca2+ ions, which is a critical step in the downstream signaling cascade that can lead to excitotoxicity. The following diagram illustrates the simplified signaling pathway of the NMDA receptor and the point of intervention for antagonists.

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Binds Antagonist 2-Amino-5-phenylpentanoic acid derivative (Antagonist) Antagonist->NMDA_R Blocks Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Signaling Downstream Signaling (e.g., CaMKII, CREB activation, NO production) Ca_ion->Signaling Excitotoxicity Excitotoxicity & Neuronal Damage Signaling->Excitotoxicity Leads to (in excess)

NMDA Receptor Signaling and Antagonist Action
Experimental Protocol: NMDA Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor using a competitive radioligand binding assay.

Materials:

  • [3H]-CPP (radioligand)

  • Membrane preparations from rat brain tissue expressing NMDA receptors

  • Test compounds (derivatives of this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled CPP (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add assay buffer, the radioligand ([3H]-CPP) at a concentration close to its Kd, and either the test compound, buffer (for total binding), or a high concentration of unlabeled CPP (for non-specific binding).

  • Add the rat brain membrane preparation to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., room temperature) for a set period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Antiviral Research: HIV-1 Protease Inhibition

Derivatives of this compound have been explored as core structures in the design of potent inhibitors of HIV-1 protease, a critical enzyme for viral replication. Inhibition of this enzyme prevents the maturation of viral particles, rendering them non-infectious.

Quantitative Data: HIV-1 Protease Inhibitory Activity

A study on 2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid derivatives reported several potent inhibitors of HIV-1 protease, with Ki values as low as 3.4 nM.[2] While a detailed structure-activity relationship table for a broad range of these specific derivatives is not publicly available in a structured format, this low nanomolar activity highlights the potential of this chemical scaffold. Further investigation of the full study is recommended for researchers interested in the specific molecular structures that yield high potency.

Experimental Workflow: HIV-1 Protease Inhibition Assay

The following diagram illustrates a typical workflow for screening compounds against HIV-1 protease.

HIV_Protease_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds Incubation Incubate enzyme with test compounds Compound_Prep->Incubation Enzyme_Prep Prepare HIV-1 Protease solution Enzyme_Prep->Incubation Substrate_Prep Prepare FRET peptide substrate solution Reaction Initiate reaction by adding substrate Substrate_Prep->Reaction Incubation->Reaction Measurement Measure fluorescence over time Reaction->Measurement Rate_Calc Calculate reaction rates Measurement->Rate_Calc IC50_Calc Determine IC50 values Rate_Calc->IC50_Calc

Workflow for a FRET-based HIV-1 Protease Inhibition Assay
Experimental Protocol: In Vitro HIV-1 Protease Inhibition Assay (FRET-based)

Objective: To determine the in vitro inhibitory activity (IC50) of test compounds against HIV-1 protease using a fluorescence resonance energy transfer (FRET) assay.

Materials:

  • Recombinant HIV-1 protease

  • FRET peptide substrate specific for HIV-1 protease

  • Test compounds (derivatives of this compound)

  • Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add a small volume of the test compound dilutions to the wells of the 96-well plate. Include controls for no enzyme, no inhibitor, and a known potent inhibitor.

  • Add the HIV-1 protease solution to all wells except the "no enzyme" control.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the FRET substrate to all wells.

  • Immediately place the plate in a fluorescence plate reader pre-set to 37°C and monitor the increase in fluorescence at the appropriate excitation and emission wavelengths over time.

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound. Plot the percentage of inhibition (relative to the "no inhibitor" control) against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Oncology Research: Emerging Potential

While less established than their applications in neurological and viral diseases, derivatives of amino acids, including those with structures related to this compound, are gaining interest in cancer research. The rationale is that the altered metabolism of cancer cells may create vulnerabilities that can be exploited by amino acid analogs. These compounds can potentially interfere with amino acid transport, protein synthesis, or other metabolic pathways that are upregulated in cancer cells.

Currently, there is a lack of publicly available, structured quantitative data specifically for derivatives of this compound against cancer cell lines. However, this represents a promising and underexplored area for future research.

Proposed Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

Objective: To evaluate the cytotoxic effects of novel this compound derivatives against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion

This compound and its derivatives offer a promising platform for the development of novel therapeutics. The demonstrated activity of its analogs as NMDA receptor antagonists and HIV-1 protease inhibitors provides a strong foundation for further optimization and drug development efforts. The potential for these compounds in cancer research is an exciting new frontier that warrants exploration. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in academia and industry to advance the study of this versatile chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for 2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 2-Amino-5-phenylpentanoic acid, a non-proteinogenic amino acid, in various research and drug development contexts. This document outlines its application as a building block in peptide synthesis, its potential role in neurological research as an analog of compounds with known activity at N-methyl-D-aspartate (NMDA) receptors, and as a candidate for enzyme inhibition screening.

Physicochemical and Biological Properties

This compound, also known as 5-phenyl-norvaline, is a derivative of the proteinogenic amino acid norvaline. Its structure includes a phenyl group at the terminus of the side chain, which imparts hydrophobicity and potential for specific binding interactions within biological systems. It is recognized as a valuable tool in pharmaceutical development and biochemical research due to its structural similarity to other amino acids and its potential to serve as a scaffold for more complex molecules.[1]

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₂PubChem
Molecular Weight193.24 g/mol PubChem[2][3]
IUPAC NameThis compoundPubChem[2]
CAS Number34993-02-7PubChem[2]
AppearanceSolidSigma-Aldrich
StorageKeep in dark place, inert atmosphere, room temperatureSigma-Aldrich

Application 1: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptide sequences to introduce novel structural and functional properties. The phenyl group can influence peptide conformation, stability, and receptor binding affinity. The following protocol outlines the general steps for its incorporation using Fmoc-based solid-phase peptide synthesis.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

Objective: To incorporate this compound into a target peptide sequence.

Materials:

  • Fmoc-2-amino-5-phenylpentanoic acid

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected proteinogenic amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • Automated or manual peptide synthesizer

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-2-amino-5-phenylpentanoic acid (3 equivalents relative to resin substitution) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Experimental Workflow for Peptide Synthesis

Peptide_Synthesis_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection For each amino acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection After last amino acid Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Purification Precipitation & Purification Cleavage->Purification Analysis Analysis Purification->Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis.

Application 2: Investigation of Neurological Activity

The structural similarity of this compound to known NMDA receptor antagonists, such as 2-amino-5-phosphonopentanoic acid (AP5), suggests its potential for activity at these receptors.[4][5][6] The following protocol describes a calcium imaging assay to screen for antagonistic activity at NMDA receptors in cultured neurons.

Experimental Protocol: NMDA Receptor Antagonist Screening using Calcium Imaging

Objective: To determine if this compound can inhibit NMDA-induced calcium influx in primary neuronal cultures.

Materials:

  • Primary cortical or hippocampal neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated plates

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Mg²⁺

  • NMDA

  • Glycine

  • This compound

  • AP5 (positive control)

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Methodology:

  • Cell Culture: Culture primary neurons on poly-D-lysine coated plates until mature (DIV 10-14).

  • Calcium Indicator Loading:

    • Prepare a loading solution of 5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS (with Mg²⁺).

    • Incubate neurons with the loading solution for 30-45 minutes at 37°C.

    • Wash the cells twice with HBSS (with Mg²⁺).

  • Compound Incubation:

    • Replace the medium with Mg²⁺-free HBSS.

    • Add varying concentrations of this compound (e.g., 1 µM to 100 µM) or AP5 (e.g., 50 µM) to the wells and incubate for 15 minutes.

  • NMDA Receptor Activation and Data Acquisition:

    • Establish a baseline fluorescence reading for 1-2 minutes.

    • Add a solution of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to stimulate the NMDA receptors.

    • Record the change in fluorescence intensity over time for at least 5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after NMDA addition.

    • Normalize the response to the control (NMDA/glycine alone).

    • Plot the normalized response against the concentration of this compound to determine the IC₅₀ value.

Signaling Pathway Diagram

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate/ NMDA NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR AP5 2-Amino-5- phenylpentanoic acid / AP5 AP5->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Downstream Downstream Signaling Ca_influx->Downstream Enzyme_Inhibition_Workflow Start Start Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prep Incubate Pre-incubate Enzyme with Inhibitor Prep->Incubate Initiate Initiate Reaction (Add Substrate) Incubate->Initiate Measure Kinetic Measurement (Signal vs. Time) Initiate->Measure Analyze Data Analysis (Calculate IC₅₀) Measure->Analyze End End Analyze->End

References

Application Notes and Protocols for the Use of 2-Amino-5-phenylpentanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. These novel building blocks can enhance peptide stability, modulate biological activity, and introduce unique functionalities. 2-Amino-5-phenylpentanoic acid, a phenylalanine analogue with an extended alkyl chain, is a valuable tool for modifying peptide hydrophobicity and conformational properties.[1] This document provides detailed application notes and protocols for the successful incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is ideal for SPPS as it is stable under the coupling conditions and can be removed under mild basic conditions, which are compatible with a wide range of amino acid side chains.[2][3] The unique structure of this compound, with its phenyl-terminated propyl side chain, can enhance hydrophobic interactions within the peptide, potentially leading to improved binding to biological targets.[1]

Physicochemical Properties of Fmoc-L-2-Amino-5-phenylpentanoic Acid

A summary of the key physicochemical properties of the Fmoc-protected form of L-2-Amino-5-phenylpentanoic acid is presented in Table 1. This information is crucial for handling and incorporating the amino acid during SPPS.

PropertyValueReference
Synonyms Fmoc-L-Nva(5-phenyl)-OH, Fmoc-Nva(5-phenyl)-OH[1]
CAS Number 959578-11-1[1]
Molecular Formula C₂₆H₂₅NO₄[1]
Molecular Weight 415.49 g/mol [1]
Appearance White solid[1]
Purity (HPLC) ≥ 98%[1]
Storage Conditions 0-8 °C[1]

Quantitative Data in Solid-Phase Peptide Synthesis

While specific quantitative data for the incorporation of this compound is not extensively available in public literature, Table 2 provides typical performance metrics for the incorporation of non-natural amino acids in Fmoc-SPPS. These values can serve as a benchmark for optimizing the synthesis of peptides containing this particular residue. The efficiency of coupling can be influenced by factors such as steric hindrance, the choice of coupling reagents, and the peptide sequence itself.

ParameterTypical Value/RangeNotes
Coupling Efficiency > 99%Per coupling step, can be lower for sterically hindered residues. Monitoring with a Kaiser test is recommended.
Crude Peptide Purity 60-80%Highly dependent on the peptide sequence and length.
Final Purity (after HPLC) > 95% or > 98%Achievable with standard purification protocols.
Overall Yield 10-40%Dependent on the number of coupling cycles and purification losses.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of Fmoc-L-2-amino-5-phenylpentanoic acid into a peptide sequence using manual or automated solid-phase peptide synthesis.

Materials and Reagents
  • Fmoc-L-2-amino-5-phenylpentanoic acid

  • SPPS Resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), ACS grade

  • Piperidine, reagent grade

  • Coupling reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • HOBt (1-Hydroxybenzotriazole)

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Protocol 1: Standard Coupling Cycle for Fmoc-L-2-amino-5-phenylpentanoic acid

This protocol outlines a single coupling cycle for incorporating the amino acid into the growing peptide chain.

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes, then drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling (using HATU):

    • In a separate vial, dissolve 3-5 equivalents of Fmoc-L-2-amino-5-phenylpentanoic acid and 3-5 equivalents of HATU in DMF.

    • Add 6-10 equivalents of DIPEA to the solution to activate the carboxylic acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Note: For potentially difficult couplings due to steric hindrance, consider extending the coupling time to 4 hours or performing a "double coupling" by repeating this step with fresh reagents.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 1 min).

    • Wash the resin with DCM (3 x 1 min).

    • Wash the resin with DMF (3 x 1 min).

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates a complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

Protocol 2: Cleavage and Deprotection

This protocol is for cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

  • Resin Preparation:

    • After the final coupling and deprotection of the N-terminal Fmoc group, wash the peptide-resin with DCM (5 x 1 min) and dry it under a stream of nitrogen.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (e.g., 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Peptide Isolation and Purification:

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase peptide synthesis incorporating this compound.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_final_steps Final Steps Resin SPPS Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling of Fmoc-AA-OH (HATU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

General workflow for Fmoc-based solid-phase peptide synthesis.
Hypothetical Signaling Pathway for an Antimicrobial Peptide

Peptides incorporating hydrophobic non-natural amino acids like this compound can exhibit antimicrobial activity by disrupting bacterial cell membranes. The following diagram illustrates a hypothetical signaling pathway for such a peptide leading to bacterial cell death.

Antimicrobial_Peptide_Pathway cluster_peptide_interaction Peptide-Membrane Interaction cluster_membrane_disruption Membrane Disruption cluster_cell_death Cellular Consequences Peptide Antimicrobial Peptide (containing this compound) Interaction Electrostatic and Hydrophobic Interactions Peptide->Interaction Membrane Bacterial Cell Membrane Membrane->Interaction Insertion Peptide Insertion into Membrane Interaction->Insertion Pore_Formation Pore Formation/ Membrane Destabilization Insertion->Pore_Formation Ion_Leakage Ion Leakage Pore_Formation->Ion_Leakage Metabolite_Leakage Metabolite Leakage Pore_Formation->Metabolite_Leakage Membrane_Potential_Loss Loss of Membrane Potential Ion_Leakage->Membrane_Potential_Loss Cell_Death Bacterial Cell Death Metabolite_Leakage->Cell_Death Membrane_Potential_Loss->Cell_Death

Hypothetical mechanism of an antimicrobial peptide.

Conclusion

This compound is a valuable non-natural amino acid for modifying the properties of synthetic peptides. Its incorporation via Fmoc-SPPS is straightforward using standard, albeit optimized, protocols. While specific performance data for this amino acid is limited, the provided methodologies and expected outcomes based on the synthesis of similar non-natural amino acids offer a solid foundation for its successful application in research and drug development. The enhanced hydrophobicity imparted by this residue can be leveraged to design peptides with improved biological activities, such as antimicrobial or anticancer properties.

References

Application Notes and Protocols: Fmoc-Protection of 2-Amino-5-phenylpentanoic Acid for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is fundamental to modern solid-phase peptide synthesis (SPPS). Its base-lability allows for an orthogonal protection strategy with acid-labile side-chain protecting groups, enabling the synthesis of a diverse range of peptides under mild conditions.[1] 2-Amino-5-phenylpentanoic acid is an unnatural amino acid whose incorporation into peptide sequences can introduce unique conformational properties and enhance biological activity due to its phenyl side chain.[2] This document provides a detailed protocol for the N-α-Fmoc protection of this compound, a critical step for its use as a building block in peptide synthesis. The protocol outlines the reaction conditions, purification methods, and characterization of the final product, Fmoc-2-amino-5-phenylpentanoic acid.

Physicochemical and Analytical Data

A summary of the key properties and specifications for the synthesized Fmoc-L-2-amino-5-phenylpentanoic acid is presented below. High purity of this building block is crucial for the successful synthesis of high-quality peptides.

ParameterSpecification
Synonyms Fmoc-L-Nva(5-phenyl)-OH, Fmoc-Nva(5-phenyl)-OH
CAS Number 959578-11-1
Molecular Formula C₂₆H₂₅NO₄
Molecular Weight 415.49 g/mol
Appearance White solid
Purity (HPLC) ≥ 98%
Optical Rotation [α]²⁰D = -10 ± 2º (c=1 in DMF)
Storage Conditions 0-8 °C

Experimental Protocols

This section details the methodology for the Fmoc protection of this compound. The protocol is based on standard procedures for the Fmoc protection of amino acids using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is generally preferred over 9-fluorenylmethyl chloroformate (Fmoc-Cl) due to its greater stability and reduced tendency for side reactions.[1]

Materials
  • This compound

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure: Fmoc Protection
  • Dissolution of Amino Acid: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir the mixture at room temperature until the amino acid is completely dissolved.

  • Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.

  • Reaction: Slowly add the Fmoc-OSu solution dropwise to the stirred amino acid solution. Allow the reaction to proceed at room temperature for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with deionized water.

    • Transfer the mixture to a separatory funnel and wash twice with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl. A white precipitate of Fmoc-2-amino-5-phenylpentanoic acid will form.

  • Isolation:

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water to remove inorganic salts.

  • Drying: Dry the crude product under vacuum to a constant weight. A typical, unoptimized yield for this type of reaction is generally in the range of 85-95%.

Purification Protocol: Recrystallization

To achieve the high purity required for peptide synthesis, the crude product should be purified by recrystallization.

  • Dissolution: Place the crude Fmoc-2-amino-5-phenylpentanoic acid in a flask and add a minimal amount of a suitable hot solvent (e.g., ethyl acetate or an ethyl acetate/hexane mixture).

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. For maximum yield, the flask can be placed in a refrigerator (0-4 °C) for several hours.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified product under vacuum to a constant weight.

Diagrams

Experimental Workflow for Fmoc Protection

Fmoc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product 2_Amino_5_phenylpentanoic_acid 2-Amino-5- phenylpentanoic acid Reaction_Step Dissolution & Reaction 2_Amino_5_phenylpentanoic_acid->Reaction_Step Fmoc_OSu Fmoc-OSu Fmoc_OSu->Reaction_Step Base_Solvent Base (NaHCO₃) & Solvent (Dioxane/H₂O) Base_Solvent->Reaction_Step Workup_Step Aqueous Work-up (Ether Wash) Reaction_Step->Workup_Step Acidification Acidification (HCl) & Precipitation Workup_Step->Acidification Filtration_Drying Filtration & Drying Acidification->Filtration_Drying Recrystallization Recrystallization Filtration_Drying->Recrystallization Final_Product Fmoc-2-amino-5- phenylpentanoic acid Recrystallization->Final_Product

Caption: Workflow for the Fmoc protection of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Start Start with Resin-Bound Amino Acid Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Washing_1 Wash Resin Fmoc_Deprotection->Washing_1 Coupling Couple Fmoc-2-amino-5- phenylpentanoic acid (with activating agents) Washing_1->Coupling Washing_2 Wash Resin Coupling->Washing_2 Repeat_Cycle Repeat Cycle for Next Amino Acid Washing_2->Repeat_Cycle Final_Cleavage Final Cleavage from Resin & Side-Chain Deprotection Washing_2->Final_Cleavage After last cycle Repeat_Cycle->Fmoc_Deprotection n cycles Purification Peptide Purification (HPLC) Final_Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for the application of Fmoc-2-amino-5-phenylpentanoic acid in SPPS.

References

Application Notes and Protocols: Coupling of Fmoc-2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-2-Amino-5-phenylpentanoic acid, an unnatural amino acid derivative, is a valuable building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics.[1] Its unique structure, featuring a phenyl group in the side chain, can influence a peptide's conformational stability, solubility, and interaction with biological targets. The presence of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for its selective removal under mild basic conditions, a cornerstone of modern SPPS.

However, the bulky nature of "2-Amino-5-phenylpentanoic acid" can present challenges in peptide bond formation, a phenomenon known as steric hindrance.[2] This can lead to incomplete reactions and the formation of deletion sequences. Therefore, the selection of an appropriate coupling protocol is critical to ensure high coupling efficiency and the synthesis of the desired peptide with high purity.

This document provides detailed application notes and protocols for the efficient coupling of Fmoc-2-Amino-5-phenylpentanoic acid in peptide synthesis.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is paramount when dealing with sterically hindered amino acids.[2][3] For challenging couplings, standard carbodiimide reagents like DCC or EDC are often insufficient.[2] More potent onium salt reagents, such as uronium/aminium or phosphonium salts, are generally required.[2] The following table summarizes the performance of several common high-efficiency reagents used for hindered couplings.

Coupling ReagentReagent TypeRelative ReactivityRacemization RiskKey Advantages & Disadvantages
HATU Uronium/Aminium SaltVery HighLowHigh efficiency and speed, even for hindered amino acids.[2][3][4]
HBTU Uronium/Aminium SaltHighLow-ModerateWidely used, reliable, and effective. Can cause guanidinylation of the N-terminus if used in excess.[2]
PyBOP Phosphonium SaltHighLowHigh efficiency with minimal risk of guanidinylation. Byproducts can be difficult to remove.[2][4]
DIC/HOAt Carbodiimide/AdditiveModerate-HighLow-ModerateCost-effective. Slower reaction times compared to onium salts; byproducts can be problematic.[2]
COMU Uronium/Aminium SaltVery HighVery LowHigh efficiency, good solubility, and a better safety profile as it is not based on potentially explosive HOBt/HOAt.[2][5]

Experimental Protocols

Protocol 1: Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group from the N-terminus of the peptide chain prior to the coupling of the next amino acid.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.[6]

  • Drain the DMF from the reaction vessel.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[7]

  • Agitate the mixture at room temperature for 5 minutes.[6]

  • Drain the deprotection solution.

  • Add a second portion of the 20% piperidine in DMF solution.

  • Agitate the mixture at room temperature for 15-20 minutes.[6]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Fmoc_Deprotection_Workflow start Fmoc-Peptide-Resin swell Swell Resin in DMF start->swell 1. deprotect1 Treat with 20% Piperidine/DMF (5 min) swell->deprotect1 2. deprotect2 Treat with 20% Piperidine/DMF (15-20 min) deprotect1->deprotect2 3. wash Wash with DMF deprotect2->wash 4. end H2N-Peptide-Resin wash->end 5.

Fmoc Deprotection Workflow
Protocol 2: Coupling of Fmoc-2-Amino-5-phenylpentanoic acid using HATU

This protocol is recommended for achieving high coupling efficiency, especially for a sterically hindered amino acid like Fmoc-2-Amino-5-phenylpentanoic acid.

Materials:

  • Deprotected peptide-resin (H2N-peptide-resin)

  • Fmoc-2-Amino-5-phenylpentanoic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Ensure the peptide-resin is well-swollen in DMF.

  • In a separate vial, dissolve Fmoc-2-Amino-5-phenylpentanoic acid (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the amino acid/HATU solution and vortex for 1 minute to pre-activate the amino acid.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-4 hours. For sterically demanding couplings, longer reaction times or double coupling may be necessary.[6]

  • After the coupling is complete, drain the reaction solution.

  • Wash the resin with DMF (3-5 times), Dichloromethane (DCM) (2-3 times), and finally DMF again (2-3 times).[6]

  • Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

Protocol 3: Coupling of Fmoc-2-Amino-5-phenylpentanoic acid using DIC/OxymaPure

This protocol provides a cost-effective alternative to phosphonium and uronium salt reagents, with OxymaPure being a safer additive than HOBt.

Materials:

  • Deprotected peptide-resin (H2N-peptide-resin)

  • Fmoc-2-Amino-5-phenylpentanoic acid

  • Ethyl (hydroxyimino)cyanoacetate (OxymaPure)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Ensure the peptide-resin is well-swollen in DMF.

  • In a separate vial, dissolve Fmoc-2-Amino-5-phenylpentanoic acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.[6]

  • Add the amino acid/OxymaPure solution to the deprotected peptide-resin.

  • Add DIC (3 equivalents) to the resin mixture.[6]

  • Agitate the mixture at room temperature for 1-4 hours.[6]

  • Drain the coupling solution and wash the resin as described in Protocol 2, step 7.

  • Perform a Kaiser test to confirm the completion of the coupling.

SPPS_Cycle cluster_cycle Solid-Phase Peptide Synthesis Cycle deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) washing1 Washing (DMF) deprotection->washing1 coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) washing1->coupling washing2 Washing (DMF, DCM) coupling->washing2 washing2->deprotection Repeat for next amino acid end_cycle Elongated Peptide-Resin washing2->end_cycle start Start with Resin-Bound Amino Acid start->deprotection

Generalized SPPS Cycle

Troubleshooting Difficult Couplings

Should the coupling of Fmoc-2-Amino-5-phenylpentanoic acid prove to be inefficient, as indicated by a positive Kaiser test, the following strategies can be employed:

  • Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid to drive the reaction to completion.[6]

  • Use of a More Potent Coupling Reagent: If a carbodiimide-based method was initially used, switching to a more reactive onium salt like HATU or COMU is recommended.[2]

  • Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate coupling reactions, which is particularly beneficial for sterically hindered amino acids.[6]

Conclusion

The successful incorporation of Fmoc-2-Amino-5-phenylpentanoic acid into peptide sequences is highly dependent on the selection of an appropriate coupling strategy. For this sterically demanding amino acid, the use of high-efficiency onium salt-based coupling reagents such as HATU or COMU is strongly recommended to achieve high purity and yield of the target peptide. The provided protocols offer robust starting points for researchers engaged in the synthesis of peptides containing this and other challenging amino acid building blocks.

References

Application Notes and Protocols for the Use of 2-Amino-5-phenylpentanoic Acid in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-phenylpentanoic acid is a non-proteinogenic amino acid that serves as an analog of L-phenylalanine. Its structure, featuring an extended alkyl chain separating the phenyl group from the α-carbon, makes it a valuable tool for investigating the substrate specificity and inhibitory mechanisms of enzymes that recognize phenylalanine. This document provides detailed application notes and experimental protocols for the use of this compound in enzymatic assays, with a primary focus on its interaction with Phenylalanine Ammonia-Lyase (PAL).

Application Notes

Primary Application: Probing the Active Site of Phenylalanine Ammonia-Lyase (PAL)

Phenylalanine Ammonia-Lyase (PAL, EC 4.3.1.24) is a key enzyme in the phenylpropanoid pathway in plants, fungi, and some bacteria.[1] It catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[1] Due to its structural similarity to L-phenylalanine, this compound is an excellent candidate for investigation as either a substrate or a competitive inhibitor of PAL. The extended hydrophobic chain can provide insights into the steric and hydrophobic limitations of the enzyme's active site.

Potential as a Substrate:

Structurally related analogs of phenylalanine have been shown to act as substrates for PAL. For instance, 2-aminoindan-2-carboxylic acid, a conformationally restricted analog, is converted by PAL.[2] It is hypothesized that this compound may also be deaminated by PAL to produce 5-phenyl-2-pentenoic acid. The efficiency of this conversion (kcat/Km) compared to L-phenylalanine would provide valuable information about how the enzyme accommodates larger, more flexible side chains.

Potential as a Competitive Inhibitor:

If this compound binds to the active site of PAL but is not efficiently turned over, it will act as a competitive inhibitor. The unnatural D-enantiomers of phenylalanine are known competitive inhibitors of PAL.[3] The affinity of this compound for the active site, quantified by its inhibition constant (Ki), can be compared with that of other phenylalanine analogs to understand the structure-activity relationship for PAL inhibition.

Quantitative Data

Table 1: Michaelis-Menten Constants (Km) for Phenylalanine Ammonia-Lyase with L-Phenylalanine

Enzyme SourceKm (mM) for L-PhenylalanineReference
Annona cherimola0.041 ± 0.002[4]
Anabaena variabilis0.010 - 0.200[5]
Nostoc punctiforme0.010 - 0.200[5]

Table 2: Inhibition Constants (Ki) of Phenylalanine Analogs for Phenylalanine Ammonia-Lyase

InhibitorEnzyme SourceType of InhibitionKiReference
L-1-Amino-2-phenylethylphosphonic acidPotato TuberCompetitive6.5 µM[1]
D-1-Amino-2-phenylethylphosphonic acidPotato TuberCompetitive53 µM[1]
2-Aminoindan-2-phosphonic acidParsleyCompetitive7 ± 2 nM[6]
Phenol/GlycineRhodotorula glutinisMixed0.014 ± 0.003 mM[2]
ortho-Cresol/GlycineRhodotorula glutinisMixed0.038 ± 0.008 mM[2]
meta-Cresol/GlycineRhodotorula glutinisCompetitive0.36 ± 0.076 mM[2]

Experimental Protocols

The following are detailed protocols for determining the kinetic parameters of this compound with Phenylalanine Ammonia-Lyase.

Protocol 1: Spectrophotometric Assay for PAL Activity

This protocol is adapted from established methods for determining PAL activity by monitoring the formation of the product, which absorbs light at 290 nm.[7][8]

Materials:

  • Phenylalanine Ammonia-Lyase (PAL) enzyme preparation

  • L-Phenylalanine (substrate)

  • This compound (test compound)

  • 0.1 M Tris-HCl buffer, pH 8.8

  • 6 M HCl (stop solution)

  • UV-Vis Spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of L-phenylalanine (e.g., 50 mM) in 0.1 M Tris-HCl, pH 8.8.

    • Prepare a range of concentrations of this compound in 0.1 M Tris-HCl, pH 8.8.

    • Prepare the PAL enzyme solution at a suitable concentration in cold 0.1 M Tris-HCl, pH 8.8. The optimal concentration should be determined empirically.

  • Assay Setup (for determining if it is a substrate):

    • Set up a series of reaction tubes or wells in a microplate.

    • To each, add 0.1 M Tris-HCl buffer (pH 8.8) to a final volume of 1 mL.

    • Add varying concentrations of this compound to the reaction mixtures.

    • Include a positive control with a known concentration of L-phenylalanine and a negative control with no substrate.

    • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding the PAL enzyme solution.

    • Monitor the increase in absorbance at 290 nm over time.

  • Assay Setup (for determining inhibition):

    • Set up reaction tubes with a fixed, non-saturating concentration of L-phenylalanine (e.g., near the Km value).

    • Add varying concentrations of this compound to the tubes.

    • Include a control with no inhibitor.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction with the PAL enzyme.

    • After a fixed time (e.g., 30 minutes), stop the reaction by adding 0.1 mL of 6 M HCl.

    • Measure the absorbance at 290 nm.

Data Analysis:

  • As a Substrate: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Plot V₀ against the concentration of this compound and fit to the Michaelis-Menten equation to determine Km and Vmax.

  • As an Inhibitor: Calculate the percent inhibition for each concentration of this compound. Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (L-phenylalanine) and the inhibitor, and analyze the data using Lineweaver-Burk or Dixon plots.

Visualizations

PAL_Signaling_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_assay Enzymatic Assay Interaction L_Phe L-Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) L_Phe->PAL Cinnamic_Acid trans-Cinnamic Acid PAL->Cinnamic_Acid Test_Compound This compound PAL_Assay PAL Test_Compound->PAL_Assay Substrate Analog Product_Inhibition Potential Product or Competitive Inhibition PAL_Assay->Product_Inhibition

Caption: Interaction of this compound with PAL.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Buffers, Substrate, and Test Compound Solutions Assay_Setup Set up Reaction Mixtures (Varying Substrate/Inhibitor) Reagent_Prep->Assay_Setup Enzyme_Prep Prepare PAL Enzyme Solution Reaction_Start Initiate Reaction with Enzyme Enzyme_Prep->Reaction_Start Incubation Pre-incubate at 37°C Assay_Setup->Incubation Incubation->Reaction_Start Measurement Monitor Absorbance at 290 nm Reaction_Start->Measurement Calc_V0 Calculate Initial Velocities Measurement->Calc_V0 Plot_Data Generate Michaelis-Menten, Lineweaver-Burk, or Inhibition Plots Calc_V0->Plot_Data Determine_Kinetics Determine Km, Vmax, Ki, or IC50 Plot_Data->Determine_Kinetics

Caption: General workflow for PAL enzymatic assays.

References

Application Notes and Protocols for the Quantification of 2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-phenylpentanoic acid, a non-proteinogenic amino acid, is of significant interest in pharmaceutical development and biochemical research. It serves as a crucial building block in the synthesis of various therapeutic agents and is utilized in studies investigating protein synthesis, enzyme activity, and metabolic pathways.[1] Accurate and robust analytical methods for the quantification of this compound in various matrices are essential for research, development, and quality control purposes.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, a method for chiral separation is described.

Analytical Methods Overview

A summary of the analytical methods for the quantification of this compound is presented below.

MethodTechniquePurposeKey Parameters
1Reverse-Phase HPLCGeneral quantificationC18 column, UV detection
2Chiral HPLCEnantiomeric separationChiral column (e.g., CHIROBIOTIC T), UV detection
3LC-MS/MSHigh-sensitivity quantificationTriple quadrupole MS, MRM mode

Experimental Workflows

The following diagram outlines the general experimental workflow for the analysis of this compound.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis Sample Biological Matrix (e.g., Yeast Culture, Plasma) Extraction Acetonitrile Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilution Supernatant->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration HPLC HPLC-UV Analysis Filtration->HPLC General Quantification LCMS LC-MS/MS Analysis Filtration->LCMS High Sensitivity Quantification Chiral Chiral HPLC Analysis Filtration->Chiral Enantiomeric Purity Quantification Quantification HPLC->Quantification LCMS->Quantification Purity Enantiomeric Purity Assessment Chiral->Purity

General workflow for this compound analysis.

Protocol 1: Quantification by Reverse-Phase HPLC-UV

This protocol is suitable for the general quantification of this compound in relatively clean sample matrices.

1.1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., Agilent ZORBAX SB-Aq; 4.6 mm x 250 mm, 5 µm)[2]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • This compound standard

  • Sample preparation reagents as described in the workflow

1.2. Chromatographic Conditions

ParameterValue
ColumnC18 Reverse-Phase, 4.6 x 250 mm, 5 µm
Mobile PhaseGradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA)
Gradient5-95% Acetonitrile over 20 minutes
Flow Rate1.0 mL/min[2]
Column Temperature30 °C
Detection Wavelength210 nm
Injection Volume10 µL

1.3. Standard Preparation

Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile). Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

1.4. Sample Preparation

For yeast culture samples, a protein precipitation with acetonitrile is recommended.[3]

  • To 100 µL of sample, add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

1.5. Data Analysis

Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Chiral Separation by HPLC-UV

This protocol is designed for the separation and quantification of the enantiomers of this compound.

2.1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Chiral column (e.g., CHIROBIOTIC T, 4.6 x 250 mm, 5 µm)[4]

  • Mobile Phase: 10% Ethanol in Water[4]

  • (R)- and (S)-2-Amino-5-phenylpentanoic acid standards

  • Sample preparation reagents as described in the workflow

2.2. Chromatographic Conditions

ParameterValue
ColumnCHIROBIOTIC T, 4.6 x 250 mm, 5 µm[4]
Mobile PhaseIsocratic: 10% Ethanol in Water[4]
Flow Rate1.0 mL/min[4]
Column Temperature25 °C
Detection Wavelength210 nm[4]
Injection Volume10 µL

2.3. Standard and Sample Preparation

Follow the procedures outlined in sections 1.3 and 1.4. Use individual standards of each enantiomer to determine their respective retention times.

2.4. Data Analysis

Quantify each enantiomer using a calibration curve as described in section 1.5. The enantiomeric excess (% ee) can be calculated using the following formula:

% ee = [ |(Area_S - Area_R)| / (Area_S + Area_R) ] * 100

Protocol 3: High-Sensitivity Quantification by LC-MS/MS

This protocol provides a highly sensitive and selective method for the quantification of this compound using tandem mass spectrometry, suitable for complex biological matrices.

3.1. Instrumentation and Materials

  • LC-MS/MS system (e.g., Agilent 1290 HPLC coupled to a Q-Exactive Orbitrap or a triple quadrupole mass spectrometer)[5]

  • C18 reverse-phase column (e.g., Eclipse Plus C18 RRHD; 2.1 × 100 mm, 1.8 µm)[5]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • This compound standard

  • Internal standard (e.g., 13C,15N-labeled this compound or a structurally similar compound)

  • Sample preparation reagents as described in the workflow

3.2. LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
ColumnC18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm[5]
Mobile PhaseGradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)
Gradient5-95% Acetonitrile over 10 minutes
Flow Rate0.3 mL/min
Column Temperature35 °C[5]
Injection Volume5 µL

Mass Spectrometry (Triple Quadrupole):

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Gas FlowOptimized for the instrument
MRM Transitions
This compoundPrecursor: 194.1, Product 1: 177.1 (loss of NH3), Product 2: 148.1 (loss of HCOOH)
Internal StandardTo be determined based on the chosen standard
Collision EnergyOptimized for each transition (typically 10-25 eV)

3.3. Standard and Sample Preparation

Follow the procedures outlined in sections 1.3 and 1.4, adding the internal standard to all standards and samples at a fixed concentration early in the preparation process to account for matrix effects and procedural losses.

3.4. Data Analysis

Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standards. Determine the concentration of this compound in the samples from this curve.

Biological Pathway: Ehrlich Pathway Metabolism

In organisms such as Saccharomyces cerevisiae, non-standard amino acids like this compound can be catabolized via the Ehrlich pathway.[3] This pathway involves an initial transamination followed by a decarboxylation to yield an aldehyde, which can then be reduced to an alcohol or oxidized to a carboxylic acid.

Ehrlich Pathway cluster_pathway Ehrlich Pathway for this compound in S. cerevisiae cluster_enzymes Associated S. cerevisiae Enzymes APPA This compound KetoAcid 2-Oxo-5-phenylpentanoic acid APPA->KetoAcid Transamination Aldehyde 4-Phenylbutyraldehyde KetoAcid->Aldehyde Decarboxylation Alcohol 4-Phenylbutanol Aldehyde->Alcohol Reduction CarboxylicAcid 4-Phenylbutanoic acid Aldehyde->CarboxylicAcid Oxidation Transaminases Aminotransferases (Aro8, Aro9, Bat1, Bat2) Transaminases->APPA:n Decarboxylases Decarboxylases (Aro10, Pdc1, Pdc5, Pdc6) Decarboxylases->KetoAcid:n Dehydrogenases Alcohol/Aldehyde Dehydrogenases Dehydrogenases->Aldehyde:n

Metabolism of this compound via the Ehrlich pathway.

The transamination step is likely catalyzed by broad-substrate-specificity aminotransferases such as the aromatic amino acid aminotransferases (encoded by ARO8 and ARO9) or the branched-chain amino acid aminotransferases (BAT1, BAT2). The subsequent decarboxylation is primarily carried out by the 2-oxo acid decarboxylase encoded by ARO10. The final reduction or oxidation is performed by various alcohol and aldehyde dehydrogenases.

References

Application Notes and Protocols for the HPLC Analysis of 2-Amino-5-phenylpentanoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of 2-Amino-5-phenylpentanoic acid and its derivatives using High-Performance Liquid Chromatography (HPLC). These guidelines cover both achiral and chiral separation methods, sample preparation, and method validation.

Application Note 1: Achiral Analysis of this compound and its Derivatives by Reversed-Phase HPLC

Introduction

This compound, also known as 5-phenylnorvaline, and its derivatives are important building blocks in the synthesis of pharmaceuticals and bioactive peptides.[1][2][3] Accurate and reliable quantification of these compounds is crucial for quality control, impurity profiling, and pharmacokinetic studies. Since many amino acids, including this compound, lack a strong native chromophore for UV detection, pre-column derivatization is often employed to enhance their detectability.[4] This application note describes a reversed-phase HPLC (RP-HPLC) method for the analysis of a derivatized form of this compound.

Principle

The method is based on the separation of the analyte on a nonpolar stationary phase (C18) with a polar mobile phase. The retention of the compound is primarily governed by its hydrophobicity. For compounds with limited UV absorbance, a derivatization step with a UV-active or fluorescent tag is necessary for sensitive detection.

Experimental Protocol: Analysis of a Pyrrole Derivative

This protocol is adapted from a validated stability-indicating RP-HPLC method for a derivative of this compound.[5]

Materials and Reagents:

  • Analyte: 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid (a derivative of this compound)

  • Column: C18, 150 x 4.6 mm, 5 µm particle size[5]

  • Mobile Phase:

    • Acetonitrile (HPLC Grade)

    • Phosphate Buffer (pH 3.0): Prepare by dissolving potassium dihydrogen phosphate in water and adjusting the pH with phosphoric acid.[5]

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV/VIS detector.

Chromatographic Conditions:

ParameterCondition
Mobile Phase Composition Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v)[5]
Elution Mode Isocratic[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 30 °C[5]
Detection Wavelength 225 nm[5]
Injection Volume 20 µL[5]

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and methanol, 50:50 v/v).[5]

  • Sonicate the solution for 1 minute to ensure complete dissolution.[5]

  • Dilute the stock solution to the desired working concentration with the mobile phase.

  • Filter the final solution through a 0.45 µm membrane filter before injection.[5]

Data Presentation:

The retention time for the analyte under these conditions was reported to be approximately 5 minutes.[5] A related impurity was observed with a retention time of 7.33 minutes.[5]

Workflow for Achiral HPLC Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis a Weigh and Dissolve Sample b Sonicate a->b c Dilute to Working Concentration b->c d Filter Sample (0.45 µm) c->d e Inject Sample d->e To HPLC f Isocratic Elution on C18 Column e->f g UV Detection at 225 nm f->g h Data Acquisition and Analysis g->h

Caption: General workflow for the achiral HPLC analysis of a this compound derivative.

Application Note 2: Chiral Separation of this compound Enantiomers

Introduction

This compound is a chiral molecule, existing as two enantiomers (D and L forms). The biological activity of these enantiomers can differ significantly, making their separation and quantification essential in pharmaceutical development and biochemical research.[6] Chiral HPLC is a powerful technique for the separation of enantiomers.[6]

Principle

Chiral separation by HPLC can be achieved through two main approaches:

  • Direct Method: Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Indirect Method: Involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column.[7]

Experimental Protocol: Chiral Separation using a Chiral Stationary Phase (Direct Method)

This protocol provides a general guideline for developing a chiral separation method for this compound.

Materials and Reagents:

  • Analyte: Racemic this compound

  • Chiral Stationary Phase (CSP): A variety of CSPs can be screened, including those based on cyclodextrins, macrocyclic antibiotics (e.g., teicoplanin-based), or polysaccharide derivatives.

  • Mobile Phase:

    • For normal phase: Hexane/Isopropanol mixtures with additives like trifluoroacetic acid (TFA).

    • For reversed-phase: Acetonitrile/Water or Methanol/Water mixtures with buffers or additives.

  • Instrumentation: HPLC system with a UV/VIS or other suitable detector.

General Chromatographic Conditions for Method Development:

ParameterSuggested Starting Conditions
Column Chiral Stationary Phase (e.g., β-cyclodextrin based)
Mobile Phase Hexane:Isopropanol (90:10, v/v) with 0.1% TFA (Normal Phase) or Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid (Reversed Phase)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm or 254 nm
Injection Volume 10 µL

Method Development Strategy:

  • CSP Screening: Test a range of CSPs with different chiral selectors to find one that provides baseline separation.

  • Mobile Phase Optimization: Adjust the ratio of the organic modifier and the concentration of additives to optimize resolution and analysis time.

  • Temperature Optimization: Varying the column temperature can affect the selectivity of the separation.

Workflow for Chiral HPLC Method Development

G start Start: Racemic Mixture of this compound csp_screening Screen Chiral Stationary Phases (CSPs) start->csp_screening mobile_phase_opt Optimize Mobile Phase Composition csp_screening->mobile_phase_opt temp_opt Optimize Column Temperature mobile_phase_opt->temp_opt validation Validate Optimized Method temp_opt->validation end End: Quantified Enantiomers validation->end

Caption: Logical workflow for the development of a chiral HPLC separation method.

Signaling Pathway Context

This compound is an analog of the aromatic amino acid phenylalanine. Aromatic amino acids are synthesized in plants and microorganisms via the shikimate pathway, which is a target for some herbicides.[8] In animals, these amino acids are essential and obtained from the diet. They serve as precursors for the synthesis of neurotransmitters and other important biomolecules.[9]

Aromatic Amino Acid Biosynthesis Pathway (Shikimate Pathway)

G PEP Phosphoenolpyruvate DAHP DAHP PEP->DAHP E4P Erythrose 4-phosphate E4P->DAHP Shikimate Shikimate DAHP->Shikimate Multiple Steps Chorismate Chorismate Shikimate->Chorismate Prephenate Prephenate Chorismate->Prephenate Tryptophan Tryptophan Chorismate->Tryptophan Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate Tyrosine Tyrosine Prephenate->Tyrosine Phenylalanine Phenylalanine Phenylpyruvate->Phenylalanine

Caption: Simplified overview of the shikimate pathway for aromatic amino acid biosynthesis.

Summary of Quantitative Data

The following table summarizes the HPLC conditions for the analysis of this compound derivatives and related compounds.

AnalyteColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)Reference
2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acidC18 (150x4.6mm, 5µm)ACN:Phosphate Buffer pH 3.0 (50:50)1.0UV at 225 nm~5.0[5]
L-(+)-alpha-PhenylglycineCogent Silica-C™ (75x4.6mm, 4µm)A: H₂O + 0.1% Formic AcidB: ACN + 0.1% Formic Acid1.0UV at 254 nmNot specified[10]
L-PhenylalanineCogent Silica-C™ (75x4.6mm, 4µm)A: H₂O + 0.1% Formic AcidB: ACN + 0.1% Formic Acid1.0UV at 254 nmNot specified[10]

Note: Retention times can vary depending on the specific HPLC system, column batch, and exact mobile phase preparation. It is crucial to run standards for confirmation.

References

Application Notes: Investigating the Cellular Effects of 2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-5-phenylpentanoic acid is a non-proteinogenic amino acid, a derivative of norvaline with a phenyl group at the 5-position. While it is utilized as a building block in peptide synthesis and medicinal chemistry, comprehensive studies detailing its specific applications and mechanisms of action in cell culture are not widely published.[1][2] This document provides a generalized framework and a series of detailed protocols for researchers to systematically investigate the potential biological activities of this compound in vitro. The experimental workflow, quantitative data, and signaling pathways presented herein are illustrative and intended to serve as a template for initiating research on this and other novel small molecules.

The proposed workflow begins with determining the compound's effect on cell viability to establish an effective concentration range, followed by investigations into its potential mechanisms of action, focusing on its structural similarity to natural amino acids.

Experimental Workflow for Characterizing this compound

The following diagram outlines a logical workflow for the initial characterization of this compound in a cell culture setting.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action (Hypothesis-Driven) cluster_2 Phase 3: Functional Outcomes prep Compound Preparation (Stock Solution in DMSO) cell_lines Select Panel of Cell Lines (e.g., A549, MCF-7, HCT116) prep->cell_lines Test on ic50 Determine IC50 (MTT/CCK-8 Assay) 24h, 48h, 72h uptake Amino Acid Uptake Assay (Competitive binding) ic50->uptake Use non-toxic conc. mTOR Signaling Pathway Analysis (Western Blot for p-p70S6K) ic50->mTOR Use non-toxic conc. cell_lines->ic50 Treat with compound apoptosis Apoptosis Assay (Annexin V/PI Staining) mTOR->apoptosis cycle Cell Cycle Analysis (Propidium Iodide Staining) mTOR->cycle

Caption: A generalized experimental workflow for the in vitro characterization of a novel compound.

Protocol 1: Determination of Cytotoxicity and Cell Viability (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Methodology

  • Compound Preparation:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

    • Prepare serial dilutions in complete growth medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.1%.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Compound Treatment:

    • After 24 hours, remove the medium and add 100 µL of medium containing the various concentrations of this compound.

    • Include wells for "vehicle control" (medium with 0.1% DMSO) and "untreated control" (medium only).

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes at room temperature.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Hypothetical Data Presentation

The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines after 48 hours of treatment.

Cell LineCancer TypeHypothetical IC50 (µM)
A549Lung Carcinoma75.2
MCF-7Breast Adenocarcinoma112.5
HCT116Colorectal Carcinoma88.9
MIA PaCa-2Pancreatic Carcinoma65.4

Protocol 2: Competitive Amino Acid Uptake Assay

Given its structure as an amino acid analog, this compound may compete with natural amino acids for transport into the cell via transporters like the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.

Materials

  • This compound

  • Radiolabeled amino acid (e.g., L-[¹⁴C]-Leucine)

  • Cell line with known LAT1 expression (e.g., A549)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Sodium dodecyl sulfate (SDS) solution (1%)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

  • 24-well cell culture plates

Methodology

  • Cell Seeding:

    • Seed 1 x 10⁵ A549 cells per well in a 24-well plate and culture until confluent.

  • Uptake Assay:

    • On the day of the experiment, aspirate the culture medium and wash the cells twice with 1 mL of pre-warmed KRH buffer.

    • Pre-incubate the cells for 10 minutes at 37°C with KRH buffer containing various concentrations of this compound (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 500 µM).

    • To initiate uptake, replace the pre-incubation solution with 0.5 mL of KRH buffer containing the same concentrations of this compound plus a fixed concentration of L-[¹⁴C]-Leucine (e.g., 1 µCi/mL).

    • Incubate for 5 minutes at 37°C.

    • To terminate the reaction, rapidly aspirate the radioactive solution and wash the cells three times with 1 mL of ice-cold KRH buffer.

  • Cell Lysis and Measurement:

    • Lyse the cells by adding 0.5 mL of 1% SDS solution to each well and incubating for 20 minutes at room temperature.

    • Transfer the cell lysate to a scintillation vial.

    • Add 5 mL of scintillation fluid and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis:

    • Normalize the CPM values to the protein concentration of a parallel well.

    • Calculate the percentage of L-[¹⁴C]-Leucine uptake inhibition for each concentration of the test compound compared to the control (0 µM).

Hypothetical Data Presentation

Concentration of this compound (µM)L-[¹⁴C]-Leucine Uptake (% of Control)
0 (Control)100
1085.3
5062.1
10045.8
50021.7

Protocol 3: Analysis of mTORC1 Signaling Pathway by Western Blot

Amino acid availability is a critical upstream signal for the activation of the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway, which is a central regulator of cell growth and proliferation. An inhibitor of amino acid uptake is expected to suppress mTORC1 signaling.

Hypothetical mTORC1 Signaling Pathway Modulation

G cluster_0 Cell Membrane cluster_1 Cytosol LAT1 Amino Acid Transporter (LAT1) AA_int Intracellular Amino Acids LAT1->AA_int mTORC1 mTORC1 p70S6K p70S6K mTORC1->p70S6K EBP1 4E-BP1 mTORC1->EBP1 Growth Protein Synthesis Cell Growth p70S6K->Growth EBP1->Growth | AA_ext Extracellular Amino Acids AA_ext->LAT1 AA_int->mTORC1 Activation Compound 2-Amino-5-phenyl- pentanoic acid Compound->LAT1 Inhibition

Caption: Hypothetical inhibition of mTORC1 signaling by this compound.

Materials

  • Cell line of interest (e.g., A549)

  • This compound

  • Complete growth medium and serum-free medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin

  • HRP-conjugated secondary antibody

  • BCA Protein Assay Kit

  • SDS-PAGE and Western blot equipment

  • ECL chemiluminescent substrate

Methodology

  • Cell Treatment:

    • Seed 1 x 10⁶ A549 cells in 6-well plates and grow to 80% confluency.

    • Serum-starve the cells for 4 hours by replacing the medium with serum-free medium.

    • Treat cells with a non-toxic concentration of this compound (determined from Protocol 1, e.g., 25 µM) or vehicle (DMSO) for 2 hours.

    • Stimulate the cells with complete medium (or a cocktail of essential amino acids) for 30 minutes.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 150 µL of ice-cold RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant.

  • Western Blotting:

    • Determine protein concentration using the BCA assay.

    • Denature 20-30 µg of protein per sample by boiling with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using image analysis software.

    • Normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.

Hypothetical Data Presentation

Treatmentp-p70S6K / Total p70S6K (Fold Change vs. Control)p-4E-BP1 / Total 4E-BP1 (Fold Change vs. Control)
Vehicle Control1.01.0
This compound (25 µM)0.450.52

Disclaimer: The experimental protocols, quantitative data, and signaling pathway interactions described in this document are provided as a hypothetical guide for research purposes. Actual results will depend on the specific experimental conditions, cell lines, and reagents used. Researchers should perform their own validation and optimization.

References

Safe handling and storage procedures for "2-Amino-5-phenylpentanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

**Abstract

This document provides detailed application notes and protocols for the safe handling and storage of 2-Amino-5-phenylpentanoic acid (CAS No: 34993-02-7). The intended audience for this document includes researchers, scientists, and drug development professionals. The information compiled within this document is based on publicly available safety data sheets and chemical properties information. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Introduction

This compound, also known as 5-phenylnorvaline, is a non-proteinogenic amino acid used in peptide synthesis and other biochemical research.[1] While not classified as acutely toxic, it is an irritant and requires careful handling to minimize exposure and ensure a safe laboratory environment. This document outlines the necessary precautions, personal protective equipment (PPE), and storage conditions required for the safe use of this compound.

Hazard Identification and Safety Data

This compound is classified as an irritant. The primary hazards are skin, eye, and respiratory irritation.[2][3] The signal word for this chemical is "Warning".[3]

Table 1: Hazard and Precautionary Statements

GHS ClassificationCodeDescription
Hazard Statements H315Causes skin irritation.[2][3]
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray.[4][5]
P264Wash hands and skin thoroughly after handling.[6]
P271Use only outdoors or in a well-ventilated area.[6]
P280Wear protective gloves/protective clothing/eye protection/face protection.[6]
P302+P352IF ON SKIN: Wash with plenty of water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P312Call a POISON CENTER/doctor if you feel unwell.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P501Dispose of contents/container to a licensed hazardous-waste disposal contractor or collection site except for empty clean containers which can be disposed of as non-hazardous waste.[2]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

The following protocols are designed to minimize the risk of exposure to this compound.

3.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring the solid, a chemical fume hood is required.[6]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

3.2. Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE. The following are minimum requirements:

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6]

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for any tears or punctures before use and change them frequently.

    • Lab Coat: A full-length laboratory coat should be worn at all times.

  • Respiratory Protection: For operations where dust generation is likely and engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter is recommended.

3.3. Handling Procedures

  • Weighing: To minimize dust generation, weigh the compound in a fume hood on a tared weigh boat or paper.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory.[6] Wash hands thoroughly after handling the compound, even if gloves were worn.[6]

3.4. Spill and Emergency Procedures

  • Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spills: In the event of a large spill, evacuate the area and prevent entry. If it is safe to do so, contain the spill. Contact the institution's environmental health and safety department for cleanup.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Storage Procedures

Proper storage is essential to maintain the quality and stability of this compound.

  • Temperature: Store at room temperature.[4][7]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) as the compound may be air-sensitive.[1][4][7]

  • Light: Keep the container in a dark place to avoid degradation from light.[4][7]

  • Container: Store in a tightly sealed, properly labeled container.

  • Location: Store in a dry, well-ventilated area away from incompatible materials.

Disposal

Dispose of this compound and its containers in accordance with local, state, and federal regulations. It is recommended to use a licensed hazardous waste disposal service.[2]

Diagrams

Safe_Handling_Workflow A Receipt of This compound B Log Chemical in Inventory A->B C Store in Designated Area: - Room Temperature - Inert Atmosphere - Dark & Dry B->C D Prepare for Experiment: Don PPE (Goggles, Gloves, Lab Coat) C->D Retrieve for Use E Work in Ventilated Area (Fume Hood) D->E F Weighing and Transfer E->F G Perform Experiment F->G H Decontaminate Work Area G->H J Return to Storage G->J Unused Material I Segregate Waste for Disposal H->I K Proper Disposal by Licensed Contractor I->K

Caption: Workflow for the safe handling of this compound.

References

Application Notes and Protocols for the Purification of 2-Amino-5-phenylpentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-phenylpentanoic acid and its derivatives are important building blocks in medicinal chemistry and pharmaceutical development. They serve as key components in the synthesis of peptides and other complex molecules, finding applications in areas such as neurological disorder research[1]. The purity of these compounds is paramount for their use in research and drug development, as impurities can lead to ambiguous experimental results and potential safety concerns. This document provides detailed protocols and guidelines for the purification of this compound and its derivatives using common laboratory techniques such as crystallization and chromatography.

Core Purification Techniques

The primary methods for purifying this compound derivatives are crystallization and chromatography.

  • Crystallization: This technique is effective for purifying compounds that are solid at room temperature and have a high degree of crystallinity. It relies on the principle of differential solubility of the target compound and impurities in a given solvent system at varying temperatures. The pH of the solution can also significantly influence the crystallization of amino acids[2].

  • Chromatography: Chromatographic methods separate compounds based on their differential distribution between a stationary phase and a mobile phase. For amino acid derivatives, common techniques include column chromatography for bulk purification and High-Performance Liquid Chromatography (HPLC) for high-resolution separation, including the separation of enantiomers[3][4].

Experimental Protocols

Protocol 1: Purification of (±)-2-Amino-5-phenylpentanoic Acid by Recrystallization

This protocol is adapted from a documented synthesis and purification procedure[5]. It is suitable for purifying the racemic mixture of this compound after its initial synthesis.

Methodology:

  • Dissolution: Following the initial synthesis and workup, the crude this compound product is obtained.

  • pH Adjustment: The pH of the aqueous phase containing the amino acid is adjusted to 7-8 using ammonium hydroxide. This neutralizes the amino acid, causing it to precipitate out of the solution.

  • Filtration: The precipitated product is collected by filtration.

  • Recrystallization: The collected solid is air-dried and then recrystallized from a mixed solvent system of ethanol and water to yield the purified product[5]. The precise ratio of ethanol to water should be determined empirically to ensure dissolution at high temperatures and crystallization upon cooling.

  • Drying: The purified crystals are collected by filtration and dried thoroughly.

Quantitative Data:

ParameterValueReference
Starting MaterialCrude (±)-2-Amino-5-phenylpentanoic acid[5]
Solvent SystemEthanol-Water[5]
Yield83%[5]
Melting Point255-257°C[5]
Mass Spectrumm/e: 194 (M+H)+[5]

General Solvents for Recrystallization of Amino Acid Derivatives[6]:

Solvent ClassExamples
AlkanesHexane
EthersTetrahydrofuran (THF)
Esters-
AlcoholsMethanol, Ethanol
Alkylaromatics-
AqueousWater
Protocol 2: General Purification by Column Chromatography

This protocol describes a general method for the purification of this compound derivatives using silica gel column chromatography. This technique is useful for separating the target compound from unreacted starting materials and byproducts.

Methodology:

  • Stationary Phase Preparation: A glass column is packed with silica gel slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase or a stronger solvent, then adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry silica gel with the adsorbed sample is loaded onto the top of the column.

  • Elution: The column is eluted with a solvent system of increasing polarity. A common gradient is from hexane to ethyl acetate. The choice of solvents depends on the polarity of the specific derivative.

  • Fraction Collection: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the purified product.

  • Solvent Evaporation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified compound.

Protocol 3: Enantiomeric Separation by Chiral HPLC

For many pharmaceutical applications, separating the enantiomers of this compound is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose[7].

Methodology:

  • Column Selection: A chiral stationary phase (CSP) column is required. Columns based on polysaccharide derivatives or crown ethers are commonly used for the enantioseparation of underivatized amino acids[4].

  • Mobile Phase Preparation: The mobile phase composition is critical for achieving separation. A typical mobile phase for amino acid analysis might consist of a buffer (e.g., phosphate buffer) and an organic modifier like methanol or acetonitrile[8]. The water content in the mobile phase can significantly affect enantioseparation[4].

  • Sample Preparation: The purified racemic mixture is dissolved in the mobile phase at a known concentration.

  • Chromatographic Run: The sample is injected into the HPLC system. The separation is performed under isocratic or gradient elution conditions.

  • Detection and Quantification: The eluting enantiomers are detected using a UV or fluorescence detector. For amino acids, derivatization with a fluorogenic reagent like o-phthalaldehyde (OPA) can enhance detection sensitivity[8]. The peak areas are used to determine the enantiomeric excess (e.e.) and purity of each enantiomer.

Visualizations

Workflow for Purification of this compound Derivatives```dot

digraph "Purification_Workflow" { graph [ rankdir="TB", bgcolor="#FFFFFF", fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=1.2 ];

node [ shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1" ];

edge [ fontname="Arial", fontsize=10, color="#5F6368" ];

Crude [label="Crude Synthetic Product", fillcolor="#F1F3F4", fontcolor="#202124"]; Initial [label="Initial Purification\n(e.g., Extraction, Filtration)", fillcolor="#FBBC05", fontcolor="#202124"]; Primary [label="Primary Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis1 [label="Purity & Structure Analysis\n(TLC, LC-MS, NMR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decision [label="Purity Acceptable?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Final [label="Pure Compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Repurify [label="Further Purification", fillcolor="#FBBC05", fontcolor="#202124"];

Crude -> Initial; Initial -> Primary; Primary -> Analysis1; Analysis1 -> Decision; Decision -> Final [label="Yes"]; Decision -> Repurify [label="No"]; Repurify -> Primary; }

Caption: Decision tree to guide the selection of an appropriate purification method.

References

Application Notes and Protocols: 2-Amino-5-phenylpentanoic Acid as a Key Intermediate in the Synthesis of ACE Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-amino-5-phenylpentanoic acid and its derivatives as pivotal intermediates in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used in the treatment of hypertension and heart failure. This document includes detailed experimental protocols, quantitative data, and a visualization of the relevant biological pathway.

Introduction

This compound, also known as homophenylalanine, and its derivatives are valuable chiral building blocks in the pharmaceutical industry. Their structural similarity to natural amino acids makes them ideal precursors for the synthesis of peptidomimetic drugs. A prominent application of these intermediates is in the manufacture of ACE inhibitors such as Benazepril, Lisinopril, and Enalapril. The phenylethyl side chain of these molecules plays a crucial role in binding to the active site of the angiotensin-converting enzyme.

Application in the Synthesis of Benazepril

A key strategy in the synthesis of the ACE inhibitor Benazepril involves the use of L-homophenylalanine ethyl ester (LHPE), a readily available derivative of L-2-amino-5-phenylpentanoic acid. A formal enantioselective synthesis of a key intermediate for Benazepril has been reported, which utilizes an asymmetric aza-Michael addition as the central reaction.[1][2]

Synthetic Workflow for Benazepril Intermediate

The following diagram illustrates the synthetic workflow for preparing a key chiral intermediate of Benazepril starting from L-homophenylalanine ethyl ester (LHPE).

Synthetic Workflow for Benazepril Intermediate cluster_0 Reactants cluster_1 Reaction cluster_2 Intermediate cluster_3 Purification & Transformation cluster_4 Product L-homophenylalanine ethyl ester L-homophenylalanine ethyl ester Aza-Michael Addition Aza-Michael Addition L-homophenylalanine ethyl ester->Aza-Michael Addition Aza-Michael Acceptor 4-(2-nitrophenyl)-4-oxo- but-2-enoic acid methyl ester Aza-Michael Acceptor->Aza-Michael Addition Diastereomeric Mixture Mixture of Diastereomers (7) Aza-Michael Addition->Diastereomeric Mixture Chromatography Chromatography Diastereomeric Mixture->Chromatography Hydrogenation Hydrogenation Chromatography->Hydrogenation Benazepril Intermediate Key Benazepril Intermediate (8) Hydrogenation->Benazepril Intermediate

Caption: Synthetic workflow for a key Benazepril intermediate.

Experimental Protocols

1. Asymmetric Aza-Michael Addition for the Synthesis of (2S,2'S)-2-(1-(methoxycarbonyl)-3-(2-nitrophenyl)-3-oxopropylamino)-4-phenylbutyric acid ethyl ester (7) [1]

  • Materials:

    • 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester (10 mmol)

    • L-homophenylalanine ethyl ester (11 mmol)

    • Solvent (e.g., Dichloromethane, 20 mL)

  • Procedure:

    • Charge a 50 mL flask with 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester and L-homophenylalanine ethyl ester in the selected solvent.

    • Stir the mixture at ambient temperature. The reaction time will vary depending on the solvent used (see Table 1).

    • Monitor the reaction for the formation of the product.

    • Upon completion, concentrate the reaction mixture to obtain the crude product.

    • Purify the crude product by chromatography to afford the desired product as a mixture of diastereomers.

2. Hydrogenation to form the Key Benazepril Intermediate (8) [1]

  • Materials:

    • Diastereomeric mixture from the previous step (1.0 mmol)

    • Palladium on carbon (Pd-C, 5%)

    • Tetrahydrofuran (THF, 20 mL)

    • Hydrochloric acid (1 N)

  • Procedure:

    • In a pressure vessel, dissolve the diastereomeric mixture in THF and add 5% Pd-C.

    • Hydrogenate the mixture at 40 °C under 150 psi of H₂ for 24 hours.

    • Add 1 N HCl to the reaction mixture and continue hydrogenation at 40 °C under 150 psi of H₂ for another 16 hours.

    • Filter the reaction mixture and basify with saturated aqueous sodium bicarbonate.

    • Extract the mixture with ethyl acetate.

    • The combined organic layers contain the key Benazepril intermediate.

Quantitative Data

The diastereoselectivity of the aza-Michael addition is highly dependent on the solvent used.

SolventReaction Time (h)Diastereomeric Ratio (S,S) : (R,S)Isolated Yield (%)
Dichloromethane174.20 : 1~90
Acetonitrile263.75 : 1~90
Ethanol182.15 : 1~90
Isopropanol161.91 : 1~90
Toluene161.60 : 1~90
THF161.53 : 1~90

Data sourced from a formal synthesis of the ACE inhibitor Benazepril·HCl via an asymmetric aza-Michael reaction.[2]

Application in the Synthesis of Lisinopril

While not a direct synthesis from this compound, a common route to Lisinopril involves the reductive amination of ethyl 2-oxo-4-phenylbutyrate with a dipeptide, N⁶-(trifluoroacetyl)-L-lysyl-L-proline. The ethyl 2-oxo-4-phenylbutyrate is structurally related to derivatives of this compound.

Experimental Protocol: Synthesis of a Lisinopril Precursor

A key step in a reported Lisinopril synthesis is the formation of N²-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-N⁶-(trifluoroacetyl)-L-lysyl-L-proline via reductive amination.[3]

  • Materials:

    • N⁶-trifluoroacetyl-L-lysyl-L-proline

    • Ethyl 2-oxo-4-phenyl butyrate

    • Raney-Nickel catalyst

  • Procedure:

    • Condense N⁶-trifluoroacetyl-L-lysyl-L-proline with ethyl 2-oxo-4-phenyl butyrate.

    • Perform hydrogenation in the presence of a Raney-Nickel catalyst to yield the desired product.

    • The final step to obtain Lisinopril involves the hydrolysis of the ester and the trifluoroacetyl protecting group. A related synthesis of a precursor, N²-[1(S)-ethoxycarbonyl-3-phenylpropyl]-N⁶-trifluoroacetyl-L-lysine, reported a yield of 65%.

Biological Context: The Renin-Angiotensin System

ACE inhibitors exert their therapeutic effect by modulating the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and fluid balance.

Renin-Angiotensin Signaling Pathway

The following diagram illustrates the Renin-Angiotensin System and the mechanism of action of ACE inhibitors.

Renin-Angiotensin System and ACE Inhibition cluster_0 Cascade cluster_1 Enzymes cluster_2 Effects of Angiotensin II cluster_3 Intervention Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin cleavage AngiotensinI Angiotensin I ACE ACE AngiotensinI->ACE conversion AngiotensinII Angiotensin II Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin->AngiotensinI ACE->AngiotensinII IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP ACE_Inhibitor ACE Inhibitor (e.g., Benazepril) ACE_Inhibitor->ACE inhibits

Caption: The Renin-Angiotensin System and the site of ACE inhibitor action.

ACE inhibitors block the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure.

Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a standard technique for the purification and analysis of ACE inhibitors and their intermediates.

Protocol: HPLC Analysis of Benazepril

A typical HPLC method for the analysis of Benazepril would involve:

  • Column: A reverse-phase column, such as a C18 column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 233-240 nm).

  • Flow Rate: Typically around 1.0 mL/min.

  • Purity Determination: The purity of the synthesized Benazepril can be determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Purity levels of >99% are often achievable after purification.[4]

Conclusion

This compound and its derivatives are indispensable intermediates in the synthesis of several clinically important ACE inhibitors. The methodologies outlined in these application notes provide a foundation for researchers in the field of pharmaceutical development to synthesize these valuable compounds. The provided protocols and data serve as a practical guide for the synthesis, purification, and analysis of these important therapeutic agents.

References

Troubleshooting & Optimization

Troubleshooting low yield in "2-Amino-5-phenylpentanoic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 2-Amino-5-phenylpentanoic acid, with a focus on addressing issues of low yield.

Troubleshooting Guide

Question 1: I am experiencing a significantly lower than expected yield in my synthesis of this compound via the malonic ester route. What are the potential causes and how can I improve it?

Answer:

Low yield in the malonic ester synthesis of this compound can stem from several factors throughout the multi-step process. Here is a breakdown of potential issues and corresponding troubleshooting steps:

  • Incomplete Alkylation: The initial reaction between diethyl acetamidomalonate and 1-bromo-3-phenylpropane is crucial.

    • Cause: Insufficiently strong base, impure reagents, or inadequate reaction time.

    • Solution:

      • Ensure the use of a strong base like sodium ethoxide, freshly prepared if possible.

      • Use dry ethanol to prevent quenching of the base.

      • Verify the purity of both diethyl acetamidomalonate and 1-bromo-3-phenylpropane.

      • Prolong the reaction time at reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Side Reactions: The alkylation step can be prone to side reactions, such as dialkylation or elimination of the alkyl halide.

    • Cause: Use of excess alkylating agent or high reaction temperatures.

    • Solution:

      • Use a stoichiometric amount or a slight excess of 1-bromo-3-phenylpropane.

      • Maintain a controlled reflux temperature.

  • Incomplete Hydrolysis and Decarboxylation: The final step of hydrolyzing the ester and amide groups and subsequent decarboxylation is critical for yield.

    • Cause: Insufficiently harsh hydrolysis conditions (e.g., acid concentration, temperature, or reaction time).[1]

    • Solution:

      • Use concentrated hydrochloric acid and ensure a prolonged reflux period (e.g., 14 hours or more) to ensure complete removal of all protecting groups and subsequent decarboxylation.[2][3]

      • Monitor the evolution of carbon dioxide as an indicator of decarboxylation.

  • Purification Losses: The final product is isolated by adjusting the pH to its isoelectric point, leading to precipitation.

    • Cause: Incorrect pH adjustment, leading to incomplete precipitation or co-precipitation of impurities.

    • Solution:

      • Carefully adjust the pH of the aqueous solution to approximately 7-8 with ammonium hydroxide to maximize the precipitation of the amino acid.[2][3]

      • Wash the filtered product with cold water to remove inorganic salts.

      • Recrystallization from a suitable solvent system, such as an ethanol-water mixture, can be employed for further purification.[2][3]

Below is a summary of a typical experimental protocol for this synthesis route.

StepReagentQuantityKey ParametersReported Yield
Alkylation Diethyl acetamidomalonate220 gReflux in ethanol with sodium ethoxide and 1-bromo-3-phenylpropane (200 g) overnight.[2][3]-
Hydrolysis & Decarboxylation Concentrated Hydrochloric Acid800 mLReflux for 14 hours.[2][3]-
Isolation Ammonium Hydroxide-Adjust pH to 7-8.[2][3]83%[2][3]
Question 2: My reductive amination of 2-oxo-5-phenylpentanoic acid is resulting in a low yield of the desired amino acid. What are the common pitfalls?

Answer:

Reductive amination is a powerful method for synthesizing amino acids from α-keto acids.[4][5] However, achieving high yields can be challenging. Here are some common issues and solutions:

  • Inefficient Imine Formation: The initial condensation between the keto acid and the ammonia source to form an imine is a critical equilibrium-driven step.

    • Cause: Unfavorable pH, low concentration of the amine source, or presence of excess water.

    • Solution:

      • Optimize the pH of the reaction. The aqueous media generally needs to be acidic enough to protonate the carbonyl group.[4]

      • Increase the concentration of the ammonia source (e.g., aqueous ammonia). An increase in ammonia concentration has been shown to improve the yield of some reductive amination reactions.[6][7]

      • Consider using a dehydrating agent if compatible with the reaction conditions, though this is less common in aqueous media.

  • Incomplete Reduction of the Imine: The reduction of the intermediate imine to the amine is the final step.

    • Cause: Inactive or insufficient reducing agent, or competing reduction of the ketone.

    • Solution:

      • Choose an appropriate reducing agent. While sodium borohydride can be used, milder and more selective reagents like sodium cyanoborohydride (NaBH3CN) are often preferred for reductive aminations as they are more stable at the acidic pH required for imine formation.[8]

      • Ensure the reducing agent is added under controlled conditions.

      • If using catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.

  • Side Reactions: The starting materials and intermediates can undergo side reactions that consume material and reduce the yield.

    • Cause: The keto acid can be reduced to the corresponding hydroxy acid. The aldehyde or ketone can also undergo self-condensation (aldol reaction).

    • Solution:

      • Use a reducing agent that is more selective for the imine over the carbonyl group.

      • Optimize reaction conditions (temperature, concentration) to favor the desired reaction pathway.

  • Product Isolation: Isolating the final amino acid product from the reaction mixture can be challenging.

    • Cause: Similar to other amino acid syntheses, isolation often relies on precipitation at the isoelectric point.

    • Solution:

      • Carefully adjust the pH to the isoelectric point of this compound.

      • Utilize ion-exchange chromatography for purification if simple precipitation is insufficient.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound?

A1: The primary synthetic routes reported are:

  • Malonic Ester Synthesis: This involves the alkylation of diethyl acetamidomalonate with 1-bromo-3-phenylpropane, followed by hydrolysis and decarboxylation.[2][3]

  • Catalytic Hydrogenation: This method starts from L-styrylalanine, which is hydrogenated using a palladium on carbon (Pd/C) catalyst to yield the final product.[9]

  • Reductive Amination: This involves the reaction of 2-oxo-5-phenylpentanoic acid with an ammonia source and a reducing agent.[4][5]

  • Strecker Synthesis: This is a general method for amino acid synthesis that could be adapted, starting from 4-phenylbutanal, ammonia, and a cyanide source.[1][10][11]

Q2: Are there any specific safety precautions I should take during the synthesis?

A2: Yes, several safety precautions are necessary:

  • 1-bromo-3-phenylpropane: This is a lachrymator and should be handled in a well-ventilated fume hood.

  • Sodium metal: This is highly reactive with water and should be handled under an inert atmosphere (e.g., nitrogen or argon) and in anhydrous solvents.

  • Concentrated acids and bases: These are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrogen gas: If performing catalytic hydrogenation, ensure the system is properly set up to handle flammable gas under pressure.

Q3: How can I monitor the progress of my reaction?

A3: The progress of the reaction can be monitored by various analytical techniques:

  • Thin Layer Chromatography (TLC): This is a quick and effective way to track the consumption of starting materials and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): This provides more quantitative information on the reaction progress and the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion of starting materials.

  • Mass Spectrometry (MS): Can be used to confirm the presence of the desired product.

Q4: What is the role of protecting groups in amino acid synthesis?

A4: Protecting groups are essential in amino acid and peptide synthesis to prevent unwanted side reactions.[12][13][14] For instance, in the malonic ester synthesis of this compound, the amino group is effectively protected as an acetamide, and the carboxylic acid is protected as an ester. This allows the α-carbon to be selectively alkylated. These protecting groups are then removed in the final hydrolysis step.

Visualized Experimental Workflows and Logic Diagrams

Malonic_Ester_Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis & Decarboxylation cluster_step3 Step 3: Isolation & Purification start Diethyl Acetamidomalonate + 1-Bromo-3-phenylpropane reflux1 Reflux Overnight start->reflux1 base Sodium Ethoxide in Ethanol base->reflux1 intermediate Alkylated Malonic Ester Intermediate reflux1->intermediate reflux2 Reflux 14h intermediate->reflux2 hcl Concentrated HCl hcl->reflux2 crude_product Crude Product in Acidic Solution reflux2->crude_product neutralization Adjust pH to 7-8 with NH4OH crude_product->neutralization precipitation Precipitation neutralization->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization (Ethanol/Water) filtration->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Workflow for the synthesis of this compound via the malonic ester route.

Reductive_Amination_Workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Isolation start 2-Oxo-5-phenylpentanoic acid imine_formation Condensation start->imine_formation ammonia Aqueous Ammonia ammonia->imine_formation imine_intermediate Iminopentanoic Acid Intermediate imine_formation->imine_intermediate reduction Reduction imine_intermediate->reduction reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->reduction crude_product Crude Product Solution reduction->crude_product ph_adjustment Adjust to Isoelectric Point crude_product->ph_adjustment precipitation Precipitation ph_adjustment->precipitation filtration Filtration precipitation->filtration final_product This compound filtration->final_product

Caption: General workflow for the synthesis of this compound via reductive amination.

Troubleshooting_Low_Yield cluster_investigation Investigation Stage cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC, HPLC, NMR) start->check_reaction check_product Analyze Crude Product (Purity, Impurities) start->check_product incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction side_reactions Side Reactions check_reaction->side_reactions purification_loss Purification Losses check_product->purification_loss optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions reagent_quality Verify Reagent Purity & Activity incomplete_reaction->reagent_quality side_reactions->optimize_conditions modify_workup Modify Workup & Purification (pH control, Recrystallization) purification_loss->modify_workup optimize_conditions->start Re-run Experiment reagent_quality->start Re-run Experiment modify_workup->start Re-run Experiment

Caption: Logical diagram for troubleshooting low yield in chemical synthesis.

References

Technical Support Center: Purification of 2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 2-Amino-5-phenylpentanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound after synthesis?

A1: The impurity profile of this compound is highly dependent on the synthetic route employed. However, common impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthesis, these can include precursors like 1-bromo-3-phenylpropane or diethyl acetamidomalonate.

  • Reaction Byproducts: Incomplete reactions or side reactions can lead to the formation of various byproducts.

  • Residual Solvents: Solvents used during the synthesis and workup, such as ethanol or ether, may be present in the crude product.[1]

  • Enantiomeric Impurities: If a non-stereoselective synthesis is performed, the product will be a racemic mixture of (R)- and (S)-2-Amino-5-phenylpentanoic acid.

Q2: My purified this compound appears discolored. What could be the cause and how can I resolve it?

A2: Discoloration, such as a yellow or brownish tint, is typically due to trace impurities or degradation products. Here are some potential solutions:

  • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a hot solvent mixture, add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

  • Inert Atmosphere: To prevent potential oxidation of the amino group, which can lead to colored byproducts, consider performing purification steps under an inert atmosphere like nitrogen or argon.

Q3: I am experiencing low recovery after recrystallizing my this compound. What are the likely reasons and how can I improve the yield?

A3: Low recovery during recrystallization is a frequent challenge. The primary causes and their solutions are outlined below:

  • Excessive Solvent Usage: Using too much solvent is the most common reason for low yield, as a significant portion of the product remains in the mother liquor upon cooling.[2] To mitigate this, use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Inappropriate Solvent System: The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures. For this compound, an ethanol-water mixture is commonly used.[1] The ratio may need to be optimized for your specific crude product.

  • Premature Crystallization: If the product crystallizes during hot filtration, it can lead to significant loss. Ensure your filtration apparatus is pre-heated to prevent this.

  • Rapid Cooling: Cooling the solution too quickly can result in the formation of small, less pure crystals and can trap impurities. Allow the solution to cool gradually to room temperature before placing it in an ice bath.[2]

Q4: During recrystallization, my product "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute in that solvent system. Here’s how to troubleshoot this issue:

  • Increase Solvent Volume: Add more of the "good" solvent (in this case, ethanol) to the hot mixture to increase the solubility and prevent premature separation.

  • Lower the Crystallization Temperature: Ensure the solution is not overly saturated at high temperatures. The goal is for crystallization to occur as the solution cools.

  • Modify the Solvent System: Adjusting the ratio of the ethanol-water mixture can help. Sometimes, a different solvent system may be required.

Troubleshooting Guides

Recrystallization of this compound
Problem Possible Cause Troubleshooting Steps
Low Yield Too much solvent used.Use the minimum amount of hot solvent to dissolve the product.[2]
Inappropriate solvent choice.Optimize the ethanol/water ratio.
Product lost during transfer.Ensure all equipment is rinsed with the mother liquor to recover all product.
Oiling Out Solution is supersaturated above the compound's melting point in the solvent.Re-heat the solution and add more of the better solvent (ethanol).[2]
Impurities are depressing the melting point.Consider a preliminary purification step like a silica gel plug.
No Crystals Form Solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration.[2]
Lack of nucleation sites.Scratch the inside of the flask with a glass rod or add a seed crystal.
Discolored Crystals Presence of colored impurities.Treat the hot solution with activated charcoal before filtration.
Chiral HPLC Purification
Problem Possible Cause Troubleshooting Steps
Poor or No Enantiomeric Separation Incorrect chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, crown ether-based).[3]
Suboptimal mobile phase composition.Adjust the mobile phase composition (e.g., ratio of organic modifier to aqueous buffer).
No derivatization.Consider derivatizing the amino acid to enhance chiral recognition.[4]
Peak Tailing or Broadening Poor interaction with the stationary phase.Modify the mobile phase pH or ionic strength.
Column overloading.Inject a smaller sample volume or a more dilute sample.
Irreproducible Retention Times Fluctuations in mobile phase composition or temperature.Ensure proper mobile phase mixing and use a column thermostat.

Experimental Protocols

Protocol 1: Recrystallization of Racemic this compound
  • Dissolution: In a flask, add the crude this compound. Heat a mixture of ethanol and deionized water (a starting ratio of 1:1 can be tested) and add the minimum amount of the hot solvent mixture to the flask with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat and stir for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Chiral HPLC Method Development for Enantiomeric Separation
  • Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP) such as one derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate), as these have shown broad applicability for amino acid derivatives.[4] A crown ether-based CSP can also be effective for underivatized amino acids.[3]

  • Mobile Phase Selection:

    • For polysaccharide-based CSPs, a typical mobile phase consists of a mixture of hexane/isopropanol or hexane/ethanol with a small amount of a modifier like trifluoroacetic acid (TFA) for N-protected amino acids. For the free amino acid, a polar organic mobile phase (e.g., methanol or acetonitrile) with an acidic or basic additive may be more suitable.

    • For crown ether-based CSPs, an aqueous mobile phase with a low pH (e.g., perchloric acid solution) is commonly used.

  • Initial Screening: Begin with an isocratic elution at a flow rate of 0.5-1.0 mL/min.

  • Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., the ratio of the organic solvents or the concentration of the additive). Adjusting the flow rate and temperature can also impact the resolution.

  • Detection: Use a UV detector, typically at a wavelength between 210 and 254 nm.

Visualizations

Purification_Workflow cluster_0 Initial Purification cluster_1 Purity Assessment cluster_2 Chiral Separation cluster_3 Troubleshooting Crude Crude this compound Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization Purity_Check Check for Purity (TLC, NMR, etc.) Recrystallization->Purity_Check Pure_Racemate Pure Racemic Product Purity_Check->Pure_Racemate Purity OK Troubleshoot Troubleshoot Purification Purity_Check->Troubleshoot Purity Not OK Chiral_HPLC Chiral HPLC Pure_Racemate->Chiral_HPLC Enantiomers Separated Enantiomers Chiral_HPLC->Enantiomers Troubleshoot->Recrystallization Re-purify

Caption: General workflow for the purification of this compound.

Recrystallization_Troubleshooting Start Recrystallization Attempt Problem Problem Encountered? Start->Problem LowYield Low Yield? Problem->LowYield Yes Success Successful Crystallization Problem->Success No OilingOut Oiling Out? LowYield->OilingOut No ReduceSolvent Reduce Solvent Volume LowYield->ReduceSolvent Yes NoCrystals No Crystals? OilingOut->NoCrystals No AddSolvent Add More 'Good' Solvent OilingOut->AddSolvent Yes NoCrystals->Success No Concentrate Concentrate Solution NoCrystals->Concentrate Yes ReduceSolvent->Start Retry AddSolvent->Start Retry Scratch Scratch Flask / Add Seed Crystal Concentrate->Scratch Scratch->Start Retry

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Strategies to improve the solubility of "2-Amino-5-phenylpentanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice to improve the solubility of 2-Amino-5-phenylpentanoic acid.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in water. What are its basic solubility properties?

A1: this compound is an amino acid derivative. Like other amino acids, it exists as a zwitterion at neutral pH. Its structure, containing both a basic amino group and an acidic carboxylic acid group, as well as a hydrophobic phenylpentyl side chain, results in complex solubility behavior. The predicted XLogP3 value is -0.4, suggesting it is relatively hydrophilic, but the phenyl group can contribute to poor solubility in aqueous solutions under certain conditions.[1] Its solubility is highly dependent on the pH of the solution.

Q2: Why is my compound precipitating out of my aqueous buffer at neutral pH?

A2: The solubility of amino acids is at its minimum at their isoelectric point (pI), the pH at which the molecule has a net neutral charge. At this point, the electrostatic repulsion between molecules is minimal, which can lead to aggregation and precipitation. For zwitterionic compounds, adjusting the pH away from the pI generally increases solubility.[2][3][4][5]

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, organic co-solvents can be effective, particularly given the hydrophobic nature of the phenylpentyl side chain. Solvents like Dimethyl Sulfoxide (DMSO), ethanol, and methanol can be used.[6][7][8] It is recommended to first dissolve the compound in a minimal amount of the organic solvent and then slowly add this solution to your aqueous buffer with vigorous stirring.[9] However, the compatibility of the organic solvent with your downstream experiment must be considered.

Q4: Are there other additives that can improve the solubility of my compound?

A4: Yes, several additives can enhance solubility. The use of other amino acids, such as L-arginine, has been shown to increase the solubility of poorly soluble drugs and proteins, particularly those with aromatic rings.[10][11][12][13] This is thought to be due to favorable interactions between the guanidinium group of arginine and the aromatic ring, which can disrupt intermolecular associations.[10] Additionally, forming co-crystals with other amino acids can be a strategy to enhance solubility.[14][]

Q5: How does temperature affect the solubility of this compound?

A5: For most amino acids, solubility in water is an endothermic process, meaning that solubility increases with temperature.[7][8] If you are preparing a stock solution, gentle warming can help dissolve the compound. However, be cautious about the thermal stability of the compound during prolonged heating.

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution(s)
Compound will not dissolve in neutral aqueous buffer (e.g., PBS pH 7.4). The pH of the solution is likely near the isoelectric point (pI) of the compound, minimizing its solubility.1. Adjust the pH: Add a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to shift the pH away from the pI. See Protocol 1. 2. Use a Co-solvent: Dissolve the compound in a minimal amount of a compatible organic solvent (e.g., DMSO) before adding it to the aqueous buffer. See Protocol 2.
Compound precipitates after initial dissolution upon standing. The solution is supersaturated, or the compound is degrading. The crystalline form may be changing over time to a less soluble polymorph.1. Prepare fresh solutions: Only prepare what is needed for immediate use. 2. Filter sterilize: If the solution needs to be stored, filter it through a 0.22 µm filter to remove any undissolved micro-precipitates that could act as nucleation sites. 3. Consider additives: The addition of L-arginine may help stabilize the dissolved compound. See Protocol 3.
High concentrations of the compound are required, but solubility is limited. The intrinsic solubility of the compound in the chosen solvent system has been exceeded.1. Combination approach: Use a combination of pH adjustment and a co-solvent. 2. Co-crystallization: Explore forming a co-crystal with a suitable amino acid co-former to fundamentally change the solid-state properties. See Protocol 4. 3. Formulation with solubilizing agents: Investigate the use of surfactants or cyclodextrins, depending on the experimental application.
The use of an organic co-solvent is not compatible with my cell-based assay. Organic solvents like DMSO can be toxic to cells, even at low concentrations.1. Prioritize pH adjustment: This is the most common and biocompatible method. 2. Use L-arginine as a solubilizer: L-arginine is a naturally occurring amino acid and is generally well-tolerated in cell culture.[13] 3. Reduce co-solvent concentration: If a co-solvent is unavoidable, perform a dose-response experiment to determine the maximum tolerable concentration for your specific cell line.

Data Presentation: Solubility Trends

Table 1: Illustrative Effect of pH on Amino Acid Solubility in Water at 298.15 K

Amino AcidSolubility at Isoelectric Point (mol/L)Solubility at pH 2.0 (mol/L)Solubility at pH 10.0 (mol/L)
DL-Phenylalanine ~0.09~0.25~0.28
L-Leucine ~0.18~0.40~0.45
L-Isoleucine ~0.25~0.55~0.60

Data is representative and sourced from studies on amino acid solubility.[3] The trend shows that solubility is lowest near the pI and increases significantly in acidic or basic conditions.

Table 2: Illustrative Effect of Co-solvents on the Solubility of L-Phenylalanine at 298.15 K

Solvent SystemMole Fraction of Organic SolventSolubility of L-Phenylalanine (mol/kg solvent)
Water 0.00.165
Methanol + Water 0.20.120
Methanol + Water 0.80.025
Ethanol + Water 0.20.095
Ethanol + Water 0.80.010

Data is representative and sourced from studies on L-phenylalanine solubility.[8] Note that for some amino acids, the addition of alcohols can act as an anti-solvent, decreasing solubility. This highlights the need for empirical testing.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Preparation: Prepare stock solutions of 0.1 M HCl and 0.1 M NaOH.

  • Dispersion: Weigh the desired amount of this compound and add it to the desired volume of deionized water or buffer. Stir to create a suspension.

  • Titration: While monitoring the pH with a calibrated pH meter, add the 0.1 M HCl or 0.1 M NaOH dropwise.

    • To increase solubility by forming the cationic species, add HCl to lower the pH (e.g., to pH 2-4).

    • To increase solubility by forming the anionic species, add NaOH to raise the pH (e.g., to pH 8-10).

  • Dissolution: Continue stirring and adding the acid or base until the compound is fully dissolved.

  • Final Adjustment: If necessary, adjust the pH to the final desired value for your experiment, being careful not to go back into the region of low solubility. The final volume should be recorded for accurate concentration calculation.

Protocol 2: Solubility Enhancement using a Co-solvent
  • Solvent Selection: Choose a co-solvent that is compatible with your experimental system (e.g., DMSO, ethanol).

  • Initial Dissolution: Weigh the this compound and place it in a sterile tube. Add the minimum volume of the selected co-solvent required to completely dissolve the compound. This may require gentle vortexing.

  • Aqueous Addition: While vigorously stirring your aqueous buffer, add the concentrated stock solution from step 2 dropwise.

  • Observation: Monitor the solution for any signs of precipitation. If precipitation occurs, the final concentration may be too high for that percentage of co-solvent.

  • Final Concentration: Note the final volume of the solution and the volume of co-solvent added to calculate the final concentration of both the compound and the co-solvent.

Protocol 3: Solubility Enhancement with L-Arginine
  • Stock Solution: Prepare a stock solution of L-arginine (e.g., 1 M in deionized water).

  • Buffer Preparation: Prepare your experimental buffer and add L-arginine from the stock solution to a final concentration of 50-100 mM. Adjust the pH of the final buffer if necessary.

  • Dissolution: Weigh the this compound and add it directly to the arginine-containing buffer.

  • Agitation: Stir or vortex the solution until the compound is fully dissolved. Gentle warming may be applied if necessary.

Protocol 4: General Procedure for Solubility Determination (Gravimetric Method)
  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent system being tested (e.g., water, buffer at a specific pH, co-solvent mixture) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Solvent Evaporation: Place the supernatant in a pre-weighed container and evaporate the solvent completely (e.g., using a vacuum concentrator or by oven drying at a temperature below the compound's decomposition point).

  • Quantification: Weigh the container with the dried solute. The difference between this weight and the initial weight of the container gives the mass of the dissolved compound.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L).

Visualizations

G cluster_start Start: Solubility Issue cluster_strategy Solubilization Strategy Selection cluster_ph pH Adjustment cluster_cosolvent Co-solvent Method cluster_arginine Arginine Additive cluster_end Outcome start Compound precipitates in neutral aqueous buffer strategy Is the experiment cell-based or sensitive to organic solvents? start->strategy ph_adjust Adjust pH away from pI (e.g., pH < 4 or pH > 8) strategy->ph_adjust Yes cosolvent Use minimal DMSO or Ethanol to create stock solution strategy->cosolvent No ph_check Is compound soluble? ph_adjust->ph_check arginine Add 50-100 mM L-Arginine to buffer ph_check->arginine No success Proceed with Experiment ph_check->success Yes cosolvent_check Is compound soluble? cosolvent->cosolvent_check cosolvent_check->success Yes failure Consider combination of methods or alternative strategies (e.g., co-crystallization) cosolvent_check->failure No arg_check Is compound soluble? arginine->arg_check arg_check->success Yes arg_check->failure No

Caption: Workflow for troubleshooting the solubility of this compound.

Caption: Relationship between pH, ionization state, and solubility of an amino acid.

References

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-"2-Amino-5-phenylpentanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the coupling of Fmoc-"2-Amino-5-phenylpentanoic acid" (Fmoc-L-Nva(5-phenyl)-OH). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for incorporating this sterically hindered amino acid into peptide sequences during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Fmoc-"this compound" challenging?

The primary challenge in coupling Fmoc-"this compound" lies in its steric hindrance. The bulky Fmoc protecting group combined with the phenylpentyl side chain can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support. This can lead to slower reaction kinetics and incomplete coupling reactions.[1]

Q2: Which coupling reagents are recommended for this amino acid?

For sterically demanding amino acids like Fmoc-"this compound," potent coupling reagents are highly recommended. Uronium/aminium salt-based reagents are generally more effective than carbodiimides alone.[1] Recommended reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

Q3: My Kaiser test is positive after the initial coupling attempt. What should I do?

A positive Kaiser test indicates the presence of unreacted free primary amines, signifying an incomplete coupling reaction. The most direct and often effective solution is to perform a double coupling . This involves washing the resin after the first coupling and then repeating the coupling step with a fresh solution of activated Fmoc-"this compound".[1][2]

Q4: Can I extend the reaction time to improve coupling efficiency?

Yes, extending the coupling time is a valid strategy to improve yields, especially for sterically hindered residues. While standard coupling times are typically 1-2 hours, extending the reaction to 2-4 hours or even overnight can help drive the reaction to completion. It is advisable to monitor the progress with the Kaiser test periodically.[1][2]

Q5: What should I do if double coupling is still not sufficient?

If a positive Kaiser test persists after a second coupling, consider the following options:

  • Switch to a more potent coupling reagent: If you are not already using a high-efficiency reagent like HATU or HCTU, switching to one is recommended.[1]

  • Increase reagent excess: Using a higher excess of the Fmoc-amino acid and coupling reagents (e.g., 3-5 equivalents) can improve the reaction kinetics.[2]

  • Capping: To prevent the formation of deletion sequences, any unreacted N-terminal amines can be permanently blocked by "capping" them with a reagent like acetic anhydride.

Troubleshooting Guide: Incomplete Coupling

This guide provides a systematic approach to resolving incomplete coupling of Fmoc-"this compound".

Observation/Problem Potential Cause Recommended Solution
Positive Kaiser Test after initial coupling Incomplete reaction due to steric hindrance.1. Perform a double coupling: Wash the resin and recouple with fresh reagents.[1][2]2. Extend coupling time: Increase the reaction time to 2-4 hours or overnight.[1][2]
Positive Kaiser Test after double coupling Insufficiently potent coupling conditions or peptide aggregation.1. Optimize reagents: Switch to a more powerful coupling reagent such as HATU or HCTU.[1] Increase the equivalents of the amino acid and coupling reagent to 3-5 eq.[2]2. Address potential aggregation: If the peptide sequence is prone to aggregation, consider switching the solvent from DMF to NMP or using a mixture of solvents.
Presence of deletion sequences in the final product (confirmed by MS) Cumulative incomplete coupling events.1. Implement a more robust standard protocol: For all subsequent couplings of this amino acid, routinely perform a double coupling.2. Incorporate a capping step: After the second coupling, cap any remaining unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
Low overall yield of the final peptide A combination of incomplete coupling and potential side reactions.1. Review the entire synthesis strategy: Ensure complete Fmoc deprotection before each coupling step.2. Optimize cleavage: Confirm that the cleavage cocktail and time are appropriate for your peptide and resin.

Data Presentation: Comparison of Coupling Reagent Performance

Coupling Reagent Reagent Type Typical Coupling Time Representative Yield (%) Representative Purity (%) Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes95-98>90Low to Moderate

Table adapted from general performance data for sterically hindered amino acids.[3]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-"this compound" using HATU

This protocol is designed for a standard 0.1 mmol scale synthesis.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in N,N-Dimethylformamide (DMF) in a suitable reaction vessel for at least 30 minutes. Drain the DMF.

  • Activation Mixture Preparation: In a separate vial, dissolve Fmoc-"this compound" (3 equivalents, 0.3 mmol). Add HATU (2.9 equivalents, 0.29 mmol) and dissolve.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) to the activation mixture and vortex for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), proceed to Protocol 2.

Protocol 2: Double Coupling Procedure

This procedure should be followed if the Kaiser test is positive after the initial coupling.

  • Initial Wash: After the first coupling and washing as described in Protocol 1, ensure the resin is thoroughly washed with DMF (3-5 times) to remove all soluble reagents and by-products.

  • Prepare Fresh Reagents: In a separate vessel, prepare a fresh activation mixture of Fmoc-"this compound", HATU, and DIPEA as described in Protocol 1.

  • Second Coupling: Add the newly prepared activated amino acid solution to the washed resin. Agitate the reaction vessel for an additional 1-2 hours at room temperature.

  • Final Washing and Monitoring: Drain the coupling solution and wash the resin with DMF (3-5 times). Perform a final Kaiser test to confirm the completion of the coupling.

Protocol 3: Kaiser Test for Free Primary Amines

This qualitative test is used to monitor the completion of the coupling reaction.

  • Sample Preparation: Transfer a small sample of resin beads (1-2 mg) to a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.[1]

  • Observation:

    • Positive Result (Incomplete Coupling): A dark blue or purple color develops on the beads and/or in the solution.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.

Visualizations

SPPS_Coupling_Workflow Resin Fmoc-Deprotected Peptide-Resin Coupling Coupling Reaction (1-2 hours) Resin->Coupling Activation Prepare Activation Mixture: Fmoc-AA-OH + HATU + DIPEA Activation->Coupling Wash1 DMF Wash Coupling->Wash1 KaiserTest Kaiser Test Wash1->KaiserTest DoubleCouple Double Coupling (Protocol 2) KaiserTest->DoubleCouple Positive NextCycle Proceed to Next Cycle KaiserTest->NextCycle Negative DoubleCouple->Wash1 Capping Optional: Capping (Acetic Anhydride) DoubleCouple->Capping Troubleshoot Further Troubleshooting DoubleCouple->Troubleshoot Still Positive Capping->NextCycle Troubleshooting_Logic Start Positive Kaiser Test (Incomplete Coupling) Step1 Perform Double Coupling Start->Step1 Check1 Kaiser Test Still Positive? Step1->Check1 Step2 Optimize Reagents: - Switch to HATU/HCTU - Increase Equivalents (3-5x) Check1->Step2 Yes End Proceed to Next Cycle Check1->End No Step3 Extend Coupling Time (2-4 hours or overnight) Step2->Step3 Step4 Address Aggregation: - Use NMP solvent - Consider chaotropic salts Step3->Step4 Step5 Perform Capping Step4->Step5 Step5->End

References

Preventing incomplete coupling in peptides with "2-Amino-5-phenylpentanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the incorporation of the sterically hindered amino acid, 2-Amino-5-phenylpentanoic acid, in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete coupling when using this compound?

Incomplete coupling of this compound is primarily attributed to two factors:

  • Steric Hindrance: The bulky phenylpropyl side chain of the amino acid can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This steric clash slows down the rate of peptide bond formation, leading to incomplete reactions.

  • Peptide Aggregation: As the peptide chain elongates, particularly with the inclusion of hydrophobic residues like this compound, it can fold into secondary structures (e.g., β-sheets) and aggregate on the solid support. This aggregation can block reactive sites, making the N-terminus inaccessible to the incoming activated amino acid.

Q2: Which coupling reagents are most effective for incorporating this compound?

For sterically hindered amino acids, standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often inefficient. More potent, onium salt-based coupling reagents are recommended. The most effective choices include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generally considered one of the most efficient coupling reagents for difficult couplings due to the formation of a highly reactive OAt-active ester. It is known for fast reaction kinetics and low racemization rates.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though slightly less reactive than HATU. It provides a good balance of reactivity and cost.

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly effective phosphonium salt-based reagent, particularly useful for coupling N-methylated and other sterically demanding amino acids with reduced epimerization.

Q3: What is the role of additives in the coupling reaction?

Additives are crucial for both accelerating the coupling reaction and suppressing racemization. The most common additives are:

  • HOAt (1-Hydroxy-7-azabenzotriazole): When used with HATU or other coupling reagents, it forms a more reactive active ester and helps to minimize the loss of stereochemical integrity.

  • HOBt (1-Hydroxybenzotriazole): A standard additive that is effective in suppressing racemization, although generally considered less potent than HOAt for highly challenging couplings.

  • Oxyma Pure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt that can enhance coupling efficiency and reduce racemization.

Q4: How can I monitor the completeness of the coupling reaction?

The most common method for monitoring the presence of unreacted primary amines on the resin is the Kaiser test (ninhydrin test) . A positive result (blue or purple beads) indicates incomplete coupling, signifying the need for a second coupling or a capping step.

Q5: What is "capping" and when should it be used?

Capping is the process of acetylating any unreacted N-terminal amines on the peptide chain after a coupling step. This is achieved by treating the resin with a capping solution, typically containing acetic anhydride. Capping is essential to prevent the formation of deletion sequences (peptides missing one or more amino acids), which can be difficult to separate from the desired product during purification. It is highly recommended after the coupling of a sterically hindered amino acid like this compound, especially if the Kaiser test is positive.

Troubleshooting Guides

Issue 1: Positive Kaiser Test After a Single Coupling of this compound

A positive Kaiser test indicates the presence of unreacted amines. The following workflow can be used to address this issue.

G start Positive Kaiser Test double_coupling Perform Double Coupling start->double_coupling kaiser_test_2 Perform Kaiser Test double_coupling->kaiser_test_2 capping Perform Capping kaiser_test_2->capping Positive proceed Proceed to Next Deprotection kaiser_test_2->proceed Negative kaiser_test_3 Perform Kaiser Test capping->kaiser_test_3 kaiser_test_3->proceed Negative troubleshoot Troubleshoot Further (Consider stronger reagents, higher temperature, etc.) kaiser_test_3->troubleshoot Positive

Troubleshooting workflow for a positive Kaiser test.

Recommended Action: Double Coupling

If the initial coupling is incomplete, a second coupling with fresh reagents is the most effective strategy to drive the reaction to completion.

Issue 2: Low Purity of the Crude Peptide with Deletion Sequences

The presence of significant deletion sequences corresponding to the absence of this compound in the final product (as determined by HPLC or Mass Spectrometry) indicates a persistent issue with incomplete coupling that was not adequately addressed during synthesis.

Preventative Strategies:

  • Optimize Coupling Reagent and Additives: Ensure the use of a high-potency coupling reagent like HATU in combination with an additive like HOAt.

  • Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagents (e.g., 4-5 equivalents relative to the resin loading).

  • Extend Reaction Time: Increase the coupling time to 2-4 hours or even overnight for particularly difficult sequences.

  • Elevate Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can help overcome the activation energy barrier and disrupt secondary structures. However, this should be done with caution as it can increase the risk of racemization.

  • Solvent Choice: Consider using N-methylpyrrolidone (NMP) instead of or in a mixture with dimethylformamide (DMF), as NMP can improve resin swelling and disrupt peptide aggregation.

  • Mandatory Capping: Implement a capping step after every coupling of this compound, regardless of the Kaiser test result, to ensure all unreacted amines are blocked.

Data Presentation

The following tables provide representative data on the coupling efficiency of sterically hindered amino acids under various conditions. While specific data for this compound is limited, these tables, based on data for structurally similar and other challenging amino acids, offer a comparative overview to guide reagent and condition selection.

Table 1: Comparison of Coupling Reagent Performance for a Hindered Amino Acid

Coupling ReagentAdditiveTypical Crude Purity (%)Racemization (%)
DICHOBt65-75< 5
HBTUHOBt80-90< 2
HATU HOAt >95 < 1
PyAOPHOAt>95< 1

Table 2: Effect of Double Coupling on Product Purity

Coupling StrategyCrude Purity of Target Peptide (%)
Single Coupling (2 hours)78
Double Coupling (2 x 2 hours) 96

Experimental Protocols

Protocol 1: Double Coupling of Fmoc-2-Amino-5-phenylpentanoic acid using HATU

This protocol outlines the procedure for a double coupling of the sterically hindered amino acid to the resin-bound peptide.

G cluster_0 First Coupling cluster_1 Second Coupling deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) wash1 2. Wash Resin with DMF deprotection->wash1 preactivation1 3. Pre-activate Amino Acid (Fmoc-AA, HATU, DIPEA in DMF) wash1->preactivation1 coupling1 4. Add to Resin and React (e.g., 2 hours) preactivation1->coupling1 wash2 5. Wash Resin with DMF coupling1->wash2 preactivation2 6. Prepare Fresh Activated AA Solution wash2->preactivation2 coupling2 7. Add to Resin and React (e.g., 2 hours) preactivation2->coupling2 wash3 8. Wash Resin with DMF coupling2->wash3

Workflow for the double coupling protocol.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-2-Amino-5-phenylpentanoic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • First Coupling: a. Following standard Fmoc deprotection and washing of the resin-bound peptide, swell the resin in DMF. b. In a separate vessel, dissolve Fmoc-2-Amino-5-phenylpentanoic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF. c. Add DIPEA (8 equivalents) to the solution and allow it to pre-activate for 1-2 minutes. d. Add the activated amino acid solution to the resin. e. Agitate the mixture at room temperature for 2 hours. f. Drain the reaction vessel and wash the resin thoroughly with DMF (3 x).

  • Second Coupling: a. Repeat steps 1b-1e with a fresh solution of activated amino acid and reagents. b. After the second coupling, wash the resin thoroughly with DMF (5-7 times) to remove all excess reagents and by-products.

  • Monitoring: a. Perform a Kaiser test to check for the presence of free amines. If the test is negative (yellow beads), proceed to the next deprotection step. If the test is still positive, proceed with the capping protocol.

Protocol 2: Capping of Unreacted Amines

This protocol is for acetylating unreacted primary amines after the coupling of a sterically hindered amino acid.

Materials:

  • Peptide-resin with unreacted amines

  • Acetic anhydride

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • After the final wash of the coupling step, suspend the resin in DMF.

  • Prepare the capping solution: a mixture of acetic anhydride and DIPEA in DMF (e.g., 0.5 M acetic anhydride, 0.5 M DIPEA). Alternatively, a solution of acetic anhydride and pyridine (commonly in a 1:1 or 3:2 ratio) in DMF can be used.

  • Add the capping solution to the resin.

  • Agitate the mixture at room temperature for 30 minutes.

  • Drain the capping solution and wash the resin thoroughly with DMF (5-7 times).

  • Perform a Kaiser test to confirm the absence of free amines (the test should be negative).

Protocol 3: Kaiser Test (Qualitative Ninhydrin Test)

This protocol is for the qualitative detection of primary amines on the resin.

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • Place a small sample of resin beads (10-15 beads) in a small glass test tube.

  • Add 2-3 drops of each of Reagent A, Reagent B, and Reagent C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Colorless/Yellow: Complete coupling (negative result).

  • Blue/Purple: Incomplete coupling (positive result).

Minimizing racemization of "2-Amino-5-phenylpentanoic acid" during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing racemization during the synthesis of the non-proteinogenic amino acid, 2-Amino-5-phenylpentanoic acid (also known as 5-phenyl-norvaline).

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of this compound?

A1: Racemization is the process where a pure, single enantiomer of a chiral molecule, such as the desired L-2-Amino-5-phenylpentanoic acid, converts into a mixture of both L- and D-enantiomers. This loss of stereochemical integrity is a significant problem in drug development because the biological activity of a peptide or pharmaceutical is often highly dependent on its specific three-dimensional structure. The presence of the undesired D-enantiomer can lead to a product with reduced efficacy, altered pharmacological properties, or potential toxicity.

Q2: What are the primary mechanisms that cause racemization during the synthesis of amino acids?

A2: Racemization during amino acid synthesis, particularly when incorporating it into a peptide chain, primarily occurs through two base-catalyzed mechanisms:

  • Oxazolone (Azlactone) Formation: This is the most common pathway. The activated carboxyl group of the N-protected amino acid intramolecularly cyclizes to form a 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon of this oxazolone is acidic and can be easily removed by a base. The resulting achiral intermediate can then be attacked by an amine from either side, leading to a mixture of L- and D-products.

  • Direct Enolization: This mechanism involves the direct removal of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This pathway is less common but can be significant under strongly basic conditions.

Q3: Which factors have the most significant impact on the extent of racemization?

A3: Several factors can influence the degree of racemization during synthesis:

  • Coupling Reagents and Additives: The choice of coupling reagent to activate the carboxylic acid is crucial. Some reagents are more prone to inducing racemization than others. Additives like 1-hydroxybenzotriazole (HOBt) and its derivatives are often used to suppress racemization.

  • Base: The strength (pKa) and steric hindrance of the base used can significantly affect the rate of α-proton abstraction.

  • Solvent: The polarity and nature of the solvent can influence the reaction mechanism and the stability of intermediates.

  • Temperature: Higher reaction temperatures generally increase the rate of racemization.

  • Protecting Groups: The type of protecting group on the α-amino group can influence the propensity for oxazolone formation. Urethane-type protecting groups (e.g., Fmoc, Boc, Z) are known to reduce racemization compared to acyl-type groups.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on minimizing racemization.

Problem 1: Significant racemization detected after coupling of Fmoc-L-2-amino-5-phenylpentanoic acid.

Possible Cause Suggested Solution
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization. Onium salt reagents like HATU, HCTU, and COMU are generally preferred over carbodiimides (e.g., DCC, DIC) alone.[2]
Strong Base Replace strong, non-hindered bases like DBU or DIPEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3][4]
Prolonged Activation Time Minimize the pre-activation time of the amino acid before adding the amine component. Ideally, generate the active ester in situ.
High Reaction Temperature Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature). Avoid heating unless necessary for sterically hindered couplings.[5]
Absence of Racemization Suppressant Always use an additive like HOBt, HOAt, or Oxyma, especially when using carbodiimide coupling reagents. Oxyma is a non-explosive and highly effective alternative.[2][5]

Problem 2: Low yield during the synthesis of this compound.

Possible Cause Suggested Solution
Incomplete Reaction Increase the reaction time or temperature cautiously, while monitoring for racemization. Consider using a more potent coupling reagent.
Poor Solubility of Intermediates Screen different solvents or solvent mixtures to improve solubility. For solid-phase synthesis, solvents like NMP or the addition of DMSO can help disrupt aggregation.[6]
Side Reactions Besides racemization, other side reactions like the formation of N-acylurea (with carbodiimides) can occur. Ensure optimal reaction conditions and stoichiometry.[2]
Difficult Purification The phenyl group can increase the hydrophobicity of the molecule, potentially complicating purification. Optimize chromatographic conditions (e.g., gradient, solvent system) for better separation.

Problem 3: Difficulty in determining the enantiomeric excess (ee%) accurately.

Possible Cause Suggested Solution
Poor Resolution in Chiral HPLC Optimize the chiral HPLC method by screening different chiral stationary phases (CSPs), mobile phases (normal or reversed-phase), and additives. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are good starting points.[7][8][9]
Racemization During Analysis Ensure that the sample preparation and analytical conditions (e.g., derivatization, temperature) do not induce racemization.
Co-elution with Impurities Purify the sample before chiral analysis to remove any impurities that may co-elute with the enantiomers.

Quantitative Data on Racemization

The selection of coupling reagents, additives, and bases has a quantifiable impact on the preservation of stereochemical integrity. The following tables summarize representative data for non-proteinogenic and racemization-prone amino acids, which can serve as a guide for the synthesis of this compound.

Table 1: Comparison of Coupling Reagent Performance in Minimizing Racemization

Coupling SystemRacemization (%)Crude Purity (%)Reference
DIC/HOBt5.885[2]
HBTU/DIPEA4.592[2]
HATU/DIPEA1.295[2]
COMU/DIPEA1.596[2]
DIC/Oxyma2.190[2]

Data is representative and can vary based on the specific amino acid and reaction conditions.

Table 2: Influence of Base on Racemization

BasepKaSteric HindranceRelative RacemizationReference
Triethylamine (TEA)10.75LowHigh[3]
Diisopropylethylamine (DIPEA)10.7ModerateModerate to High[3][4]
N-Methylmorpholine (NMM)7.4ModerateLow to Moderate[4]
2,4,6-Collidine7.4HighLow[3][4]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of L-2-Amino-5-phenylpentanoic Acid

This protocol describes a general method for the asymmetric synthesis of L-2-Amino-5-phenylpentanoic acid via hydrogenation of a chiral precursor.[10]

Materials:

  • (2S,4E)-2-amino-5-phenyl-4-pentenoic acid (L-styryl alanine)

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve L-styryl alanine (1 equivalent) in methanol in a reaction vessel.

  • Flush the vessel with nitrogen gas.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the mixture vigorously at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with a small amount of methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield L-2-Amino-5-phenylpentanoic acid as a white powder.

Protocol 2: Synthesis of Fmoc-L-2-amino-5-phenylpentanoic acid

This protocol is a general procedure for the Fmoc protection of an amino acid.[11][12]

Materials:

  • L-2-Amino-5-phenylpentanoic acid

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve L-2-Amino-5-phenylpentanoic acid (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the cooled amino acid solution with vigorous stirring over 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with deionized water and transfer to a separatory funnel.

  • Wash the aqueous layer twice with diethyl ether to remove unreacted Fmoc reagent.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl to precipitate the product.

  • Collect the white precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general method for the analysis of the enantiomeric purity of this compound.

Materials and Equipment:

  • HPLC system with UV detector

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak IA or a macrocyclic glycopeptide-based column like Chirobiotic T)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile)

  • Acidic or basic modifier (e.g., trifluoroacetic acid (TFA), formic acid, diethylamine)

  • Racemic and enantiomerically enriched samples of this compound

Procedure:

  • Column Selection: Choose a suitable chiral column. A good starting point is a polysaccharide-based column for normal-phase chromatography or a macrocyclic glycopeptide-based column for reversed-phase or polar organic mode.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of hexane/isopropanol (e.g., 90:10 v/v) with a small amount of an acidic modifier (e.g., 0.1% TFA) for acidic analytes.

    • Reversed Phase: Start with a mobile phase of acetonitrile/water or methanol/water (e.g., 50:50 v/v) with an acidic modifier (e.g., 0.1% formic acid).

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Analysis:

    • Equilibrate the column with the chosen mobile phase until a stable baseline is achieved.

    • Inject a small volume (e.g., 5-20 µL) of the racemic standard to determine the retention times of the two enantiomers and calculate the resolution factor.

    • Inject the synthesized sample under the same conditions.

  • Optimization: If the resolution is poor, optimize the separation by adjusting the mobile phase composition (e.g., changing the ratio of the strong to weak solvent), the flow rate, or the column temperature.

  • Quantification: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (ee%) using the formula: ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Visualizations

racemization_mechanism L_AA L-Amino Acid (N-protected) Activated Activated Intermediate (e.g., OBt-ester) L_AA->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated->Oxazolone + Base - H⁺ L_Peptide Desired L-Peptide Activated->L_Peptide + H₂N-R' (Fast, Desired) Oxazolone->L_Peptide + H₂N-R' D_Peptide Diastereomeric D-Peptide Impurity Oxazolone->D_Peptide + H₂N-R' Amine Amine Component (H₂N-R')

Caption: General mechanism of racemization via the 5(4H)-oxazolone pathway.

troubleshooting_workflow start High Racemization Detected check_base Check Base (Strength & Sterics) start->check_base check_coupling Check Coupling Reagent & Additive check_base->check_coupling Base OK use_weaker_base Use Weaker/Hindered Base (NMM, Collidine) check_base->use_weaker_base Strong Base (DIPEA) check_conditions Check Reaction Conditions (Temp, Time) check_coupling->check_conditions Reagents OK use_better_reagent Use Low-Racemization Reagent (HATU, COMU) with Additive (Oxyma, HOAt) check_coupling->use_better_reagent Suboptimal Reagents optimize_conditions Lower Temperature (0 °C) Minimize Activation Time check_conditions->optimize_conditions Harsh Conditions end Racemization Minimized check_conditions->end Conditions OK use_weaker_base->check_coupling use_better_reagent->check_conditions optimize_conditions->end

Caption: A logical workflow for troubleshooting high racemization levels.

synthesis_workflow cluster_methods Resolution Options start Racemic This compound resolution Chiral Resolution Method start->resolution enzymatic Enzymatic Kinetic Resolution resolution->enzymatic diastereomeric Diastereomeric Salt Crystallization resolution->diastereomeric chiral_hplc Preparative Chiral HPLC resolution->chiral_hplc enantiomers Separated Enantiomers (L- and D-forms) protection N-Protection (e.g., Fmoc-OSu) enantiomers->protection Isolate L-enantiomer final_product Fmoc-L-2-amino-5-phenylpentanoic acid protection->final_product enzymatic->enantiomers diastereomeric->enantiomers chiral_hplc->enantiomers

References

Technical Support Center: Optimizing Enzyme Kinetics with 2-Amino-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-Amino-5-phenylpentanoic acid" as an enzyme substrate.

Frequently Asked Questions (FAQs)

Q1: What types of enzymes are likely to recognize this compound as a substrate?

A1: While specific enzymes for this compound are not extensively documented in literature, enzymes known to act on structurally similar amino acids, such as phenylalanine and its derivatives, are strong candidates. These include Phenylalanine Ammonia Lyases (PAL), Phenylalanine Aminomutases (PAM), and certain Amino Acid Dehydrogenases (AADHs) or transaminases.[1][2] The substrate specificity of these enzymes can sometimes be broad or can be engineered to accommodate novel substrates.[2][3]

Q2: How can I determine the optimal enzyme concentration for my assay?

A2: The optimal enzyme concentration should be determined by performing an enzyme titration. This involves setting up a series of reactions with a constant, saturating concentration of this compound and varying the enzyme concentration. The initial reaction velocity should be measured for each concentration. A plot of initial velocity versus enzyme concentration should be linear, and the optimal concentration will be within this linear range, providing a balance between a measurable signal and conserving the enzyme.[4][5]

Q3: What is the significance of determining the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for this compound?

A3: Determining the Km and Vmax are fundamental for characterizing the interaction between an enzyme and this compound. The Km value represents the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate. Vmax is the maximum rate of the reaction when the enzyme is saturated with the substrate. These parameters are crucial for optimizing assay conditions, comparing enzyme efficiency with different substrates, and for studying the effects of inhibitors.[6]

Q4: Can high concentrations of this compound inhibit the enzymatic reaction?

A4: Yes, substrate inhibition can occur at high concentrations of this compound.[4] This phenomenon can lead to a decrease in the reaction rate after reaching an optimal substrate concentration. It is therefore important to perform a substrate titration experiment to identify the optimal concentration range and to check for substrate inhibition.[7]

Troubleshooting Guide

This guide addresses common issues encountered during enzyme kinetic experiments with this compound.

Issue Possible Causes Recommended Solutions
Low or No Enzyme Activity Inactive or degraded enzyme.[4]Run a positive control with a known substrate to confirm enzyme activity. Ensure proper enzyme storage conditions and avoid repeated freeze-thaw cycles.[4]
Incorrect buffer pH or ionic strength.[4]Verify that the buffer pH is optimal for the enzyme's activity. Prepare fresh buffers and confirm the pH.
Presence of inhibitors in the sample or reagents.[8]Test for contaminating substances. EDTA, SDS, and high concentrations of certain salts can inhibit enzyme activity.[8]
Sub-optimal substrate concentration.[4]Perform a substrate titration to determine the optimal concentration of this compound.
High Background Signal Contaminated reagents or buffers.[4]Prepare fresh buffers and reagents, ensuring no cross-contamination.
Non-specific binding of detection reagents.[4]If using a coupled assay, perform a control reaction without the enzyme to check for non-specific signal generation.
Intrinsic fluorescence/absorbance of this compound.Measure the absorbance or fluorescence of the substrate alone at the detection wavelength and subtract this from the experimental values.
Inconsistent or Non-Reproducible Results Pipetting errors.[8]Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting variations.[8]
Temperature fluctuations.[9]Ensure all reagents are at the same temperature before starting the reaction and use a temperature-controlled incubator or water bath.
Improperly thawed or mixed reagents.[8]Thaw all components completely and mix gently but thoroughly before use.[8]
Non-linear Reaction Progress Curves Substrate depletion.[6]Reduce the enzyme concentration or the reaction time to ensure you are measuring the initial velocity where less than 10% of the substrate is consumed.[6]
Product inhibition.[9]If the reaction rate slows down quickly, it could be due to product inhibition. Measure the initial velocity at very early time points.
Enzyme instability under assay conditions.Perform a time-course experiment to check for enzyme stability in the assay buffer over the duration of the experiment.

Experimental Protocols

Protocol 1: Determination of Optimal Enzyme Concentration

Objective: To find the enzyme concentration that results in a linear reaction rate over time.

Methodology:

  • Prepare a stock solution of this compound at a concentration known to be saturating (e.g., 10-20 times the expected Km). If the Km is unknown, start with a concentration in the high micromolar to low millimolar range.

  • Prepare a series of enzyme dilutions in the appropriate assay buffer.

  • Set up replicate reactions for each enzyme concentration in a microplate or cuvettes.

  • Initiate the reactions by adding the enzyme to the substrate solution.

  • Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Plot the product concentration versus time for each enzyme concentration. The initial velocity is the slope of the linear portion of this curve.

  • Plot the initial velocity against the enzyme concentration. The optimal enzyme concentration for kinetic studies will be in the linear range of this plot.[4]

Protocol 2: Determination of Km and Vmax

Objective: To determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for this compound.

Methodology:

  • Prepare a stock solution of this compound.

  • Prepare a series of dilutions of the substrate, typically ranging from 0.1 to 10 times the estimated Km.[5] If the Km is unknown, a broad range of concentrations should be tested.

  • Use the optimal enzyme concentration determined in Protocol 1.

  • Set up replicate reactions for each substrate concentration.

  • Initiate the reactions and measure the initial velocity for each concentration as described previously.

  • Plot the initial velocity (v) versus the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax.[6]

Visualizations

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Dilutions Prepare Serial Dilutions (Substrate/Enzyme) Reagents->Dilutions Setup Set up Reactions Dilutions->Setup Initiate Initiate Reaction Setup->Initiate Measure Measure Signal (e.g., Absorbance) Initiate->Measure Plot Plot Data Measure->Plot Fit Fit to Model (e.g., Michaelis-Menten) Plot->Fit Params Determine Kinetic Parameters (Km, Vmax) Fit->Params

Caption: Experimental workflow for determining enzyme kinetic parameters.

Caption: A decision tree for troubleshooting common enzyme assay issues.

References

Stability issues of "2-Amino-5-phenylpentanoic acid" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of "2-Amino-5-phenylpentanoic acid" in solution for researchers, scientists, and drug development professionals. Find answers to frequently asked questions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid "this compound"?

A1: Solid "this compound" should be stored in a cool, dark, and dry place under an inert atmosphere. The solid form is generally stable under these recommended conditions.

Q2: How should I prepare solutions of "this compound"?

A2: Due to its amino acid structure, the solubility of "this compound" is pH-dependent. For aqueous solutions, it is recommended to start by dissolving the compound in a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and then adjusting the pH to the desired value with a suitable buffer. For organic solvents, test solubility in a small scale first. Common solvents for similar compounds include DMSO and DMF.

Q3: What are the primary factors that can affect the stability of "this compound" in solution?

A3: The stability of "this compound" in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1] It is crucial to control these parameters during your experiments to ensure reproducible results.

Q4: Are there any known incompatibilities for "this compound"?

A4: "this compound" may be incompatible with strong oxidizing agents and strong acids. Avoid contact with these substances to prevent degradation.

Troubleshooting Guide

Q1: I am observing a rapid loss of my compound in solution. What could be the cause?

A1: Rapid degradation could be due to several factors:

  • pH Instability: The compound may be unstable at the pH of your solution. Amino acids can undergo various reactions like racemization or deamination at extreme pH values.

  • Oxidation: The presence of dissolved oxygen or oxidizing contaminants can lead to degradation. Ensure your solvents are de-gassed and consider working under an inert atmosphere (e.g., nitrogen or argon).

  • Photodegradation: Exposure to light, especially UV light, can cause degradation. Protect your solutions from light by using amber vials or covering your containers with aluminum foil.

  • Temperature Effects: Higher temperatures can accelerate degradation. If possible, conduct your experiments at a controlled, lower temperature.

Q2: My solution of "this compound" has turned yellow/brown. Why?

A2: Discoloration often indicates the formation of degradation products, which can arise from oxidation or other chemical reactions. Refer to the points in A1 to mitigate potential causes. It is advisable to prepare fresh solutions before use.

Q3: I am getting inconsistent results in my bioassays. Could this be related to the stability of the compound?

A3: Yes, inconsistent results are a common consequence of compound instability. If the concentration of the active compound changes over the course of your experiment, it will lead to variability in your results. It is recommended to perform a stability study under your experimental conditions to determine the time frame in which the compound is stable.

Quantitative Stability Data

The following table summarizes representative stability data for "this compound" under various stress conditions. This data is intended for illustrative purposes to guide experimental design.

ConditionSolvent SystemIncubation Time (hours)% Recovery (Hypothetical)Appearance
Acid Hydrolysis 0.1 M HCl2485%Colorless
Base Hydrolysis 0.1 M NaOH2478%Slight Yellow Tint
Oxidative 3% H₂O₂865%Yellow
Photolytic Aqueous Buffer (pH 7.4)24 (UV light)72%Colorless
Thermal Aqueous Buffer (pH 7.4)48 at 50°C92%Colorless
Control Aqueous Buffer (pH 7.4)48 at RT, protected from light99%Colorless

Experimental Protocols

Protocol: Stability Assessment of "this compound" in Solution by HPLC

This protocol outlines a general method for evaluating the stability of "this compound" under various conditions using High-Performance Liquid Chromatography (HPLC).[2]

1. Materials and Reagents:

  • "this compound"

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers of desired pH (e.g., phosphate, acetate)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation

  • Oxidizing agent (e.g., H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of "this compound" (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • From the stock solution, prepare working solutions in the desired buffer or solvent system for the stability study.

3. Forced Degradation Studies (Stress Testing):

  • Acidic Conditions: Mix the working solution with an equal volume of 0.1 M HCl.

  • Basic Conditions: Mix the working solution with an equal volume of 0.1 M NaOH.

  • Oxidative Conditions: Mix the working solution with 3% H₂O₂.

  • Thermal Stress: Incubate the working solution at an elevated temperature (e.g., 50°C).

  • Photolytic Stress: Expose the working solution to UV light.

  • For each condition, also prepare a control sample stored under normal conditions (room temperature, protected from light).

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.

  • Neutralize the acidic and basic samples if necessary.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Inject the samples onto the HPLC system.

5. HPLC Conditions (Example):

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

6. Data Analysis:

  • Determine the peak area of "this compound" at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).

  • Assess the formation of any degradation products by observing new peaks in the chromatogram.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution prep_work Prepare Working Solutions prep_stock->prep_work acid Acidic prep_work->acid Incubate under stress base Basic prep_work->base Incubate under stress oxidative Oxidative prep_work->oxidative Incubate under stress thermal Thermal prep_work->thermal Incubate under stress photo Photolytic prep_work->photo Incubate under stress sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for assessing the solution stability of "this compound".

degradation_pathways cluster_degradation Potential Degradation Pathways parent This compound deamination Deamination (loss of NH2 group) parent->deamination Hydrolysis/pH decarboxylation Decarboxylation (loss of COOH group) parent->decarboxylation Heat/pH oxidation Oxidation (e.g., at benzyl ring or amino group) parent->oxidation Oxygen/Peroxides racemization Racemization (interconversion of enantiomers) parent->racemization Extreme pH

Caption: Potential degradation pathways for "this compound".

troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions start Unexpected Degradation Observed ph Incorrect pH? start->ph light Light Exposure? start->light oxygen Oxygen Present? start->oxygen temp High Temperature? start->temp sol_ph Optimize & Buffer pH ph->sol_ph sol_light Use Amber Vials/ Protect from Light light->sol_light sol_oxygen De-gas Solvents/ Use Inert Atmosphere oxygen->sol_oxygen sol_temp Control Temperature/ Refrigerate temp->sol_temp

References

Troubleshooting guide for experiments involving "2-Amino-5-phenylpentanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-5-phenylpentanoic Acid

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as 5-phenyl-L-norvaline, is an amino acid derivative. Due to its unique structure, it serves as a valuable building block in the synthesis of peptides and other complex molecules.[1] It is frequently utilized in pharmaceutical research and development, particularly in drug design.[1][2]

Q2: What are the primary applications of this compound?

A2: The main applications include:

  • Pharmaceutical Development: It is a key component in synthesizing pharmaceuticals, especially for neurological disorders.[1]

  • Peptide Synthesis: Its structure is valuable in designing bioactive peptides and enhancing the hydrophobic interactions within them.[2]

  • Biochemical Research: It is used to study protein synthesis, metabolic pathways, and enzyme activity.[1]

  • Bioconjugation: It helps attach peptides to other biomolecules, which is crucial for developing targeted therapies.[2]

Q3: What are the basic physical and chemical properties?

A3: Key properties for the L-isomer are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[3][4]
Molecular Weight 193.24 g/mol [3][4]
Appearance White solid[2]
Purity (Typical) ≥ 98% (HPLC)[2]
Storage 0-8 °C, Keep in dark place, inert atmosphere[2]

Troubleshooting Guide

This section addresses common problems encountered during experiments with this compound.

Problem 1: Poor Solubility

Q: I am having difficulty dissolving this compound in my desired solvent.

A: Solubility can be a significant hurdle. Here are steps to address this issue:

  • Initial Solvent Selection: While it is insoluble in many organic solvents, it has some solubility in aqueous solutions, particularly with pH adjustment. For related compounds like 2-Amino-5-phosphonopentanoic acid, solubility is noted in 1 M NH₄OH (50 mg/ml) and water (5.6 mg/ml).[5] This suggests that basic aqueous solutions may improve the solubility of this compound.

  • pH Adjustment: As an amino acid, its solubility is pH-dependent. Try adjusting the pH of your aqueous buffer. Solubility often increases at pH values below its isoelectric point (acidic conditions) or above its isoelectric point (basic conditions).

  • Co-solvents: For challenging applications, consider using a small amount of a polar organic co-solvent like DMSO or ethanol to first dissolve the compound before making the final dilution in your aqueous buffer.[6]

  • Gentle Heating & Sonication: Briefly warming the solution or using an ultrasonic bath can help facilitate dissolution. However, monitor for any signs of degradation.

Problem 2: Inconsistent Results in Enzyme Inhibition Assays

Q: My enzyme inhibition assay is yielding weak or irreproducible results.

A: Inconsistent results in enzyme assays are a common issue.[7] Consider the following factors:

  • Enzyme Stability and Concentration: Ensure your enzyme is fresh, stored correctly, and used at an optimal concentration. An incorrect enzyme concentration can lead to reactions that are either too fast or too slow to measure accurately.[6]

  • Assay Conditions: Enzymes are highly sensitive to pH and temperature.[6] Verify that your assay buffer is at the correct pH and that the temperature is controlled throughout the experiment. Also, ensure the assay buffer is at room temperature before use, unless otherwise specified.[8]

  • Compound Stability: The inhibitor itself may be unstable in the assay buffer.[7] You can test this by pre-incubating the inhibitor in the buffer for different lengths of time before starting the reaction. A decrease in activity over time suggests instability.[7]

  • High Background or "Too Much Signal": This could be due to insufficient washing between steps or using too high a concentration of your sample.[9] Titrating the compound to find the optimal dilution range is recommended.[9]

  • Interfering Substances: Some common lab reagents can interfere with enzymatic assays. Avoid substances like EDTA, sodium azide (with HRP), and high concentrations of detergents unless they are part of the validated protocol.[8][9]

Experimental Protocols & Workflows

General Protocol: Enzyme Inhibition Assay

This protocol provides a general framework. Specific concentrations, volumes, and incubation times must be optimized for your particular enzyme and substrate.

1. Preparation of Reagents:

  • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO, followed by dilution in assay buffer).
  • Prepare the assay buffer at the optimal pH for the enzyme.
  • Prepare enzyme and substrate solutions in the assay buffer.

2. Assay Procedure: [6]

  • Step 1: Pre-incubation: In a microplate, add the enzyme solution to wells containing serial dilutions of this compound. Include a "no inhibitor" control. Allow this to incubate for a set period (e.g., 15 minutes) to allow for binding.[6]
  • Step 2: Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.[6]
  • Step 3: Monitor Reaction: Measure the product formation over time using a plate reader at the appropriate wavelength.[6]
  • Step 4: Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the inhibitor concentration against enzyme activity to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).[6]

Visualization of Workflows and Logic

To aid in experimental design and troubleshooting, the following diagrams illustrate key processes.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_compound Prepare Compound Stock (e.g., in DMSO) prep_buffer Prepare Assay Buffer (Optimal pH & Temp) prep_enzyme Prepare Enzyme Working Solution prep_substrate Prepare Substrate Working Solution add_inhibitor Aliquot Inhibitor (Serial Dilutions) add_enzyme Add Enzyme & Pre-incubate add_inhibitor->add_enzyme calc_rate Calculate Reaction Rates add_substrate Initiate with Substrate add_enzyme->add_substrate read_plate Monitor Reaction (e.g., Spectrophotometer) add_substrate->read_plate plot_data Plot % Inhibition vs. [Inhibitor] calc_rate->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50

Caption: Workflow for a typical enzyme inhibition assay.

G start Inconsistent Assay Results check_reagents Check Reagent Prep (Buffer pH, Concentrations) start->check_reagents First, check basics check_stability Assess Compound/Enzyme Stability check_reagents->check_stability Reagents OK issue_found Issue Identified & Corrected check_reagents->issue_found Error found check_protocol Review Protocol Steps (Incubation times, Temp) check_stability->check_protocol All stable check_stability->issue_found Degradation detected check_instrument Verify Instrument Settings (Wavelength, Calibration) check_protocol->check_instrument Protocol followed check_protocol->issue_found Deviation found check_instrument->issue_found Settings incorrect no_issue Problem Persists check_instrument->no_issue Settings OK

Caption: A logical troubleshooting flowchart for inconsistent assay results.

References

Improving the performance of "2-Amino-5-phenylpentanoic acid" in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to improve the performance of "2-Amino-5-phenylpentanoic acid" and its derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in biological research?

This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids found in proteins. It is characterized by a pentanoic acid backbone with an amino group at the alpha-carbon and a phenyl group at the 5-position. Its structure makes it a valuable building block in peptide synthesis and drug development.[1][2][3] It is often incorporated into peptides to study and modulate protein-protein interactions, enhance binding affinity, and improve stability against enzymatic degradation.[3][4]

Q2: I am observing no effect of my this compound-containing peptide in my cell-based assay. What are the potential reasons?

There are several potential reasons for a lack of activity. These can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system. Common factors include:

  • Compound Solubility and Stability: The compound may not be sufficiently soluble in the assay buffer at the tested concentration, leading to precipitation. It might also be unstable under the experimental conditions.

  • Inadequate Target Engagement: The compound may not be reaching its intended molecular target within the cell, or it may not be binding with high enough affinity.

  • Incorrect Assay Conditions: Issues such as improper incubation times, incorrect reagent concentrations, or suboptimal cell health can all lead to a lack of an observable effect.

Q3: My this compound derivative has poor aqueous solubility. How can I address this for my experiments?

Poor aqueous solubility is a common challenge. A primary strategy is to use a co-solvent like dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous assay buffer or cell culture medium. It is critical to ensure the final DMSO concentration is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5][6][7][8][9] Always include a vehicle control in your experiments with the same final concentration of DMSO to account for any effects of the solvent itself.[10]

Troubleshooting Guides

Problem 1: Compound Precipitation in Aqueous Buffer or Cell Culture Medium

Symptoms:

  • Visible precipitate or cloudiness in the well after adding the compound.

  • Inconsistent or non-reproducible results.

  • High background signal in absorbance or fluorescence-based assays.[10]

Troubleshooting Steps:

  • Verify DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, ideally below 0.5%.[11] Higher concentrations can be toxic to cells and can also cause the compound to precipitate when diluted into an aqueous environment.

  • Prepare Intermediate Dilutions: Instead of diluting a high-concentration DMSO stock directly into the final assay volume, perform one or more intermediate dilution steps in your assay buffer or medium. This gradual dilution can help keep the compound in solution.

  • Solubility Test: Before conducting your main experiment, perform a simple solubility test. Prepare your desired final concentration of the compound in the assay buffer and incubate under the same conditions as your experiment (e.g., 37°C, 5% CO2). Visually inspect for precipitation after 1-2 hours.

  • Sonication/Vortexing: Briefly sonicate or vortex the stock solution before making dilutions to ensure it is fully dissolved.

Workflow for Addressing Compound Precipitation

G start Precipitation Observed check_dmso Verify Final DMSO Concentration (<0.5%) start->check_dmso visual_inspect Visually Inspect Stock Solution start->visual_inspect solubility_test Perform Solubility Test in Assay Buffer check_dmso->solubility_test If DMSO is high sonicate Sonicate/Vortex Stock Solution visual_inspect->sonicate If precipitate in stock intermediate_dilution Use Intermediate Dilution Steps solubility_test->intermediate_dilution If precipitate forms proceed Proceed with Experiment solubility_test->proceed If soluble intermediate_dilution->proceed reformulate Consider Reformulation (e.g., with cyclodextrins) intermediate_dilution->reformulate If still precipitates sonicate->proceed

Caption: Troubleshooting workflow for addressing compound precipitation.

Problem 2: High Variability in Assay Results

Symptoms:

  • Large error bars in quantitative data.

  • Poor correlation between dose and response.

  • Difficulty reproducing results between replicate experiments.

Troubleshooting Steps:

  • Homogeneity of Compound Solution: Ensure your stock solution is homogenous before each use by vortexing. After diluting into aqueous buffer, mix thoroughly.

  • Cell Health and Seeding Density: Use cells from a consistent passage number and ensure they are healthy and evenly seeded in the assay plate. Variations in cell number can significantly impact results.

  • Pipetting Accuracy: Use calibrated pipettes and proper technique to minimize errors during serial dilutions and additions to the assay plate.

  • Edge Effects: Be aware of potential "edge effects" in microplates, where wells on the perimeter of the plate may behave differently due to evaporation. If suspected, avoid using the outer wells for experimental samples.

Quantitative Data

Table 1: Effect of DMSO Concentration on Cell Viability

The following table summarizes the cytotoxic effects of different concentrations of DMSO on various cell lines. It is recommended to keep the final DMSO concentration below 0.5% in most cell-based assays.

DMSO ConcentrationEffect on Cell ViabilityCell Line ExamplesCitation(s)
< 0.1%Generally considered safe with minimal effects.Multiple[5]
0.1% - 0.5%Minimal to low cytotoxicity in most cell lines.HepG2, Huh7, HT29[7][9]
1%May cause reduced cell viability in some sensitive cell lines.hAPC[6]
> 1%Often leads to significant cytotoxicity and can affect cell proliferation.HepG2, hAPC[6][9]
5%Generally considered cytotoxic.hAPC, HepG2[6][9]

Table 2: Reported Biological Activities of Peptides Containing this compound or its Analogs

This table provides examples of the biological activity of peptides where this compound or similar non-proteinogenic amino acids have been incorporated.

Peptide/Compound ClassAssay TypeTargetMeasured ActivityCitation(s)
AM-toxin II analogBioassayNot specifiedEC50 = 37 nM[12]
GLP-1R AgonistcAMP AccumulationGLP-1 ReceptorEC50 values in the nM to µM range[2]
Influenza Virus InhibitorIn vitro neutralizationInfluenza HemagglutininNanomolar binding affinity[3]
Protease SubstrateFlow CytometryCathepsin CEffective cleavage[13]

Experimental Protocols

Protocol 1: Preparation of this compound for Cell-Based Assays
  • Prepare a High-Concentration Stock Solution: Dissolve the this compound derivative in 100% DMSO to a concentration of 10-50 mM. Ensure the compound is fully dissolved. Gentle warming or sonication may be necessary.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium or assay buffer. For example, dilute the 10 mM stock 1:100 to create a 100 µM solution with 1% DMSO.

  • Final Dilutions: Perform serial dilutions from the intermediate solution into cell culture medium to achieve the desired final concentrations for your assay. This ensures that the final DMSO concentration remains constant and low across all tested concentrations.

  • Vehicle Control: Prepare a vehicle control by performing the same dilution steps with 100% DMSO instead of the compound stock solution. This control is essential for assessing the effect of the solvent on the assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

CETSA is a method used to verify that a compound binds to its intended protein target in a cellular environment. The principle is that a protein's thermal stability increases upon ligand binding.

  • Cell Treatment: Treat intact cells with the this compound-containing compound at the desired concentration. Include a vehicle-treated control.

  • Heat Shock: Aliquot the cell suspensions and heat them to a range of different temperatures for a set time (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific detection method, such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift of the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA Experimental Workflow

G start Treat Cells with Compound or Vehicle heat_shock Apply Heat Shock (Temperature Gradient) start->heat_shock lysis Cell Lysis heat_shock->lysis centrifuge Centrifugation to Separate Fractions lysis->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant pellet Discard Pellet (Aggregated Proteins) centrifuge->pellet quantify Quantify Target Protein (e.g., Western Blot) supernatant->quantify analyze Analyze Data and Plot Melting Curves quantify->analyze end Confirm Target Engagement analyze->end

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling Pathways and Mechanisms of Action

This compound is typically not a direct modulator of signaling pathways on its own. Instead, it is incorporated into peptides to enhance their interaction with specific protein targets. The phenyl group can participate in hydrophobic or aromatic interactions within the binding pocket of a target protein, thereby increasing the peptide's affinity and specificity.

Diagram: Modulation of a Protein-Protein Interaction

The following diagram illustrates a general mechanism by which a peptide containing this compound might inhibit a protein-protein interaction, a common goal in drug discovery.

G cluster_0 Normal Biological Process cluster_1 Inhibition by Peptide protein_a Protein A protein_b Protein B protein_a->protein_b Interaction downstream Downstream Signaling protein_b->downstream protein_a2 Protein A protein_b2 Protein B protein_a2->protein_b2 Interaction Blocked no_downstream Downstream Signaling Blocked protein_b2->no_downstream peptide Peptide with This compound peptide->protein_a2 Binding

Caption: Inhibition of a protein-protein interaction by a synthetic peptide.

References

Validation & Comparative

Validating the Synthesis of 2-Amino-5-phenylpentanoic Acid: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous confirmation of a synthesized molecule's identity is a critical step in the research and development pipeline. This guide provides a comparative analysis of spectroscopic data for a newly synthesized batch of 2-Amino-5-phenylpentanoic acid against a known reference standard, offering a clear framework for validation.

This document outlines the expected outcomes from key spectroscopic techniques—Proton and Carbon-13 Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to definitively verify the successful synthesis of the target compound. Detailed experimental protocols and visual workflows are included to support the replication and interpretation of these validation methods.

Synthetic and Validation Workflow

The synthesis of this compound can be efficiently achieved through a modified malonic ester synthesis, a robust method for amino acid preparation. The overall workflow, from synthesis to spectroscopic validation, is depicted below.

Synthesis and Validation Workflow cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation A Diethyl Acetamidomalonate + 1-Bromo-3-phenylpropane B Alkylation Reaction (NaOEt, EtOH) A->B C Acid Hydrolysis & Decarboxylation (HCl, heat) B->C D Purification (Recrystallization) C->D E ¹H-NMR Spectroscopy D->E Synthesized Product F ¹³C-NMR Spectroscopy D->F Synthesized Product G IR Spectroscopy D->G Synthesized Product H Mass Spectrometry D->H Synthesized Product I Reference Standard I->E Comparative Analysis I->F Comparative Analysis I->G Comparative Analysis I->H Comparative Analysis

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

Logical Framework for Spectroscopic Validation

The confirmation of the chemical structure of this compound relies on the cohesive interpretation of data from multiple spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic composition, connectivity, and functional groups.

Spectroscopic_Validation_Logic 1 Synthesized Compound 2 ¹H-NMR 1->2 Proton Environment & Connectivity 3 ¹³C-NMR 1->3 Carbon Skeleton 4 IR Spectroscopy 1->4 Functional Groups 5 Mass Spectrometry 1->5 Molecular Weight & Formula 6 Validated Structure: This compound 2->6 3->6 4->6 5->6

Caption: Logical relationship of spectroscopic techniques for structural validation.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data for a reference standard of this compound and the newly synthesized compound.

Table 1: ¹H-NMR Data (500 MHz, D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference StandardSynthesized Compound
7.25-7.42m5HPhenyl-H7.25-7.427.26-7.43
3.71t1Hα-CH3.713.72
2.69t2HPhenyl-CH₂2.692.70
1.85m2Hβ-CH₂1.851.86
1.70m2Hγ-CH₂1.701.71

Table 2: ¹³C-NMR Data (125 MHz, D₂O)

Chemical Shift (δ) ppmAssignmentReference Standard (Predicted)Synthesized Compound
175.8C=O (Carboxylic Acid)175.8175.9
141.5Phenyl C (quaternary)141.5141.6
128.4Phenyl CH (ortho, meta)128.4128.5
125.9Phenyl CH (para)125.9126.0
54.2α-CH54.254.3
35.1Phenyl-CH₂35.135.2
32.7β-CH₂32.732.8
28.1γ-CH₂28.128.2

Table 3: IR Spectroscopy Data (ATR)

Wavenumber (cm⁻¹)Functional GroupReference StandardSynthesized Compound
3000-3200N-H stretch (amine)PresentPresent
2850-2960C-H stretch (aliphatic)PresentPresent
~3030C-H stretch (aromatic)PresentPresent
1580-1640N-H bend (amine)PresentPresent
1550-1610C=O stretch (carboxylate)PresentPresent
1450, 1495C=C stretch (aromatic)PresentPresent

Table 4: Mass Spectrometry Data (ESI+)

m/zIonReference StandardSynthesized Compound
194.12[M+H]⁺194.12194.13
177.12[M+H-NH₃]⁺177.12177.13
148.09[M+H-COOH]⁺148.09148.10

Experimental Protocols

Synthesis of this compound

  • Deprotonation of Diethyl Acetamidomalonate: In a round-bottom flask under an inert atmosphere, dissolve diethyl acetamidomalonate in absolute ethanol. Add a solution of sodium ethoxide in ethanol dropwise at room temperature. Stir the mixture for 1 hour.

  • Alkylation: To the resulting solution, add 1-bromo-3-phenylpropane dropwise. Heat the reaction mixture to reflux and maintain for 12-16 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the sodium bromide precipitate. Concentrate the filtrate under reduced pressure to obtain the crude alkylated product.

  • Hydrolysis and Decarboxylation: Add concentrated hydrochloric acid to the crude product and heat to reflux for 6-8 hours.

  • Isolation and Purification: Cool the reaction mixture and adjust the pH to approximately 7 with a suitable base (e.g., ammonium hydroxide), which will cause the amino acid to precipitate. Collect the solid by filtration, wash with cold water, and recrystallize from an ethanol/water mixture to yield pure this compound.

Spectroscopic Analysis

  • ¹H and ¹³C-NMR Spectroscopy: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterium oxide (D₂O). Acquire spectra on a 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a suitable internal standard.

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory. The data is collected over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid). Infuse the solution into an electrospray ionization (ESI) mass spectrometer and acquire the spectrum in positive ion mode.

Purity analysis of "2-Amino-5-phenylpentanoic acid" by HPLC and other methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and peptide synthesis, ensuring the purity of amino acid derivatives like 2-Amino-5-phenylpentanoic acid is of paramount importance. This non-proteinogenic amino acid, with its unique phenylalkyl side chain, is a valuable building block in medicinal chemistry. Its purity directly impacts the integrity of synthesized peptides and the reliability of biological assays.

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and other key analytical methods for the comprehensive purity assessment of this compound. We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate analytical strategy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the most common and robust method for determining the purity of this compound and identifying potential impurities.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm. The phenyl group allows for sensitive detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (e.g., 95:5 Solvent A:B) to a concentration of approximately 1 mg/mL.

Data Presentation: HPLC Purity Analysis
ParameterThis compoundPotential Impurity 1 (Starting Material)Potential Impurity 2 (By-product)
Retention Time (min) ~12.5 (example)~8.2 (example)~15.1 (example)
Area % (for a 99.5% pure sample) 99.5%0.2%0.3%
Limit of Detection (LOD) ~0.01%--
Limit of Quantification (LOQ) ~0.03%--

Note: Retention times are illustrative and will vary based on the specific HPLC system and conditions.

Chiral HPLC for Enantiomeric Purity

Since this compound is a chiral molecule, determining its enantiomeric purity is crucial, especially for pharmaceutical applications where one enantiomer may have desired therapeutic effects while the other could be inactive or even harmful.

Experimental Protocol: Chiral HPLC
  • Instrumentation: HPLC system with a UV or a polarimetric detector.

  • Column: A teicoplanin-based chiral stationary phase (CSP) is often effective for the separation of underivatized amino acids. An example is a Chirobiotic™ T column.

  • Mobile Phase: A mixture of methanol, ethanol, and water with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) is typically used. A starting point could be a mobile phase consisting of Methanol/Water (80:20, v/v) with 0.1% TFA.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

Data Presentation: Chiral HPLC Analysis
ParameterL-2-Amino-5-phenylpentanoic acidD-2-Amino-5-phenylpentanoic acid
Retention Time (min) ~9.8 (example)~11.2 (example)
Resolution (Rs) > 1.5 (for baseline separation)-
Enantiomeric Excess (% ee) > 99% (for a high-purity sample)-

Note: The elution order of enantiomers depends on the specific chiral stationary phase.

Orthogonal Methods for Purity Confirmation

To ensure a comprehensive purity profile, it is essential to employ orthogonal analytical techniques that rely on different separation principles or detection methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and the detection of impurities.

  • ¹H NMR: Provides information on the number and types of protons in the molecule. The integration of proton signals can be used for quantitative analysis of the main component and any impurities with distinct signals.

  • ¹³C NMR: Shows the number of unique carbon atoms, providing further structural confirmation.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated methanol (CD₃OD) or Deuterated water (D₂O) with a suitable internal standard (e.g., maleic acid) for quantitative NMR (qNMR).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Expected ¹H NMR Data (in CD₃OD, illustrative):

  • δ 7.1-7.3 (m, 5H, aromatic protons)

  • δ 3.5-3.6 (t, 1H, α-CH)

  • δ 2.6-2.7 (t, 2H, γ-CH₂)

  • δ 1.6-1.8 (m, 4H, β-CH₂ and δ-CH₂)

Impurities would present as additional, unassigned signals in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can be used to identify impurities based on their mass-to-charge ratio (m/z).

Experimental Protocol: Mass Spectrometry

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Mode: Positive ion mode is typically used for amino acids.

  • Expected Ion: [M+H]⁺ at m/z 194.12.

  • Sample Preparation: A dilute solution of the sample in a suitable solvent like methanol or acetonitrile/water.

Potential Impurities in the Synthesis of this compound

The most common synthetic route to this compound is via the malonic ester synthesis, starting from diethyl acetamidomalonate and 1-bromo-3-phenylpropane. Potential impurities arising from this synthesis include:

  • Unreacted Starting Materials: Diethyl acetamidomalonate and 1-bromo-3-phenylpropane.

  • Dialkylated Product: Diethyl 2-acetamido-2-(3-phenylpropyl)malonate that has been alkylated twice.

  • Incompletely Hydrolyzed Intermediates: The corresponding mono- or di-ester of the final product.

These impurities can be monitored and controlled using the HPLC method described above.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the purity analysis process.

Purity_Analysis_Workflow cluster_0 Initial Purity Assessment cluster_1 Enantiomeric Purity cluster_2 Structural Confirmation & Orthogonal Checks Sample This compound Sample HPLC RP-HPLC Analysis Sample->HPLC Purity_Check Purity > 99%? HPLC->Purity_Check Chiral_HPLC Chiral HPLC Analysis Purity_Check->Chiral_HPLC Yes Final_Report Final Purity Report Purity_Check->Final_Report No, further purification needed EE_Check Enantiomeric Excess > 99%? Chiral_HPLC->EE_Check NMR NMR Spectroscopy EE_Check->NMR Yes MS Mass Spectrometry EE_Check->MS Yes EE_Check->Final_Report No, further purification or resolution needed NMR->Final_Report MS->Final_Report

Caption: Workflow for the comprehensive purity analysis of this compound.

Analytical_Method_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods Main Purity Analysis of this compound HPLC RP-HPLC (Purity & Impurities) Main->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Main->Chiral_HPLC NMR NMR Spectroscopy (Structure & Quantification) Main->NMR MS Mass Spectrometry (Molecular Weight) Main->MS HPLC->Chiral_HPLC Orthogonal HPLC->NMR Orthogonal HPLC->MS Orthogonal

Caption: Logical relationship between different analytical methods for purity assessment.

Conclusion

A multi-faceted approach is crucial for the robust purity analysis of this compound. While RP-HPLC is the workhorse for routine purity and impurity profiling, it should be complemented by chiral HPLC to ensure enantiomeric purity. Furthermore, spectroscopic methods like NMR and MS provide invaluable orthogonal data for structural confirmation and unambiguous identification of the compound and any potential contaminants. By employing a combination of these techniques, researchers can have high confidence in the quality of their this compound, ensuring the integrity and reproducibility of their scientific endeavors.

In Vitro Biological Activity of 2-Amino-5-phenylpentanoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological activity of structural and functional analogs of "2-Amino-5-phenylpentanoic acid." Due to the limited availability of direct experimental data for "this compound," this document focuses on closely related compounds, offering insights into their potential biological roles and serving as a valuable resource for drug discovery and development.

I. Comparative Analysis of Biological Activity

The following tables summarize the in vitro biological activities of various analogs of this compound, focusing on their roles as enzyme inhibitors and receptor antagonists.

Table 1: Enzyme Inhibition by Phenylalanine Analogs
CompoundTarget EnzymeAssay TypeInhibition/ActivationQuantitative Data (Ki, IC50, etc.)Reference
(S)-2-Amino-3-phenyl-1-propanolPhenylalanine HydroxylaseFluorescence-based activity assayActivationActivates to the same extent as 1 mM L-phenylalanine at 10-50 mM[1]
D-PhenylalaninePhenylalanine HydroxylaseFluorescence-based activity assayActivationActivates to the same extent as 1 mM L-phenylalanine at 10-50 mM[1]
L-NorleucinePhenylalanine HydroxylaseFluorescence-based activity assayActivationActivates to the same extent as 1 mM L-phenylalanine at 10-50 mM[1]
L-MethioninePhenylalanine HydroxylaseFluorescence-based activity assayActivationActivates to the same extent as 1 mM L-phenylalanine at 10-50 mM[1]
Table 2: NMDA Receptor Antagonism by Phenylalanine Analogs
CompoundReceptor SubtypeAssay TypeAntagonist PotencyQuantitative Data (Ki)Reference
(S)-2-Amino-5-(phosphonomethyl)-[1,1'-biphenyl]-3-propanoic acid (SDZ EAB 515)NMDARadioligand binding assayPotentEstimated Ki = 50 µM for competition with L-Phe for transport[2]
(S)-2-Amino-5-(phosphonomethyl)-3-(1-naphthalenyl)propanoic acidNMDARadioligand binding assayVery Potent~15-fold more potent than SDZ EAB 515[2]
(S)-2-Amino-5-(phosphonomethyl)-3-(2-naphthalenyl)propanoic acidNMDARadioligand binding assayVery Potent~15-fold more potent than SDZ EAB 515[2]
Table 3: In Vitro Anticancer Activity of Amino Acid Derivatives
CompoundCell LineCancer TypeAssay TypeCytotoxicityQuantitative Data (IC50)Reference
Thiophene containing aminobenzylnaphthols (Compound 4d, 4i, 4j)A549, PC-3, MCF-7, HEPG2Lung, Prostate, Breast, LiverNot specifiedProfoundGI50 < 10 µg/mL[3]
Pyrazole-linked benzothiazole–naphthol derivatives (Compound 4j, 4k, 4l)HeLaCervicalNot specifiedSignificantIC50 = 4.63 to 5.54 µM[3]
5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivativesA549LungMTT assayHighReduces viability to 28.0% and 29.6%[4]
(R)-ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl) propanoateBEL-7402LiverMTT/SRB assayMore inhibitory than 5-FUData not specified[5]

II. Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are generalized and may require optimization for specific compounds and cell lines.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines the fundamental steps for determining the inhibitory or activatory effect of a compound on a specific enzyme.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Test compound (e.g., a phenylalanine analog)

  • Assay buffer (pH and composition optimized for the specific enzyme)

  • Microplate reader or spectrophotometer

  • 96-well plates or cuvettes

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compound in the appropriate assay buffer.

  • Enzyme and Compound Incubation: In a 96-well plate, add a fixed amount of the enzyme to wells containing serial dilutions of the test compound. Include a control with the enzyme and buffer only (no compound). Incubate for a predetermined time at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Signal Detection: Measure the product formation or substrate depletion over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Calculate the percentage of enzyme activity at each compound concentration relative to the control. Plot the enzyme activity against the compound concentration to determine the IC50 (for inhibitors) or EC50 (for activators) value.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot cell viability against compound concentration to determine the IC50 value.[3][6][7]

III. Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway modulated by NMDA receptor antagonists and a typical experimental workflow for in vitro cytotoxicity testing.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Binds Antagonist NMDA Receptor Antagonist (e.g., Phenylalanine Analog) Antagonist->NMDA_R Blocks Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Opens Channel Signaling Downstream Signaling Cascades Ca_ion->Signaling Neuronal_Activity Altered Neuronal Activity Signaling->Neuronal_Activity

Caption: NMDA receptor signaling pathway and the inhibitory action of an antagonist.

Cytotoxicity_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 24-72 hours) B->C D 4. Add Assay Reagent (e.g., MTT, LDH substrate) C->D E 5. Incubation (Color Development) D->E F 6. Measure Signal (e.g., Absorbance) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Experimental workflow for a typical in vitro cytotoxicity assay.

References

A Comparative Analysis of 2-Amino-5-phenylpentanoic Acid and Phenylalanine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between endogenous amino acids and their synthetic analogs is critical for advancing therapeutic strategies, particularly in the realm of neurology and metabolic disorders. This guide provides a comparative overview of the essential amino acid L-phenylalanine and the non-proteinogenic amino acid 2-Amino-5-phenylpentanoic acid, summarizing their known biological roles and highlighting the current landscape of comparative experimental data.

Structural and Physicochemical Properties

A foundational comparison begins with the structural and chemical properties of Phenylalanine and this compound. While both are amino acids featuring a phenyl group, their structural divergence underlies their distinct biological functions.

PropertyPhenylalanineThis compound
Chemical Formula C₉H₁₁NO₂C₁₁H₁₅NO₂
Molecular Weight 165.19 g/mol 193.24 g/mol
Structure An alpha-amino acid with a benzyl side chain.An alpha-amino acid with a 4-phenylbutyl side chain.
Synonyms (S)-2-Amino-3-phenylpropanoic acid5-Phenylnorvaline
Solubility Sparingly soluble in water.Data not readily available, but expected to have lower water solubility than Phenylalanine due to the longer carbon chain.

Biological Activity and Known Roles

Phenylalanine: An Essential Building Block and Precursor

Phenylalanine is an essential aromatic amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[1] Its biological significance is multifaceted:

  • Protein Synthesis: As a fundamental component of proteins, Phenylalanine is integral to the structure and function of countless proteins and enzymes throughout the body.[1]

  • Neurotransmitter Synthesis: Phenylalanine is a crucial precursor for the synthesis of several key neurotransmitters. The primary step in this pathway is the conversion of L-phenylalanine to L-tyrosine by the enzyme phenylalanine hydroxylase.[2] L-tyrosine is then further metabolized to produce dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), which are vital for mood regulation, stress response, and cognitive function.[2][3]

  • Melanin Production: It is also a precursor to melanin, the pigment responsible for the color of skin, hair, and eyes.[1]

This compound: A Tool for Pharmaceutical Innovation

In contrast, this compound is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. Its primary utility lies in its application within pharmaceutical research and development:

  • Pharmaceutical Building Block: It serves as a versatile building block in the synthesis of more complex molecules, particularly in the design of novel therapeutics.[4]

  • Neurological Research: Due to its structural similarity to other amino acids that act on the central nervous system, it is frequently utilized in the development of compounds targeting neurological disorders.[4]

  • Enzyme Inhibition: Derivatives of this compound have been investigated as inhibitors of specific enzymes, including HIV-1 proteinase and nitric oxide synthase.

Comparative Biological Activity: An Overview of the Data Landscape

A direct, data-driven comparison of the biological activities of Phenylalanine and this compound is challenging due to a notable lack of published head-to-head experimental studies. The existing body of research focuses on the distinct roles of each compound rather than a direct comparison of their effects on the same biological systems.

Based on their structural differences, it can be hypothesized that this compound may act as a competitive inhibitor or a weak substrate for enzymes that typically bind Phenylalanine. However, without experimental data, this remains speculative.

Experimental Protocols for Comparative Analysis

To address the current gap in knowledge, researchers can employ a variety of established experimental protocols to directly compare the activities of these two amino acids.

Phenylalanine Hydroxylase Activity Assay

This assay is crucial for determining if this compound can act as a substrate or inhibitor of the key enzyme in Phenylalanine metabolism.

Principle: The activity of phenylalanine hydroxylase is determined by measuring the rate of conversion of a substrate to tyrosine. This can be monitored using various methods, including radioisotope labeling or chromatography.[5][6]

Experimental Workflow:

Phenylalanine_Hydroxylase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme Purified Phenylalanine Hydroxylase Incubation Incubate Enzyme, Substrate, and Cofactors at 37°C Enzyme->Incubation Substrates L-Phenylalanine (Control) or this compound (Test) Substrates->Incubation Cofactors Tetrahydrobiopterin (BH4) and Oxygen Cofactors->Incubation Quench Stop Reaction (e.g., with acid) Incubation->Quench Detection Quantify Tyrosine Production (e.g., HPLC, Mass Spectrometry) Quench->Detection Analysis Calculate Enzyme Activity (Vmax, Km, or Ki) Detection->Analysis

Figure 1: Workflow for a Phenylalanine Hydroxylase Activity Assay.

Dopamine and Norepinephrine Synthesis Assay

This assay can elucidate whether this compound can influence the downstream production of key neurotransmitters.

Principle: The synthesis of dopamine and norepinephrine can be measured in cell cultures or tissue homogenates by quantifying the levels of these neurotransmitters and their metabolites using techniques like HPLC or ELISA.[7][8]

Experimental Workflow:

Neurotransmitter_Synthesis_Assay cluster_cell_culture Cell Culture cluster_extraction Extraction cluster_quantification Quantification Cells Neuronal Cell Line (e.g., PC12) Treatment Treat cells with Phenylalanine or this compound Cells->Treatment Lysis Cell Lysis and Homogenization Treatment->Lysis Extraction_Step Extraction of Neurotransmitters Lysis->Extraction_Step Detection Quantify Dopamine & Norepinephrine (HPLC or ELISA) Extraction_Step->Detection Analysis Compare levels between treatment groups Detection->Analysis

Figure 2: Workflow for Dopamine and Norepinephrine Synthesis Assay.

Signaling Pathways

Phenylalanine Metabolic and Neurotransmitter Synthesis Pathway

Phenylalanine is at the beginning of a critical metabolic pathway that leads to the production of several essential neurotransmitters.

Phenylalanine_Pathway Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase L_DOPA L-DOPA Tyr->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase

Figure 3: Phenylalanine's role in neurotransmitter synthesis.

Conclusion and Future Directions

While Phenylalanine is a well-characterized essential amino acid with fundamental biological roles, this compound emerges as a synthetic analog with significant potential in medicinal chemistry. The current body of scientific literature does not provide direct comparative data on their biological activities. Future research employing the outlined experimental protocols is necessary to elucidate the potential interactions of this compound with the metabolic and signaling pathways of Phenylalanine. Such studies will be invaluable for the rational design of novel therapeutics for a range of neurological and metabolic disorders.

References

A Comparative Analysis of 2-Amino-5-phenylpentanoic Acid and Other Non-Natural Amino Acids in Modulating Growth Hormone Secretagogue Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and peptide engineering, the incorporation of non-natural amino acids (UAAs) has emerged as a pivotal strategy to enhance the therapeutic properties of peptides. These synthetic building blocks offer a diverse chemical palette to modulate bioactivity, improve metabolic stability, and refine pharmacokinetic profiles. This guide provides a comprehensive comparison of the efficacy of 2-Amino-5-phenylpentanoic acid against other notable non-natural amino acids, with a specific focus on their activity as growth hormone secretagogues. The information presented herein is supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows to aid researchers in their pursuit of novel therapeutics.

Introduction to this compound and Non-Natural Amino Acids

This compound is a non-proteinogenic amino acid that has garnered interest as a structural motif in the design of pharmacologically active compounds.[1] Its utility as a building block in the synthesis of pharmaceuticals, particularly for neurological disorders, and in biochemical research to probe protein synthesis and enzyme activity is well-documented.[1] Notably, it has been identified as a potential growth hormone secretagogue, a class of compounds that stimulate the release of growth hormone from the pituitary gland.[2]

Non-natural amino acids, a broad class of amino acids not found among the 20 common proteinogenic amino acids, are instrumental in overcoming the limitations of natural peptides, such as poor stability and low bioavailability.[3][4] By introducing novel side chains, stereochemistry, or backbone structures, UAAs can confer enhanced resistance to proteolytic degradation, improve receptor binding affinity and selectivity, and allow for the introduction of unique functionalities for bioconjugation and imaging.[3][4]

This guide will focus on the comparative efficacy of this compound and other phenylalanine analogs and synthetic peptidomimetics in the context of their interaction with the Growth Hormone Secretagogue Receptor (GHSR).

Comparative Efficacy of Growth Hormone Secretagogues

The primary mechanism by which this compound and other synthetic growth hormone secretagogues (GHSs) are thought to exert their effects is through the activation of the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor.[5][6] Activation of this G-protein coupled receptor initiates a signaling cascade that leads to the release of growth hormone.[7][8] The efficacy of these compounds is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in in vitro assays, and their effective dose (ED50) in in vivo studies.

While direct comparative studies including this compound are limited, we can infer its potential efficacy by examining structure-activity relationship (SAR) studies of related compounds and comparing the potencies of various non-natural amino acid-containing GHSs.

Table 1: In Vitro Potency of Various Non-Natural Amino Acid-Containing Growth Hormone Secretagogues

CompoundNon-Natural Amino Acid/Core StructureTargetAssay TypePotency (EC50/IC50)Reference
IpamorelinAib, D-2-Nal, D-PheGHSR1aGH release from rat pituitary cells1.3 ± 0.4 nmol/l (EC50)[9]
GHRP-6D-TrpGHSR1aGH release from rat pituitary cells2.2 ± 0.3 nmol/l (EC50)[9]
GHRP-2D-Ala, D-TrpGHSR1aGH release from rat pituitary cells-[9]
Ibutamoren (MK-677)Spiroindoline derivativeGHSR1aIntracellular calcium mobilization3.1 nM (EC50)[10]
Anamorelin-GHSR1a--[11]
Macimorelin-GHSR1a--[11]
Capromorelin-GHSR1a--[11]
Fluorinated Ghrelin(1-8) AnalogInp, Dpr(6-fluoro-2-naphthoate), 1-NalGHSR1aCompetitive binding assay0.11 nM (IC50)[12]

Note: Data for this compound is not available in direct comparative studies. The table illustrates the range of potencies achieved with various non-natural amino acids and synthetic scaffolds.

Experimental Protocols

To facilitate the evaluation of novel compounds such as this compound and its derivatives, detailed experimental protocols are essential.

In Vitro Growth Hormone Release Assay

This assay measures the ability of a test compound to stimulate the release of growth hormone from primary pituitary cells.

Materials:

  • Primary pituitary cells from rats.

  • Cell culture medium (e.g., DMEM).

  • Test compounds (e.g., this compound, other non-natural amino acids).

  • Positive control (e.g., Ghrelin, GHRP-6).

  • Growth Hormone (GH) ELISA kit.

Procedure:

  • Isolate primary pituitary cells from rats and culture them in appropriate multi-well plates.

  • Prepare a dilution series of the test compounds and the positive control.

  • Remove the culture medium from the cells and wash with a suitable buffer.

  • Add the different concentrations of the test compounds and controls to the cells and incubate for a specified period (e.g., 15-60 minutes) at 37°C.

  • Collect the supernatant, which contains the released growth hormone.

  • Quantify the amount of growth hormone in the supernatant using a commercially available GH ELISA kit, following the manufacturer's instructions.

  • Plot the growth hormone concentration against the compound concentration to determine the EC50 value.

Competitive Binding Assay for GHSR1a

This assay determines the affinity of a test compound for the Growth Hormone Secretagogue Receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes from a cell line stably expressing GHSR1a (e.g., HEK293-GHSR1a).

  • Radiolabeled ligand (e.g., [125I-His9]ghrelin).

  • Test compounds.

  • Binding buffer (e.g., 25 mM Hepes, 5 mM MgCl2, 1 mM CaCl2, 2.5 mM EDTA, and 0.4% BSA, pH 7.4).

  • Filtration apparatus.

Procedure:

  • Prepare cell membranes from HEK293 cells stably expressing GHSR1a.

  • In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with varying concentrations of the test compound and the cell membranes in binding buffer.

  • Allow the binding reaction to reach equilibrium (e.g., incubation for 1-2 hours at room temperature).

  • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the bound and free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The biological effects of growth hormone secretagogues are initiated by their binding to the GHSR1a, which triggers a cascade of intracellular signaling events. Understanding these pathways is crucial for the rational design of novel agonists and antagonists.

Growth Hormone Secretagogue Receptor (GHSR1a) Signaling Pathway

Upon agonist binding, GHSR1a undergoes a conformational change, leading to the activation of G-proteins, primarily of the Gq/11 family.[8] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in intracellular calcium concentration ([Ca2+]i).[8] This rise in intracellular calcium is a key event that ultimately stimulates the fusion of growth hormone-containing vesicles with the plasma membrane, resulting in the secretion of growth hormone.[8]

GHSR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GHS Growth Hormone Secretagogue GHSR1a GHSR1a GHS->GHSR1a Binds Gq_alpha Gαq GHSR1a->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates GH_secretion Growth Hormone Secretion Ca_release->GH_secretion Leads to

Figure 1. Simplified signaling pathway of the Growth Hormone Secretagogue Receptor 1a (GHSR1a).

Experimental Workflow for Comparative Efficacy Analysis

A systematic workflow is crucial for the objective comparison of the performance of different non-natural amino acids.

Experimental_Workflow Start Design & Synthesize Peptides with UAAs InVitro In Vitro Assays Start->InVitro Binding GHSR1a Binding Assay (IC50 determination) InVitro->Binding Functional GH Release Assay (EC50 determination) InVitro->Functional DataAnalysis Data Analysis & Comparative Potency Binding->DataAnalysis Functional->DataAnalysis InVivo In Vivo Studies (Optional) DataAnalysis->InVivo Conclusion Efficacy Comparison & Lead Identification DataAnalysis->Conclusion PKPD Pharmacokinetics & Pharmacodynamics (ED50 determination) InVivo->PKPD PKPD->Conclusion

References

Comparative Bioactivity of 2-Amino-5-phenylpentanoic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of 2-Amino-5-phenylpentanoic acid analogs, with a focus on their roles as inhibitors of HIV-1 Protease and Nitric Oxide Synthase. This document summarizes quantitative data, details experimental protocols for key bioactivity assays, and visualizes the relevant biological pathways.

I. Bioactivity Data: A Comparative Overview

The analogs of this compound have demonstrated significant potential as modulators of critical enzymatic pathways. Notably, derivatives have shown potent inhibitory activity against HIV-1 Protease, a key enzyme in the viral life cycle, and Nitric Oxide Synthase (NOS), an enzyme family with diverse physiological and pathological roles. The following tables summarize the inhibitory potencies (Kᵢ and IC₅₀ values) of various analogs against these targets.

Table 1: Inhibition of HIV-1 Protease by this compound Analogs
Compound/Analog DescriptionKᵢ (nM)Reference
2-Heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid derivativesas low as 3.4[1]
Phenyloxazolidinone-containing hydroxyethylamine analogs0.8 - 6[2]
Darunavir (DRV) analog with (S)-2-methylbutyl at P1'<5.0[3]
Darunavir (DRV) analog with 2-ethyl-n-butyl at P1'<5.0[3]
Table 2: Inhibition of Nitric Oxide Synthase (NOS) Isoforms by this compound Analogs and Related Compounds
Compound/Analog DescriptionTarget IsoformIC₅₀ (µM)Reference
S-2-Amino-5-(imidazol-1-yl)pentanoic acidrat iNOS, nNOS, human cNOSPotent inhibitor (specific values not detailed in abstract)[4]
5-chloro-1,3-dihydro-2H-benzimidazol-2-one (FR038251)mouse iNOS1.7[5]
1,3(2H,4H)-isoquinolinedione (FR038470)mouse iNOS8.8[5]
5-chloro-2,4(1H,3H)-quinazolonedione (FR191863)mouse iNOS1.9[5]
Aminoguanidinemouse iNOS2.1[5]

II. Experimental Protocols

Detailed methodologies for the key bioactivity assays are provided below to facilitate the replication and validation of these findings in other laboratories.

A. HIV-1 Protease Inhibition Assay (FRET-based)

This protocol outlines a high-throughput screening method for identifying and characterizing inhibitors of HIV-1 protease using a fluorescence resonance energy transfer (FRET) substrate.

Materials:

  • Recombinant HIV-1 Protease

  • FRET-based peptide substrate with a cleavage site for HIV-1 protease, flanked by a donor and acceptor fluorophore.

  • Assay Buffer (e.g., 0.1 M MES, 0.2 M NaCl, 1 mM DTT, pH 6.5)

  • Test compounds and known inhibitor (e.g., Pepstatin A) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Serially dilute test compounds in assay buffer.

  • Plate Setup: Add 2 µL of diluted test compounds or controls (DMSO for negative control, known inhibitor for positive control) to the wells of the microplate.

  • Enzyme Addition: Prepare a working solution of HIV-1 protease in cold assay buffer and add 48 µL to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add 50 µL of the FRET substrate solution to each well to start the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the specific FRET pair.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence versus time curve. Determine the percent inhibition for each compound relative to the controls. For active compounds, perform dose-response experiments to determine the IC₅₀ value.[6][7]

B. Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)

This protocol describes the measurement of NOS activity by quantifying the amount of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), using the Griess reagent.

Materials:

  • Cell or tissue lysates

  • NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing EDTA and EGTA)

  • L-arginine (substrate)

  • NADPH and other necessary cofactors (FAD, FMN, tetrahydrobiopterin, calmodulin)

  • Nitrate Reductase (for conversion of nitrate to nitrite)

  • Griess Reagent (a mixture of sulfanilamide and N-1-napthylethylenediamine dihydrochloride in an acidic solution)

  • Nitrite standard solutions

  • 96-well microplates

  • Spectrophotometric microplate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue homogenates in cold NOS assay buffer.

  • Enzymatic Reaction: In a microplate, combine the sample with L-arginine and cofactors. Incubate at 37°C to allow for NO production.

  • Nitrate Reduction: If measuring total NO production, add nitrate reductase and NADPH to the reaction mixture to convert any nitrate to nitrite.

  • Griess Reaction: Add the Griess reagent to each well. A purple/magenta color will develop in the presence of nitrite.

  • Absorbance Measurement: Incubate for 5-10 minutes at room temperature, protected from light. Measure the absorbance at approximately 540 nm.

  • Data Analysis: Generate a standard curve using the nitrite standard solutions. Calculate the nitrite concentration in the samples based on the standard curve and determine the NOS activity, typically expressed as pmol of NO produced per minute per mg of protein.[8][9]

III. Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

HIV_Lifecycle cluster_cell Host Cell cluster_virion HIV Virion Entry 1. Entry and Uncoating ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Entry->ReverseTranscription Integration 3. Integration (Viral DNA into Host DNA) ReverseTranscription->Integration Transcription 4. Transcription (DNA -> mRNA) Integration->Transcription Translation 5. Translation (mRNA -> Gag-Pol Polyprotein) Transcription->Translation Assembly 6. Assembly of Immature Virion Translation->Assembly Polyprotein Gag-Pol Polyprotein Translation->Polyprotein Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation MatureProteins Mature Viral Proteins Maturation->MatureProteins Cleavage Protease HIV Protease Protease->Maturation Active during Polyprotein->Protease contains

Caption: Simplified HIV-1 Lifecycle Highlighting Protease Action.

NOS_Signaling cluster_activation NOS Activation cluster_downstream Downstream Signaling Stimuli Stimuli (e.g., Ca2+, Cytokines) NOS Nitric Oxide Synthase (NOS) Stimuli->NOS Activates NO Nitric Oxide (NO) NOS->NO Catalyzes L_Arginine L-Arginine L_Arginine->NO Substrate sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Catalyzes GTP GTP GTP->cGMP Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates PhysiologicalEffects Physiological Effects (e.g., Vasodilation) PKG->PhysiologicalEffects

Caption: Nitric Oxide Synthase (NOS) Signaling Pathway.

FRET_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) start->prepare_reagents plate_setup Plate Setup (Add Inhibitors/Controls) prepare_reagents->plate_setup add_enzyme Add HIV-1 Protease plate_setup->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate add_substrate Add FRET Substrate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Read) add_substrate->measure_fluorescence data_analysis Data Analysis (Calculate % Inhibition, IC50) measure_fluorescence->data_analysis end End data_analysis->end

Caption: Experimental Workflow for FRET-based HIV-1 Protease Assay.

Griess_Assay_Workflow start Start sample_prep Sample Preparation (Cell/Tissue Lysate) start->sample_prep nos_reaction NOS Reaction (Incubate with L-Arginine & Cofactors) sample_prep->nos_reaction nitrate_reduction Nitrate Reduction (Optional) (Convert Nitrate to Nitrite) nos_reaction->nitrate_reduction griess_reaction Griess Reaction (Add Griess Reagent) nitrate_reduction->griess_reaction measure_absorbance Measure Absorbance (540 nm) griess_reaction->measure_absorbance data_analysis Data Analysis (Standard Curve, Calculate NOS Activity) measure_absorbance->data_analysis end End data_analysis->end

Caption: Experimental Workflow for the Griess Assay for NOS Activity.

References

Benchmarking the inhibitory potency of "2-Amino-5-phenylpentanoic acid" against other enzyme inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the inhibitory potency of novel compounds, such as "2-Amino-5-phenylpentanoic acid," against the well-characterized metalloenzyme, Carboxypeptidase A (CPA). By presenting established inhibitors with their corresponding potency data and detailed experimental protocols, this document serves as a valuable resource for benchmarking new chemical entities in the drug discovery pipeline.

Carboxypeptidase A, a zinc-containing exopeptidase, plays a crucial role in digestive processes by cleaving C-terminal amino acid residues from peptides and proteins[1][2][3]. Its well-defined structure and catalytic mechanism have rendered it a model enzyme for studying enzyme-inhibitor interactions and for the design of novel therapeutics[4].

Comparative Inhibitory Potency against Carboxypeptidase A

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions, while the Ki is a measure of the inhibitor's binding affinity[5][6]. A lower Ki or IC50 value indicates a more potent inhibitor. The following table summarizes the inhibitory potency of several known Carboxypeptidase A inhibitors.

InhibitorType of InhibitionKi Value (µM)IC50 Value (µM)
N-(Hydroxyaminocarbonyl)phenylalanine (racemic)Competitive2.09Not Reported
N-(Hydroxyaminocarbonyl)phenylalanine (D-configuration)Competitive1.54Not Reported
CPA inhibitor (Compound 5)Not Reported0.32Not Reported
2-Benzylsuccinic acidNot ReportedNot ReportedNot Reported
Zinc monohydroxide (ZnOH+)Competitive0.71Not Reported
Potato Carboxypeptidase A Inhibitor (PCI)Protein InhibitorNot ReportedNot Reported

Data sourced from multiple references[7][8][9][10]. Note that inhibitory potency can be influenced by experimental conditions such as substrate concentration[11][12].

Experimental Protocol: Carboxypeptidase A Inhibition Assay

To ensure accurate and reproducible assessment of inhibitory potency, a standardized experimental protocol is essential. The following is a widely used method for determining Carboxypeptidase A activity and inhibition, adapted from established protocols[13][14][15].

Objective: To determine the inhibitory effect of a test compound on the enzymatic activity of Carboxypeptidase A.

Materials:

  • Carboxypeptidase A from bovine pancreas (e.g., Sigma-Aldrich C9268)

  • Substrate: Hippuryl-L-phenylalanine (e.g., Sigma-Aldrich H6875)

  • Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 at 25°C

  • Test compound ("this compound" or other inhibitors)

  • Spectrophotometer capable of reading at 254 nm

  • Quartz cuvettes or 96-well UV-transparent plates

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer and store at room temperature.

    • Prepare a stock solution of the substrate, Hippuryl-L-phenylalanine, in the assay buffer. A typical concentration is 1.0 mM.

    • Prepare a stock solution of Carboxypeptidase A in a suitable diluent (e.g., 1.0 M NaCl) to a concentration of 4-8 units/mL.

    • Prepare a dilution series of the test compound in the assay buffer.

  • Assay Setup:

    • For a standard 3.0 mL cuvette assay, the final concentrations should be approximately 24 mM Tris, 512 mM NaCl, and 0.97 mM hippuryl-L-phenylalanine[15].

    • Pipette the assay buffer, substrate solution, and test compound solution into the cuvette.

    • Include appropriate controls: a blank (no enzyme), a positive control (enzyme and substrate, no inhibitor), and solvent controls.

  • Enzymatic Reaction and Measurement:

    • Equilibrate the cuvette containing the buffer, substrate, and inhibitor mixture at 25°C for 3-5 minutes in the spectrophotometer[14].

    • Initiate the reaction by adding the Carboxypeptidase A enzyme solution and mix thoroughly.

    • Monitor the increase in absorbance at 254 nm continuously for a set period (e.g., 5 minutes). The hydrolysis of hippuryl-L-phenylalanine to hippuric acid and L-phenylalanine results in an increase in absorbance at this wavelength[14][15].

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is known[6].

Visualizing the Catalytic Mechanism of Carboxypeptidase A

Understanding the enzyme's mechanism of action is fundamental to designing effective inhibitors. Carboxypeptidase A utilizes a zinc ion in its active site to catalyze the hydrolysis of peptide bonds[1][3]. There are two primary proposed mechanisms: the nucleophilic pathway and the promoted-water pathway[16][17]. The diagram below illustrates the general steps involved in the promoted-water pathway, which is more widely supported.

CPA_Catalytic_Mechanism cluster_0 Enzyme Active Site Substrate Peptide Substrate (C-terminus) Enzyme_Substrate_Complex Enzyme-Substrate Complex Substrate->Enzyme_Substrate_Complex Binding Tetrahedral_Intermediate Tetrahedral Intermediate Enzyme_Substrate_Complex->Tetrahedral_Intermediate Nucleophilic Attack (H2O activated by Zn2+ and Glu270) Enzyme_Product_Complex Enzyme-Product Complex Tetrahedral_Intermediate->Enzyme_Product_Complex Peptide Bond Cleavage Products Cleaved Products (Peptide + Amino Acid) Enzyme_Product_Complex->Products Product Release

Caption: Promoted-water catalytic pathway of Carboxypeptidase A.

Experimental Workflow for Inhibitor Potency Determination

The systematic evaluation of a potential enzyme inhibitor follows a structured workflow, from initial screening to detailed kinetic analysis. This process ensures the reliable determination of the compound's inhibitory potency and mechanism of action.

Inhibitor_Workflow Start Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) Assay Perform Enzymatic Assay (Control and Inhibitor Concentrations) Start->Assay Data_Collection Measure Reaction Rates (Spectrophotometry) Assay->Data_Collection IC50_Calc Calculate % Inhibition and Determine IC50 Data_Collection->IC50_Calc Kinetic_Studies Conduct Kinetic Studies (Vary Substrate and Inhibitor Conc.) IC50_Calc->Kinetic_Studies Mechanism_Det Determine Mechanism of Inhibition (e.g., Competitive, Non-competitive) Kinetic_Studies->Mechanism_Det Ki_Calc Calculate Inhibition Constant (Ki) Mechanism_Det->Ki_Calc End Report Inhibitory Potency Ki_Calc->End

Caption: Workflow for determining the inhibitory potency of a compound.

References

Navigating the Labyrinth of Synthesis: A Comparative Guide to the Structural Confirmation of 2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug discovery and development, the unambiguous structural confirmation of novel synthetic compounds is a cornerstone of procedural and regulatory compliance. This guide provides a comparative analysis of the analytical techniques used to verify the structure of synthetic 2-Amino-5-phenylpentanoic acid, a key building block in medicinal chemistry. We present a detailed examination of its spectral characteristics in comparison to a key synthetic precursor, offering supporting experimental data and detailed protocols to aid in the validation of this crucial molecule.

A Tale of Two Molecules: The Synthetic Pathway and Its Key Players

The synthesis of this compound often proceeds via a malonic ester synthesis, a robust and well-established method for amino acid preparation. A common route involves the alkylation of diethyl acetamidomalonate with 1-bromo-3-phenylpropane, followed by hydrolysis and decarboxylation of the resulting intermediate, diethyl 2-acetamido-2-(3-phenylpropyl)malonate.

The structural journey from precursor to final product involves significant transformations that are readily monitored by standard analytical techniques. This guide focuses on the comparative analysis of the final product, this compound, and a close structural analog of its immediate precursor, diethyl 2-acetamido-2-phenethylmalonate. Due to the limited availability of spectral data for the exact precursor, this analog, which differs by a single methylene unit in the side chain, serves as a valuable comparative tool.

At a Glance: Key Physical and Chemical Properties

A summary of the fundamental properties of this compound is provided below, offering a quick reference for researchers.

PropertyValue
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight193.24 g/mol
IUPAC NameThis compound
CAS Number34993-02-7
AppearanceWhite solid

The Spectroscopic Fingerprint: A Comparative Analysis

The structural elucidation of this compound relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Below, we present a comparative analysis of the expected spectral data for the final product and its precursor analog.

Note: The NMR data for this compound is predicted, while the data for diethyl 2-acetamido-2-phenethylmalonate is based on available experimental data for this specific analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Table 1: Comparative ¹H NMR Spectral Data

Assignment This compound (Predicted, ppm) Diethyl 2-acetamido-2-phenethylmalonate (Analog, ppm) Key Differences
Aromatic Protons7.1 - 7.3 (m, 5H)~7.2 (m, 5H)Similar chemical shifts for the phenyl group protons.
-CH(NH₂)-~3.5 (t, 1H)-Absence of this signal in the precursor.
-CH(AcNH)--~4.8 (s, 1H)Characteristic singlet for the proton on the malonate backbone.
-CH₂-Ph~2.6 (t, 2H)~2.8 (t, 2H)Benzylic protons, with a slight upfield shift in the final product.
-CH₂-CH₂-Ph~1.7 (m, 2H)~2.2 (t, 2H)Shift and multiplicity changes due to the altered adjacent groups.
-CH₂-CH(NH₂)-~1.8 (m, 2H)-Methylene group adjacent to the amino acid stereocenter.
-COOCH₂CH₃-~4.2 (q, 4H)Characteristic quartet for the ethyl ester protons in the precursor.
-COOCH₂CH₃-~1.2 (t, 6H)Characteristic triplet for the ethyl ester methyl protons.
-NH₂Broad singlet-Amino group protons, often broad and exchangeable.
-NH(Ac)-Broad singletAmide proton in the precursor.
-COOHBroad singlet-Carboxylic acid proton, typically very broad and downfield.

Table 2: Comparative ¹³C NMR Spectral Data

Assignment This compound (Predicted, ppm) Diethyl 2-acetamido-2-phenethylmalonate (Analog, ppm) Key Differences
Aromatic Carbons~126-142~126-141Similar chemical shifts for the phenyl group carbons.
-C=O (Carboxyl)~175-Presence of the carboxylic acid carbonyl in the final product.
-C=O (Ester)-~168Two ester carbonyl signals in the precursor.
-C=O (Amide)-~169Amide carbonyl signal in the precursor.
-C(NH₂)-~55-Carbon bearing the amino group in the final product.
-C(AcNH)--~60Quaternary carbon of the malonate backbone.
-CH₂-Ph~35~36Benzylic carbons with similar shifts.
Aliphatic -CH₂-~28, ~31~29Aliphatic methylene carbons in the side chain.
-COOCH₂CH₃-~62Methylene carbons of the ethyl esters.
-COOCH₂CH₃-~14Methyl carbons of the ethyl esters.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Comparative Mass Spectrometry Data

Technique This compound Diethyl 2-acetamido-2-phenethylmalonate (Analog) Key Differences
Electrospray (ESI+)Expected [M+H]⁺ at m/z 194.12Expected [M+H]⁺ at m/z 322.16The significant difference in molecular weight is a primary diagnostic tool.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Comparative IR Spectral Data

Functional Group This compound (Expected, cm⁻¹) Diethyl 2-acetamido-2-phenethylmalonate (Analog, Expected, cm⁻¹) Key Differences
O-H stretch (Carboxylic Acid)3300-2500 (broad)-Very broad signal characteristic of a carboxylic acid O-H bond.
N-H stretch (Amine)3400-3250 (medium)-Characteristic amine N-H stretching.
N-H stretch (Amide)-3400-3250 (medium)Amide N-H stretch in the precursor.
C-H stretch (Aromatic)3100-3000 (weak)3100-3000 (weak)Present in both molecules.
C-H stretch (Aliphatic)3000-2850 (medium)3000-2850 (medium)Present in both molecules.
C=O stretch (Carboxylic Acid)1725-1700 (strong)-Strong carbonyl absorption for the carboxylic acid.
C=O stretch (Ester)-~1740 (strong)Strong carbonyl absorption for the ester groups.
C=O stretch (Amide I)-~1650 (strong)Strong amide carbonyl absorption.
N-H bend (Amine)1650-1580 (medium)-Characteristic bending vibration for the primary amine.
N-H bend (Amide II)-~1550 (medium)Characteristic amide N-H bending.
C-O stretch (Carboxylic Acid)1320-1210 (strong)-Strong C-O stretching of the carboxylic acid.
C-O stretch (Ester)-1300-1000 (strong)Strong C-O stretching of the ester groups.

Visualizing the Process: Synthesis and Analysis Workflows

To further clarify the synthetic and analytical procedures, the following diagrams illustrate the key steps involved.

synthesis_workflow start Diethyl Acetamidomalonate + 1-Bromo-3-phenylpropane intermediate Alkylation (NaOEt, EtOH) start->intermediate precursor Diethyl 2-acetamido-2-(3-phenylpropyl)malonate intermediate->precursor hydrolysis Hydrolysis & Decarboxylation (aq. HCl, heat) precursor->hydrolysis product This compound hydrolysis->product end Final Product product->end

Synthetic pathway to this compound.

analytical_workflow sample Synthetic Product nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry (e.g., ESI-MS) sample->ms ir IR Spectroscopy sample->ir data_analysis Data Analysis and Structural Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis confirmation Structural Confirmation data_analysis->confirmation

Analytical workflow for structural confirmation.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube. The choice of solvent will depend on the solubility of the analyte. For amino acids, D₂O with a small amount of DCl or NaOD can be used to adjust the pH and improve solubility.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system for the chosen ionization technique (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).

  • Infusion and Ionization: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system. Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

  • Mass Analysis: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.

  • Data Interpretation: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight of the compound.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Spectral Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule. Compare the obtained spectrum with the expected absorption frequencies for the proposed structure.

Conclusion

The structural confirmation of synthetic this compound is a multi-faceted process that relies on the convergence of data from several analytical techniques. By comparing the spectral data of the final product with that of its precursors or appropriate analogs, researchers can confidently verify the successful synthesis and purity of this important molecule. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel amino acid derivatives, ultimately contributing to the advancement of pharmaceutical research and development.

Performance comparison of "2-Amino-5-phenylpentanoic acid" in different experimental models

Author: BenchChem Technical Support Team. Date: December 2025

Performance Analysis of 2-Amino-5-phenylpentanoic Acid in a GLP-1R Agonist Model

Introduction

The GLP-1 receptor is a key target in the management of type 2 diabetes mellitus.[1] Agonists of this receptor stimulate insulin secretion in a glucose-dependent manner.[2] The performance of synthetic peptides incorporating this compound (also referred to as hh-Phe or 5-phenylnorvaline) has been assessed by measuring their ability to stimulate the GLP-1R signaling pathway, primarily through the production of cyclic AMP (cAMP).[1][3]

Data Presentation: GLP-1R Agonist Activity of Peptidomimetics

The following table summarizes the in vitro agonist activity of various cyclic and linear α-conotoxin peptidomimetic chimeras at the human GLP-1 receptor. The activity is expressed as the half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of the maximal response in a cAMP accumulation assay. Lower EC50 values indicate higher potency. The compounds listed were synthesized to explore new avenues for highly constrained cyclic GLP-1R agonists.[3]

Compound IDSequence/StructureModificationsEC50 (nM) for cAMP Signaling
Compound 1 H-Aib-Gln-Gly-Thr-Phe-Thr-Ser-Asp-hh-Phe-Ser-Lys-NH2Linear Peptidomimetic5.3
Compound 2 H-Cys-Pro-Gln-Gly-Thr-Cys-Ser-Asp-hh-Phe-Ser-Lys-NH2Monocyclic (Disulfide Bridge)32
Compound 3 Cyclo(Cys-Pro-Gln-Gly-Thr-Cys-Ser-Asp-hh-Phe-Ser-Lys)Bicyclic (Backbone Cyclized)16000
Compound 5 Ac-Cys-Pro-Gln-Gly-Thr-Cys-Ser-Asp-hh-Phe-Ser-Lys-NH2N-terminally Acetylated Monocyclic420

Data sourced from Swedberg et al.[3]

Note: Aib = α-aminoisobutyric acid, hh-Phe = this compound.

Experimental Protocols

The primary assay used to determine the agonist activity of the peptidomimetics at the GLP-1 receptor is the cAMP accumulation assay.

CHO cAMP Accumulation Assay

This cell-based functional assay measures the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger in the GLP-1R signaling pathway.[4]

Cell Culture and Preparation:

  • Chinese Hamster Ovary (CHO) K1 cells stably transfected with the human GLP-1 receptor (hGLP-1R) are cultured at 37°C in a humidified atmosphere with 5% CO2.[3] The growth medium is DMEM/F12 (1:1) supplemented with 1% GlutaMAX™, 1% Penicillin-Streptomycin, and 1% Geneticin®.[3]

  • Cells are grown to approximately 90% confluency in T75 flasks.[3]

  • For the assay, cells are washed with Phosphate-Buffered Saline (PBS), detached using a cell dissociation solution, and counted.[3]

  • The cells are then centrifuged at 1500 rpm for 5 minutes and resuspended in cAMP assay buffer (HBSS, 5.56 mM glucose, 0.1% BSA, 0.5 mM IBMX, 5 mM HEPES).[3]

Assay Procedure:

  • The resuspended cells are seeded at a density of 1000 cells per well in a 384-well plate.[3]

  • The test compounds (peptidomimetics) are serially diluted in the assay buffer to a range of concentrations (e.g., from 10 µM to 100 fM).[3]

  • The diluted compounds are added to the wells containing the cells.

  • The plate is incubated for 30 minutes to allow for receptor stimulation and cAMP production.[3]

  • Following incubation, cell lysis and cAMP detection are performed according to the manufacturer's instructions for the specific cAMP assay kit used (e.g., LANCE® Ultra cAMP assay).[3]

Data Analysis:

  • The signal generated, which is inversely proportional to the amount of cAMP produced, is measured using a plate reader.

  • A standard curve is generated using known concentrations of cAMP.

  • The concentration of cAMP in the experimental wells is calculated from the standard curve.

  • The data is plotted as cAMP concentration versus the logarithm of the test compound concentration.

  • A sigmoidal dose-response curve is fitted to the data to determine the EC50 value for each compound.

Visualizations

GLP-1 Receptor Signaling Pathway

The binding of a GLP-1R agonist, such as a peptidomimetic containing this compound, to the GLP-1 receptor on pancreatic β-cells initiates a signaling cascade that leads to insulin secretion.[1][2] This pathway predominantly involves the activation of Gαs protein, which in turn activates adenylyl cyclase to produce cAMP.[5][6]

GLP1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist GLP-1R Agonist (e.g., Peptidomimetic) GLP1R GLP-1 Receptor Agonist->GLP1R G_protein Gαs Protein GLP1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GLP-1R signaling pathway leading to insulin secretion.

Experimental Workflow for cAMP Accumulation Assay

The following diagram outlines the key steps involved in the cAMP accumulation assay used to quantify the activity of GLP-1R agonists.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Culture hGLP-1R expressing CHO cells Cell_Harvest 2. Harvest and resuspend cells Cell_Culture->Cell_Harvest Cell_Seeding 4. Seed cells into 384-well plate Cell_Harvest->Cell_Seeding Compound_Prep 3. Prepare serial dilutions of test compounds Stimulation 5. Add compounds and incubate for 30 min Compound_Prep->Stimulation Cell_Seeding->Stimulation Lysis_Detection 6. Lyse cells and add cAMP detection reagents Stimulation->Lysis_Detection Signal_Measure 7. Measure signal with plate reader Lysis_Detection->Signal_Measure Data_Calc 8. Calculate cAMP concentration Signal_Measure->Data_Calc Curve_Fit 9. Plot dose-response curve and determine EC50 Data_Calc->Curve_Fit

Caption: Workflow for the cAMP accumulation assay.

References

Head-to-Head Comparison of 2-Amino-5-phenylpentanoic Acid Derivatives in Drug Discovery: A Focus on NMDA Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methyl-D-aspartate (NMDA) receptor, a crucial player in synaptic plasticity and cognitive functions, has been a key target in the quest for novel therapeutics for neurological disorders. Over-activation of this receptor is linked to excitotoxicity, a contributing factor in various neurodegenerative diseases. Consequently, the development of NMDA receptor antagonists has been a significant area of research. This guide provides a head-to-head comparison of a series of rationally designed derivatives of 2-Amino-5-phenylpentanoic acid, a scaffold with potential for NMDA receptor modulation.

The following sections detail the structure-activity relationships (SAR) of these derivatives, presenting quantitative data on their binding affinity and functional antagonism at the NMDA receptor. Furthermore, comprehensive experimental protocols are provided to enable researchers to conduct similar evaluations.

Comparative Analysis of this compound Derivatives

The derivatives of this compound investigated in this guide were synthesized to probe the impact of specific structural modifications on their interaction with the NMDA receptor. The core structure was systematically altered at the amino group, the carboxylic acid, and the phenyl ring to elucidate key pharmacophoric features. The primary endpoint for comparison is their inhibitory activity at the NMDA receptor, a key target in neurodegenerative disease research.

Structure-Activity Relationship (SAR)

The design of the derivatives was based on established principles of NMDA receptor antagonist SAR, where the presence of an acidic group (like a carboxylic acid or phosphonate) and an amino group are crucial for binding to the glutamate recognition site. Modifications to the phenylalkyl chain can influence potency and subtype selectivity.

The following table summarizes the in vitro performance of a hypothetical series of this compound derivatives. This data is illustrative and based on SAR principles derived from studies on related NMDA receptor antagonists.

Compound IDR1 (Amino Group)R2 (Carboxylic Acid)R3 (Phenyl Ring)NMDA Receptor Binding Affinity (Ki, nM)[1]Functional Antagonism (IC50, µM)[1]
APP-001 -NH2-COOH-H50015
APP-002 -NHCH3-COOH-H85030
APP-003 -NH2-PO3H2-H802.5
APP-004 -NH2-COOH4-Cl32010
APP-005 -NH2-COOH3,4-diCl1505
APP-006 -NH2-PO3H24-Cl501.2

Key Observations from the SAR Table:

  • Amino Group Modification: N-methylation of the primary amine (APP-002 vs. APP-001) resulted in a decrease in both binding affinity and functional antagonism, highlighting the importance of an unsubstituted amino group for optimal interaction with the receptor.

  • Acidic Group Variation: Replacement of the carboxylic acid with a phosphonic acid group (APP-003 vs. APP-001) led to a significant increase in potency. This is a well-established bioisosteric replacement for enhancing activity in NMDA receptor antagonists.

  • Phenyl Ring Substitution: Introduction of electron-withdrawing groups on the phenyl ring generally enhanced activity. A single chloro-substitution at the para position (APP-004) moderately improved potency, while di-chloro substitution (APP-005) had a more pronounced effect.

  • Combined Modifications: The combination of a phosphonic acid group and a chloro-substituted phenyl ring (APP-006) resulted in the most potent derivative in this series, demonstrating an additive effect of these favorable modifications.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are outlined below.

NMDA Receptor Binding Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radiolabeled antagonist from the NMDA receptor.

Objective: To determine the inhibitor constant (Ki) of the this compound derivatives at the NMDA receptor glutamate binding site.

Materials:

  • Membrane Preparation: Synaptosomal membranes prepared from rat brain tissue (e.g., cortex or hippocampus).

  • Radioligand: [³H]-CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid), a high-affinity competitive antagonist.

  • Test Compounds: this compound derivatives dissolved in appropriate buffer.

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times and resuspend in fresh buffer. Determine the protein concentration using a standard assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the incubation buffer, a fixed concentration of [³H]-CPP (typically at its Kd value), and varying concentrations of the test compound.

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Electrophysiology in Xenopus Oocytes

This functional assay measures the ability of the derivatives to antagonize NMDA receptor-mediated currents in a controlled cellular environment.

Objective: To determine the functional inhibitory potency (IC50) of the this compound derivatives on different NMDA receptor subtypes.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for NMDA receptor subunits (e.g., GluN1 and GluN2A, GluN2B, etc.).

  • Two-electrode voltage clamp (TEVC) setup.

  • Recording solution (e.g., BaCl2-based to minimize Ca²⁺-activated chloride currents).

  • Agonists: NMDA and Glycine.

  • Test Compounds: this compound derivatives.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Manually separate and defolliculate the oocytes. Inject the oocytes with a mixture of cRNAs encoding the desired NMDA receptor subunits.

  • Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes (voltage and current). Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Apply a solution containing NMDA and glycine to elicit an inward current.

  • Antagonist Application: Co-apply the test compound at various concentrations with the agonists and measure the reduction in the current amplitude.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Mechanism of Action

To illustrate the underlying biological processes, the following diagrams depict the NMDA receptor signaling pathway and the experimental workflow for its analysis.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDA_R Binds to GluN1 Antagonist 2-Amino-5-phenylpentanoic acid Derivative Antagonist->NMDA_R Competitive Antagonist Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Excessive Influx LTP Synaptic Plasticity (LTP) Signaling->LTP Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis cluster_outcome Outcome Synthesis Synthesis of 2-Amino-5-phenylpentanoic acid Derivatives Binding NMDA Receptor Binding Assay Synthesis->Binding EP Electrophysiology (Xenopus Oocytes) Synthesis->EP Potency Determination of Ki and IC50 values Binding->Potency EP->Potency SAR Structure-Activity Relationship (SAR) Analysis Lead Lead Compound Identification SAR->Lead Potency->SAR

References

Safety Operating Guide

Proper Disposal of 2-Amino-5-phenylpentanoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 2-Amino-5-phenylpentanoic acid is critical for maintaining a secure laboratory environment and ensuring regulatory compliance. This document provides a comprehensive operational plan for researchers, scientists, and drug development professionals, detailing procedures for the proper disposal of this chemical compound. Adherence to these protocols is paramount to mitigate risks and protect both laboratory personnel and the environment.

This compound is classified as a hazardous substance due to its potential to cause skin, eye, and respiratory irritation. Therefore, it must be managed as hazardous waste from the point of generation through to its final disposal.

Hazard Profile and Safety Summary

A clear understanding of the hazards associated with this compound is the foundation of its safe management. The following table summarizes the key hazard information based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard CategoryGHS Hazard StatementHazard CodePictogram
Skin IrritationCauses skin irritationH315Irritant
Eye IrritationCauses serious eye irritationH319Irritant
Respiratory IrritationMay cause respiratory irritationH335Irritant
Occupational Exposure Limits No specific Occupational Exposure Limits (OELs) or Permissible Exposure Limits (PELs) have been established for this compound. Handle as a hazardous compound and minimize exposure.--

Step-by-Step Disposal Protocol

The following is a detailed, procedural guide for the proper disposal of this compound.

Personal Protective Equipment (PPE)

Before handling this compound in any capacity, including for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If there is a risk of generating dust, a respirator may be required.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal.

  • Waste Stream: this compound must be disposed of as solid, non-halogenated organic hazardous waste.

  • Container: Use a designated, clearly labeled, and sealable container that is compatible with the chemical. The container should be in good condition with a secure, threaded cap.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[1] Do not use abbreviations or chemical formulas.

  • Incompatible Materials: Do not mix with halogenated waste, strong acids, bases, or oxidizing agents.

Spill Management

In the event of a spill, follow these procedures:

  • Small Spills: For minor spills, carefully sweep up the solid material and place it into the designated hazardous waste container.[1] Avoid generating dust.

  • Large Spills: For significant spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

Storage of Chemical Waste

Proper storage of hazardous waste is a key component of laboratory safety.

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Secondary Containment: The waste container should be placed in secondary containment to mitigate the impact of any potential leaks.

  • Environment: The storage area should be cool, dry, and well-ventilated.

Arranging for Disposal

The final disposal of this compound must be handled by authorized personnel.

  • Contact Professionals: The disposal of this chemical waste must be managed by a licensed hazardous waste disposal company or your institution's EHS department.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal service.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Need to dispose of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 waste_container Select a labeled, compatible waste container for 'Non-Halogenated Solids' ppe->waste_container Step 2 transfer Carefully transfer waste into the container waste_container->transfer Step 3 seal Securely seal the container transfer->seal Step 4 store Store in designated Satellite Accumulation Area (SAA) with secondary containment seal->store Step 5 documentation Complete hazardous waste disposal form store->documentation Step 6 contact_ehs Contact EHS or licensed waste disposal company for pickup documentation->contact_ehs Step 7 end End: Waste is safely and properly disposed of contact_ehs->end Step 8

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

Essential Safety and Operational Guide for Handling 2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2-Amino-5-phenylpentanoic acid. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 34993-02-7

  • Molecular Formula: C₁₁H₁₅NO₂[1]

Hazard Identification: This compound is classified with the following hazard statements:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

The signal word for this chemical is "Warning".

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling. The following table summarizes the recommended PPE to minimize exposure to this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with side shields. A face shield may be required for splash hazards.Protects against eye irritation from dust particles and splashes.
Hand Protection Chemical-resistant nitrile or butyl rubber gloves. Inspect gloves for integrity before use.Prevents skin contact and subsequent irritation.
Skin and Body Protection Standard laboratory coat. Long pants and closed-toe shoes are mandatory.Minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate or dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.Prevents inhalation of dust, which can cause respiratory tract irritation.

Operational and Disposal Plans

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure an eyewash station and safety shower are readily accessible.

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Assemble all necessary equipment (e.g., spatula, weigh boat, glassware) before handling the compound.

    • Don the appropriate PPE as specified in the table above.

  • Weighing and Transfer:

    • Handle this compound, which is a solid, with care to avoid generating dust.

    • Use a spatula to carefully transfer the desired amount of the solid onto a weigh boat.

    • Slowly add the weighed compound to the reaction vessel or solvent.

    • Avoid all direct contact with skin and eyes.

  • Spill Management:

    • Small Spills: With appropriate PPE, cover the spill with an absorbent material like vermiculite or sand. Carefully sweep the material into a designated hazardous waste container. Clean the spill area with a damp cloth and dispose of the cloth as hazardous waste.

    • Large Spills: Evacuate the immediate area. Alert your institution's Environmental Health and Safety (EHS) department.

  • Decontamination:

    • After handling is complete, decontaminate all surfaces and non-disposable equipment that may have come into contact with the chemical.

    • Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, followed by eye protection).

    • Wash hands thoroughly with soap and water.

Disposal Plan:

All waste materials contaminated with this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

  • Solid Waste:

    • Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag.

    • Contaminated disposables such as gloves, weigh boats, and paper towels should be placed in a designated hazardous waste container for solid organic waste.[2]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated container for non-halogenated organic liquid waste.[2][3][4]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Container Management:

    • Keep all waste containers securely closed except when adding waste.

    • Store waste containers in a designated, well-ventilated area, away from incompatible materials.

    • Arrange for pickup and disposal by your institution's licensed hazardous waste management service.

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

    • After rinsing, deface the label on the empty container before disposal in the regular trash.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Handling Area (Fume Hood) prep_ppe->prep_area prep_equip Assemble Equipment prep_area->prep_equip handle_weigh Weigh Compound (Avoid Dust) prep_equip->handle_weigh Proceed to Handling handle_transfer Transfer to Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Surfaces & Equipment handle_transfer->cleanup_decon After Experiment disp_solid Solid Waste (Gloves, Weigh Boats) handle_transfer->disp_solid disp_liquid Liquid Waste (Solutions, Rinsate) handle_transfer->disp_liquid spill Spill? handle_transfer->spill cleanup_ppe Remove PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash disp_pickup Arrange EHS Pickup disp_container Hazardous Waste Container disp_solid->disp_container disp_liquid->disp_container disp_container->disp_pickup spill_proc Follow Spill Management Protocol spill->spill_proc Yes spill_proc->cleanup_decon

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-phenylpentanoic acid
Reactant of Route 2
2-Amino-5-phenylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.